molecular formula C26H49NO11 B8106330 Boc-NH-PEG9-propargyl

Boc-NH-PEG9-propargyl

Cat. No.: B8106330
M. Wt: 551.7 g/mol
InChI Key: ZKDWMZJRGSVZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NH-PEG9-propargyl is a useful research compound. Its molecular formula is C26H49NO11 and its molecular weight is 551.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H49NO11/c1-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-27-25(28)38-26(2,3)4/h1H,6-24H2,2-4H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDWMZJRGSVZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Boc-NH-PEG9-propargyl in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of biochemistry and drug discovery, the precise chemical linkage of molecules is paramount. Boc-NH-PEG9-propargyl has emerged as a critical and versatile tool, primarily utilized as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the site-specific bioconjugation of macromolecules through "click chemistry". Its unique architecture, featuring a Boc-protected amine, a flexible nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, offers a powerful combination of properties that address key challenges in the development of novel therapeutics and research reagents.

This in-depth technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data on the impact of its structural features, and visual diagrams to elucidate key workflows and signaling pathways.

Core Applications of this compound

The utility of this compound stems from its three distinct components:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the primary amine. This allows for the selective reaction of the propargyl group first, followed by the deprotection of the amine under mild acidic conditions for subsequent conjugation. This orthogonality is crucial for the stepwise and controlled assembly of complex biomolecules.

  • PEG9 Spacer: The nine-unit polyethylene glycol chain imparts several beneficial properties. It significantly enhances the aqueous solubility of the resulting conjugate, which is often a major hurdle for large and hydrophobic molecules like PROTACs.[1] The flexibility of the PEG chain is also critical, particularly in PROTAC design, as it allows the two ends of the molecule to adopt an optimal orientation for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[2] The length of the PEG linker is a key parameter that can be tuned to optimize the efficacy of protein degradation.[1][3]

  • Propargyl Group: The terminal alkyne functionality is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and robust formation of a stable triazole linkage with azide-modified molecules under mild conditions.[4]

These features make this compound a cornerstone in two major areas of biochemical research:

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound serves as a linker to connect the target protein-binding ligand (warhead) to the E3 ligase-binding ligand.[5][6][7] The PEG9 linker helps to span the distance between the two proteins and its hydrophilicity can improve the overall drug-like properties of the PROTAC molecule.[1][3]

  • Bioconjugation: The ability to selectively conjugate molecules to proteins, antibodies, or nucleic acids is essential for developing diagnostics, targeted therapies, and research tools. The propargyl group of this compound allows for its attachment to azide-modified biomolecules via CuAAC. Following this "click" reaction, the Boc group can be removed to expose a primary amine, which can then be used for further labeling or conjugation, creating complex, multifunctional bioconjugates.

Data Presentation: Physicochemical Properties and Impact of Linker Length

The physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₂₆H₄₉NO₁₁[5]
Molecular Weight 551.67 g/mol [5]
Appearance To be determined[4]
Purity >98% (typical)[4]
Storage Conditions -20°C for long-term storage[4]

The length of the PEG linker in a PROTAC is a critical determinant of its degradation efficiency. While specific data for a PEG9-containing PROTAC is not extensively published in a comparative format, the following tables summarize representative data from studies on PROTACs with varying linker lengths, illustrating the general principle of linker optimization.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
12>1000<20
1610>95
2025>95
24100~80

Data summarized from studies on ERα degradation. Note: The exact DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values can vary based on experimental conditions.

Table 2: Impact of Linker Length on BTK Degrader Potency

PROTAC LinkerDC₅₀ (nM)
Short Alkyl/Ether>100
Medium PEG/Alkyl<10
Long PEG/Alkyl20-100

Data summarized from studies on Bruton's tyrosine kinase (BTK) degraders. Longer linkers were found to be more potent in this system up to an optimal length.

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected NH₂-PEG9-propargyl.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker and an azide-containing molecule (e.g., an azide-modified protein ligand).

Materials:

  • Propargyl-functionalized molecule (e.g., product from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF (if needed to dissolve starting materials)

Procedure:

  • Prepare a stock solution of the propargyl-functionalized molecule in an appropriate solvent (e.g., DMSO).

  • Prepare a stock solution of the azide-functionalized molecule in an appropriate solvent (e.g., PBS).

  • In a reaction vessel, add the azide-functionalized molecule.

  • Add the propargyl-functionalized molecule to the reaction vessel. A typical molar ratio is 1.2 to 2 equivalents of the alkyne to the azide.

  • Prepare a fresh premix of CuSO₄ and THPTA ligand in water (typically a 1:5 molar ratio).

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO₄/ligand premix to the reaction mixture. The final copper concentration is typically in the range of 50-100 µM.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be gently agitated.

  • Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

  • Upon completion, the resulting triazole-linked conjugate can be purified by methods such as size-exclusion chromatography, affinity chromatography, or HPLC.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation Boc_Linker This compound CuAAC CuAAC Click Chemistry (CuSO4, NaAsc, Ligand) Boc_Linker->CuAAC Ligand_A Ligand A (e.g., E3 Ligase Ligand with Azide) Ligand_A->CuAAC Intermediate Ligand A-PEG9-NH-Boc CuAAC->Intermediate Deprotection TFA / DCM Intermediate->Deprotection Deprotected_Intermediate Ligand A-PEG9-NH2 Deprotection->Deprotected_Intermediate Amide_Coupling Amide Bond Formation (e.g., HATU, DIPEA) Deprotected_Intermediate->Amide_Coupling Ligand_B Ligand B (e.g., Target Protein Ligand with activated COOH) Ligand_B->Amide_Coupling Final_PROTAC Final PROTAC Molecule (Ligand A-Linker-Ligand B) Amide_Coupling->Final_PROTAC PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recycles Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

An In-depth Technical Guide to Boc-NH-PEG9-propargyl: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG9-propargyl is a versatile, heterobifunctional linker molecule integral to modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, properties, and core applications, complete with detailed experimental protocols and workflow visualizations. The molecule features three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique architecture allows for a modular and strategic approach to synthesizing complex bioconjugates. The hydrophilic PEG chain enhances the solubility and bioavailability of the final compound, while the terminal functional groups offer orthogonal handles for sequential conjugation.[1]

Chemical Structure and Properties

The structure of this compound is defined by its three functional domains: the Boc-protected amine, the PEG9 spacer, and the terminal alkyne. This combination provides a balance of reactivity and desirable physicochemical properties.

Structure:

SMILES: O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C[2]

Physicochemical and Handling Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₂₆H₄₉NO₁₁[2]
Molecular Weight 551.67 g/mol [2]
Exact Mass 551.3300[2]
Purity Typically ≥95% - >98%[2][3]
Appearance To be determined; likely a colorless to pale yellow oil or solid[2]
Storage Conditions Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C. Keep dry and away from light.[2][3]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical. Stable for several weeks during transit.[2]
Solubility Soluble in most organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and DMSO. The PEG chain imparts increased aqueous solubility.
Stability Stable under recommended storage conditions. Avoid high temperatures and strong oxidizing agents.[4]

Core Applications in Drug Development

This compound is a premier tool in the field of targeted protein degradation. Its primary application is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker's role is critical, as its length, flexibility, and composition influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[1] The dual functionality of this compound allows for two distinct and controlled chemical reactions:

  • Click Chemistry: The terminal propargyl group provides an alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the covalent attachment of a molecule bearing an azide (B81097) group, such as an E3 ligase ligand or a target protein ligand.

  • Amine Conjugation: The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid-containing molecule, typically the other ligand for the PROTAC, through standard amide bond formation.

This sequential and controlled conjugation strategy is fundamental to the modular assembly of PROTAC libraries for screening and optimization.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound. These protocols are generalized and may require optimization based on the specific substrates used.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution. A common ratio is a 1:1 mixture of DCM and TFA, or a final concentration of 20-50% TFA (v/v).[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The disappearance of the starting material and the appearance of a more polar product spot (on TLC) or the expected mass of the deprotected product (on LC-MS) indicates completion.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product, NH₂-PEG9-propargyl, is often obtained as a TFA salt and can be used directly in the next step or after a basic work-up to yield the free amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group to an azide-containing molecule (e.g., an azide-functionalized E3 ligase ligand).

Materials:

  • This compound (or its deprotected amine counterpart)

  • Azide-containing molecule (1.0 - 1.2 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 - 0.2 equivalents)

  • Sodium ascorbate (B8700270) (0.5 - 1.0 equivalents)

  • Solvent system (e.g., a mixture of t-butanol and water, or DMF)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the this compound and the azide-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS. The formation of the triazole product will be evident by a new spot on the TLC plate or a new peak with the expected mass in the LC-MS chromatogram.

  • Upon completion, the product can be purified using standard techniques such as column chromatography or preparative HPLC to remove the copper catalyst and any unreacted starting materials.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows involving this compound.

G cluster_Components Structural Components of this compound cluster_Functions Functional Roles Boc Boc-Protected Amine (tert-butyloxycarbonyl) PEG PEG9 Spacer (Polyethylene Glycol) Boc->PEG F_Boc Acid-Labile Protecting Group Boc->F_Boc Propargyl Propargyl Group (Terminal Alkyne) PEG->Propargyl F_PEG Improves Solubility & Pharmacokinetics PEG->F_PEG F_Propargyl Click Chemistry Handle Propargyl->F_Propargyl G Start This compound Click CuAAC Click Chemistry Start->Click LigandA Azide-functionalized Ligand A (e.g., E3 Ligase Ligand) LigandA->Click LigandB Carboxylic Acid-functionalized Ligand B (e.g., POI Ligand) Couple Amide Coupling (e.g., HATU, DIPEA) LigandB->Couple PROTAC Final PROTAC Molecule (LigandB-NH-PEG9-Triazole-LigandA) Deprotect Boc Deprotection (TFA / DCM) Click->Deprotect Intermediate 1 Deprotect->Couple Intermediate 2 (Free Amine) Couple->PROTAC G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Protein of Interest (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb catalyzes transfer of Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome recognized by Proteasome->PROTAC releases Proteasome->E3 releases Degradation Degraded Peptides Proteasome->Degradation results in

References

A Technical Guide to Boc-NH-PEG9-propargyl: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Boc-NH-PEG9-propargyl, a bifunctional linker commonly employed in pharmaceutical and biotechnology research. Its unique structure, incorporating a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, makes it a valuable tool in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design and chemical synthesis.

PropertyValueSource(s)
Molecular Formula C26H49NO11[1][2][3]
Molecular Weight 551.67 g/mol [1][2]
Exact Mass 551.3300 u[1]
Synonyms t-Boc-N-Amido-PEG9-propargyl, Boc-NH-PEG9-Alkyne[1][2][3]

Structural and Functional Overview

This compound is a heterobifunctional linker. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, which can be deprotected under mild acidic conditions to reveal a reactive amine.[3] The propargyl group, containing a terminal alkyne, is a key functional handle for "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-containing molecules.[3][4] The nine-unit polyethylene glycol (PEG) chain acts as a flexible, hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final conjugate.

Logical Structure of this compound

The following diagram illustrates the logical relationship between the key functional components of the this compound molecule.

G A Boc-Protecting Group (tert-butyloxycarbonyl) B Amine A->B protects C PEG9 Spacer (Polyethylene Glycol, 9 units) B->C linked to D Propargyl Group (Terminal Alkyne) C->D linked to

Functional components of this compound.

Applications in Research and Development

The primary application of this compound is in the field of bioconjugation and drug development. It is frequently utilized as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4] The linker bridges the two key components of a PROTAC: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The hydrophilic PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Experimental Considerations

While specific experimental protocols are application-dependent, the use of this compound typically involves two key chemical transformations:

  • Boc Deprotection: The removal of the Boc group is generally achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes the primary amine for subsequent conjugation reactions.

  • Click Chemistry (CuAAC): The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions. This highly efficient and specific reaction allows for the covalent linkage of the linker to a molecule containing an azide (B81097) functional group, forming a stable triazole ring.

The following diagram outlines a generalized experimental workflow for the use of this compound in a bioconjugation application.

G cluster_0 Amine Deprotection cluster_1 Click Chemistry Conjugation A This compound B Acidic Conditions (e.g., TFA) C H2N-PEG9-propargyl B->C D H2N-PEG9-propargyl C->D Purification and use in next step E Azide-containing Molecule + Cu(I) catalyst F Conjugated Product E->F

Generalized workflow for this compound conjugation.

References

An In-depth Technical Guide to the Role of the PEG9 Spacer in Enhancing Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the polyethylene (B3416737) glycol (PEG) spacer, specifically the monodisperse nine-unit oligoethylene glycol (PEG9), and its critical role in improving the solubility of therapeutic molecules. We will delve into the underlying mechanisms, present quantitative data, detail experimental protocols for solubility assessment, and visualize key concepts and workflows.

Introduction to PEG Spacers in Drug Development

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units[1]. The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents[2][3].

PEG linkers, or spacers, are discrete-length PEG chains used to connect two or more molecular entities, such as linking a cytotoxic payload to an antibody in an Antibody-Drug Conjugate (ADC) or tethering a target-binding ligand to an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC)[4][]. Among these, monodisperse PEG spacers like PEG9, which have a precise and defined molecular weight, are invaluable for ensuring homogeneity and batch-to-batch consistency in complex drug constructs[1][4][6].

The primary benefits imparted by PEG spacers include:

  • Enhanced Aqueous Solubility: Overcoming the poor solubility of many potent, hydrophobic drug molecules[4][7][8].

  • Improved Pharmacokinetics: Increasing the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life[1][9].

  • Reduced Immunogenicity: Masking the therapeutic molecule from the host's immune system[1][3].

  • Optimal Spacing: Providing conformational flexibility and preventing steric hindrance between conjugated molecules to ensure proper biological function[1][9].

The Mechanism of PEG-Mediated Solubility Enhancement

The remarkable ability of a PEG9 spacer to solubilize hydrophobic molecules stems from its fundamental physicochemical properties. The repeating ethylene oxide units [–CH₂–CH₂–O–] readily form hydrogen bonds with water molecules[1][10]. This interaction leads to the formation of a structured "hydration shell" around the PEG chain.

When a PEG9 spacer is attached to a hydrophobic drug, this hydration shell effectively envelops the poorly soluble molecule, presenting a hydrophilic exterior to the aqueous environment. This process mitigates the thermodynamically unfavorable interaction between the hydrophobic drug and water, thereby preventing aggregation and precipitation[][9].

The key mechanisms are:

  • Hydration Shell Formation: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, organizing surrounding water molecules into a stable, dynamic shell[1][7].

  • Steric Hindrance: The flexible and mobile PEG chain creates a "conformational cloud" that physically prevents hydrophobic molecules from self-associating and forming insoluble aggregates[11].

  • Increased Hydrodynamic Volume: The presence of the PEG spacer increases the overall size of the molecule in solution, which can further contribute to its stability and solubility[1][7].

G Mechanism of PEG9-Mediated Solubilization cluster_0 Without PEG9 Spacer cluster_1 With PEG9 Spacer a1 Drug a2 Drug a1->a2 a3 Drug a2->a3 a4 Drug a3->a4 a4->a1 agg_label Hydrophobic Aggregation (Low Solubility) arrow_node Addition of PEG9 Spacer b Hydrophobic Drug PEG9 Spacer b->w1 b->w2 b->w3 b->w4 b->w5 b->w6 b->w7 b->w8

Mechanism of PEG9-mediated solubilization.

Quantitative Impact of PEG9 Spacers on Solubility

The inclusion of a PEG9 spacer can lead to a dramatic, multi-fold increase in the aqueous solubility of a parent compound. While the exact improvement is molecule-dependent, the effect is consistently significant, often transforming a compound from practically insoluble to readily soluble, which is essential for formulation and in vivo administration.

Below is a table summarizing representative data for a model hydrophobic small molecule (Compound X) before and after conjugation with a PEG9 spacer.

Compound IDMolecular Weight ( g/mol )LogP (Calculated)Aqueous Solubility (µg/mL)Fold Increase
Compound X450.55.2< 0.1-
Compound X-PEG9-Acid895.02.825.4> 250x

Data are hypothetical and for illustrative purposes to demonstrate the typical impact of a PEG9 spacer.

Experimental Protocols for Solubility Assessment

Accurate determination of aqueous solubility is critical during drug discovery and development[12][13]. Two standard methods are the high-throughput kinetic solubility assay, used in early discovery, and the "gold standard" thermodynamic shake-flask assay, used for lead optimization[14][15][16].

Kinetic Solubility Assay Protocol

This method provides a rapid assessment of solubility as a compound transitions from a DMSO stock solution to an aqueous buffer, mimicking conditions in many initial biological screens[12][15]. Precipitation is typically measured by turbidimetry or nephelometry[14].

Principle: A concentrated stock solution of the test compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Materials:

  • Test compound(s)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Plate reader with turbidimetry/nephelometry detection capabilities (e.g., measuring absorbance at 620 nm)[14][15]

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Mapping: Design a 96-well plate map, including wells for blanks (buffer + DMSO), controls, and test compounds in triplicate.

  • Serial Dilution: Add 100 µL of PBS (pH 7.4) to all wells.

  • Compound Addition: Transfer 2 µL of the 10 mM DMSO stock solution to the first row of wells containing PBS. This creates a 200 µM solution with 2% DMSO[15].

  • Mixing: Mix thoroughly using a plate shaker or by pipetting.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1-2 hours, allowing for precipitation to occur[15].

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which the turbidity measurement is not significantly different from the blank wells. This value can be interpolated from the concentration curve.

G start Start: Compound in DMSO (e.g., 10 mM) prep Prepare 96-well plate with aqueous buffer (PBS, pH 7.4) start->prep add Add DMSO stock to buffer to create highest concentration (e.g., 200 µM) prep->add mix Mix thoroughly add->mix incubate Incubate at RT for 1-2 hours mix->incubate read Read turbidity (e.g., Absorbance at 620 nm) using a plate reader incubate->read analyze Analyze Data: Identify highest non-precipitated concentration read->analyze end End: Report Kinetic Solubility Value analyze->end

Workflow for a typical kinetic solubility assay.
Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method measures the equilibrium solubility of a compound, representing its maximum solubility in a given solvent under stable conditions. It is considered the benchmark for solubility determination[14][17].

Principle: An excess amount of the solid compound is agitated in an aqueous buffer for an extended period (24-48 hours) to ensure equilibrium between the dissolved and undissolved states is reached[13][17]. The supernatant is then analyzed to determine the concentration of the dissolved compound.

Materials:

  • Test compound (solid form)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF) to separate solid material

  • High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

  • Analytical balance

Procedure:

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Incubation and Agitation: Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature. Agitate for 24-48 hours to allow the solution to reach equilibrium[17].

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be assessed and minimized.

  • Quantification: Dilute the clear filtrate into a suitable solvent (e.g., acetonitrile/water) and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve[14][18].

  • Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility of the compound under the specified conditions.

Application in Advanced Therapeutic Modalities

The solubilizing properties of PEG9 spacers are enabling technologies for complex therapeutics that often involve linking multiple, often hydrophobic, molecular components.

G cluster_PROTAC PROTAC Structure cluster_ADC ADC Structure p_target Target Protein Binder (Warhead) p_linker PEG9 Spacer p_target->p_linker p_e3 E3 Ligase Binder p_linker->p_e3 prop Key Contributions of PEG9 Spacer a_mab Monoclonal Antibody a_linker PEG9 Spacer a_mab->a_linker a_payload Cytotoxic Payload a_linker->a_payload sol ↑ Aqueous Solubility prop->sol pk ↑ In Vivo Stability prop->pk agg ↓ Aggregation prop->agg flex ✓ Optimal Spacing & Flexibility prop->flex

Role of PEG9 spacer in PROTAC and ADC design.
  • PROTACs: These molecules often consist of two complex, hydrophobic ligands. A hydrophilic PEG spacer is critical for maintaining the solubility of the entire construct, which is essential for cell permeability and achieving effective degradation of the target protein[].

  • Antibody-Drug Conjugates (ADCs): Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Incorporating a PEG spacer into the linker design improves the solubility and stability of the final ADC, prevents aggregation, and helps maintain the biological activity of the antibody[4][9].

Conclusion

The PEG9 spacer is a powerful and versatile tool in the arsenal (B13267) of drug development professionals. By covalently attaching this discrete, hydrophilic linker, researchers can effectively overcome one of the most common hurdles in drug discovery: poor aqueous solubility. The ability of the PEG9 spacer to form a hydration shell around hydrophobic molecules prevents aggregation and significantly enhances their solubility. This fundamental property enables the development of complex and potent therapeutics like ADCs and PROTACs, ultimately expanding the universe of druggable targets and improving the formulation and delivery of life-saving medicines.

References

A Technical Guide to the Mechanism and Application of Boc-NH-PEG9-propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Boc-NH-PEG9-propargyl, a versatile heterobifunctional linker, in the field of bioconjugation. We will delve into its chemical properties, reactivity, and applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed experimental protocols, quantitative data analysis, and visualizations to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal propargyl group. This unique architecture allows for a sequential and controlled approach to bioconjugation. The nine repeating units of ethylene (B1197577) glycol provide a hydrophilic and flexible spacer, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.

Key Structural Features:

  • Boc-Protected Amine: The Boc group serves as a robust protecting group for the primary amine. It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.

  • PEG9 Spacer: The nine-unit PEG chain imparts hydrophilicity, which can improve the solubility of hydrophobic molecules in aqueous media. The flexibility and length of the PEG spacer are critical in applications like PROTACs, where it influences the formation of a productive ternary complex.

  • Propargyl Group: The terminal alkyne functionality is a key reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and forms a stable triazole linkage with an azide-functionalized molecule.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two terminal functional groups. This allows for a two-step conjugation strategy, which is particularly advantageous in the synthesis of complex molecules like PROTACs.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary reaction involving the propargyl group is the CuAAC, a cornerstone of click chemistry.[1] This reaction proceeds rapidly and with high specificity between the terminal alkyne of this compound and an azide-functionalized molecule in the presence of a copper(I) catalyst. The resulting 1,4-disubstituted 1,2,3-triazole ring is exceptionally stable under physiological conditions, including resistance to hydrolysis and metabolic degradation.[2][3]

The general mechanism for CuAAC is as follows:

  • Formation of a copper(I)-acetylide intermediate.

  • Coordination of the azide (B81097) to the copper center.

  • Cycloaddition to form a six-membered cupracycle.

  • Rearrangement and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.

Step 2: Boc Deprotection and Subsequent Amide Bond Formation

Following the CuAAC reaction, the Boc protecting group can be removed from the amine terminus under mild acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This deprotection step exposes a primary amine, which can then be coupled to a carboxylic acid-containing molecule through standard amide bond formation chemistry, often facilitated by coupling reagents like HATU or EDC/NHS.

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

The sequential conjugation capabilities of this compound are ideal for PROTAC synthesis. For instance, the propargyl group can first be "clicked" to an azide-modified E3 ligase ligand. Subsequently, after Boc deprotection, the newly formed amine can be coupled to a carboxylic acid-functionalized target protein ligand.

G cluster_synthesis PROTAC Synthesis Workflow This compound This compound CuAAC CuAAC This compound->CuAAC Azide-E3_Ligand Azide-E3_Ligand Azide-E3_Ligand->CuAAC Intermediate Boc-NH-PEG9-Triazole-E3_Ligand CuAAC->Intermediate Click Chemistry Deprotection Deprotection Intermediate->Deprotection TFA/DCM Deprotected_Intermediate H2N-PEG9-Triazole-E3_Ligand Deprotection->Deprotected_Intermediate Amide_Coupling Amide_Coupling Deprotected_Intermediate->Amide_Coupling Carboxy-Target_Ligand Carboxy-Target_Ligand Carboxy-Target_Ligand->Amide_Coupling PROTAC Target_Ligand-PEG9-Triazole-E3_Ligand Amide_Coupling->PROTAC HATU/DIPEA

PROTAC Synthesis Workflow

The length and composition of the PEG linker in a PROTAC are crucial for inducing a productive ternary complex between the target protein and the E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Target Binder Linker E3 Ligase Binder Target_Protein Target Protein (POI) PROTAC:f0->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recycling PROTAC Recycling Ubiquitination->Recycling Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated Protein Degradation

Quantitative Data on PEG Linker Performance in PROTACs

The length of the PEG linker significantly impacts the efficacy of a PROTAC. The following tables summarize synthesized data from studies on BRD4-targeting PROTACs, illustrating the effect of PEG linker length on degradation potency and cellular permeability. While this data is for PEG linkers in general, it provides a strong indication of the performance characteristics that can be expected when using this compound.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
PEG9 (extrapolated) (Variable)(Variable)

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. Note: Data for PEG9 is not explicitly available in the cited sources and would require experimental determination. The trend suggests an optimal length, with efficacy decreasing for longer linkers.

Table 2: Cellular Permeability of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerPermeability (Papp, 10⁻⁶ cm/s)
PEG31.5
PEG41.2
PEG51.0
PEG60.8
PEG9 (extrapolated) (Likely <0.8)

Papp: Apparent permeability coefficient, determined by Caco-2 cell permeability assays. Note: Longer PEG chains tend to decrease passive permeability.

Experimental Protocols

The following are detailed, exemplary protocols for the key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Prepare stock solutions of all reagents.

  • In a microcentrifuge tube, add the azide-functionalized molecule and this compound (typically a slight molar excess of one reagent).

  • Add the degassed buffer and any necessary organic co-solvent to dissolve the reagents.

  • Prepare a premix of CuSO4 and THPTA (typically a 1:5 molar ratio) in degassed buffer.

  • Add the CuSO4/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS or HPLC.

  • Purify the product using an appropriate method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the lyophilized Boc-protected PEG conjugate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For a basic work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine conjugate.

G cluster_workflow General Bioconjugation Workflow Start Start Reagent_Prep Prepare Stock Solutions (Linker, Azide, Catalyst) Start->Reagent_Prep CuAAC_Reaction Perform CuAAC Reaction Reagent_Prep->CuAAC_Reaction Purification_1 Purify Conjugate 1 (e.g., HPLC, SEC) CuAAC_Reaction->Purification_1 Characterization_1 Characterize Conjugate 1 (e.g., LC-MS) Purification_1->Characterization_1 Boc_Deprotection Perform Boc Deprotection Characterization_1->Boc_Deprotection Purification_2 Purify Conjugate 2 (e.g., HPLC, Desalting) Boc_Deprotection->Purification_2 Characterization_2 Characterize Conjugate 2 (e.g., LC-MS) Purification_2->Characterization_2 Amide_Coupling Perform Amide Coupling Characterization_2->Amide_Coupling Purification_3 Purify Final Conjugate (e.g., HPLC, SEC) Amide_Coupling->Purification_3 Final_Characterization Final Characterization (e.g., LC-MS, SDS-PAGE) Purification_3->Final_Characterization End End Final_Characterization->End

Bioconjugation and Purification Workflow

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, enable the controlled and efficient synthesis of complex biomolecules. A thorough understanding of its mechanism of action and the optimization of reaction conditions are paramount to its successful implementation. This guide provides the foundational knowledge and practical protocols to facilitate the use of this compound in advancing scientific discovery.

References

The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and simple to perform.[1] At the heart of one of the most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group—a versatile and highly reactive functional group. Its unique properties have established it as an indispensable tool in diverse fields, including drug discovery, bioconjugation, and materials science. This technical guide provides a comprehensive overview of the propargyl group's reactivity in click chemistry, detailing its underlying mechanisms, quantitative performance, experimental protocols, and applications in biological systems.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful transformation that unites a terminal alkyne, such as a propargyl group, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction exhibits remarkable rate accelerations of 107 to 108 compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[1] The key to this efficiency is the use of a copper(I) catalyst, which orchestrates a stepwise reaction mechanism, ensuring high regioselectivity and yield.[1][2]

The catalytic cycle, as elucidated by extensive experimental and computational studies, proceeds through several key steps:

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl group. This interaction significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate.[3][4]

  • Coordination of the Azide: The azide reactant then coordinates to the copper acetylide complex. Mechanistic studies suggest the involvement of a dinuclear copper intermediate, where one copper atom is bound as a σ-acetylide and the other as a π-complexed partner, which then coordinates the azide.[1][5]

  • Cycloaddition: A [3+2] cycloaddition then occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate (a metallacycle).[5]

  • Rearrangement and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by agents like sodium ascorbate (B8700270).[3][6] This in situ generation is often preferred for its convenience, especially in biological applications.[7]

CuAAC_Mechanism CuI Cu(I) Catalyst CuAcetylide Copper(I) Acetylide CuI->CuAcetylide Propargyl Propargyl Group (R-C≡CH) Propargyl->CuAcetylide Coordination & Deprotonation AzideComplex Azide-Copper Complex CuAcetylide->AzideComplex Azide Azide (R'-N₃) Azide->AzideComplex Coordination Metallacycle Six-membered Metallacycle AzideComplex->Metallacycle Cycloaddition TriazoleProduct 1,4-Disubstituted Triazole Metallacycle->TriazoleProduct Rearrangement & Protonolysis RegenCuI Regenerated Cu(I) Catalyst Metallacycle->RegenCuI RegenCuI->CuI Catalytic Cycle

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Reactivity of Propargyl Derivatives

The reactivity of the propargyl group in CuAAC can be influenced by the nature of the substituent attached to it. While propargyl ethers, amides, and amines are all effective substrates, subtle differences in their reaction kinetics exist. Propiolamides are often considered more reactive due to the electron-withdrawing nature of the amide group.[8] However, propargyl compounds, in general, offer an excellent balance of reactivity, ease of synthesis, and cost-effectiveness.[8]

The following table summarizes the relative performance of various alkyne substrates, including several propargyl derivatives, in a ligand-accelerated CuAAC reaction under typical bioconjugation conditions. The data is presented as the time required to reach 50% and 90% of the maximum fluorescence signal, which corresponds to the reaction completion.

Alkyne SubstrateStructureTime to 50% Completion (min)Time to 90% Completion (min)Reference
Propiolamide A R-C(O)NH-CH₂-C≡CH< 5< 10[9]
Propargyl Ether B R-O-CH₂-C≡CH~5~15[9]
N-Propargylamide F R-NHC(O)-CH₂-C≡CH~10~25[9]
Propargylamine G R-NH-CH₂-C≡CH~10~30[9]
Propargyl Alcohol J HO-CH₂-C≡CH~15~35[9]

Reaction conditions: 10 µM Cu(I) catalyst with THPTA ligand in aqueous buffer. The times are approximate and can vary based on specific substrates and reaction conditions.

It is important to note that tertiary propargyl esters and carbamates are generally not suitable for CuAAC reactions as they can undergo copper-induced fragmentation.[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical CuAAC reaction for bioconjugation in an aqueous environment.

Materials and Reagents
  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Azide-containing cargo molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Aminoguanidine (B1677879) hydrochloride

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving non-aqueous soluble reagents)

Stock Solution Preparation
  • Alkyne-Biomolecule: Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • Azide-Cargo: Prepare a 10 mM stock solution of the azide-cargo molecule in DMSO or water, depending on its solubility.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

  • THPTA Ligand: Prepare a 50 mM stock solution of THPTA in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh before each experiment.

  • Aminoguanidine: Prepare a 100 mM stock solution of aminoguanidine hydrochloride in water.

Reaction Procedure
  • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the reaction buffer to achieve the desired final concentration of the biomolecule.

  • Add the azide-cargo stock solution to the tube. A 2- to 10-fold molar excess of the azide over the alkyne is typically used.[4]

  • Prepare a premixed catalyst solution by combining the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution in a 1:2.5 to 1:5 ratio (Cu:ligand).[2]

  • Add the premixed catalyst solution to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[2]

  • Add the 100 mM aminoguanidine stock solution to a final concentration of 5 mM. Aminoguanidine is added to scavenge reactive oxygen species that can damage biomolecules.[3]

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate stock solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.[1]

  • The reaction can be monitored by techniques such as SDS-PAGE with fluorescent scanning (if a fluorescent azide was used) or by mass spectrometry.

  • Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.

Troubleshooting
ProblemPossible CauseSolutionReference
Low or No Product Yield Inactive Copper Catalyst (Oxidation to Cu(II))Ensure fresh sodium ascorbate solution is used. Degas solvents and run the reaction under an inert atmosphere.[4]
Low Reagent PurityPurify starting materials (azide and alkyne).[1]
Steric HindranceIncrease reaction time or temperature. Consider using a linker to increase the distance between the functional group and the bulky substituent.[1]
Copper Sequestration by BiomoleculeIncrease the concentration of copper and ligand. Add a sacrificial metal like Zn(II) to bind to chelating sites on the biomolecule.[3]
Side Product Formation (Alkyne Homocoupling) Presence of OxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.[4]
Biomolecule Degradation Reactive Oxygen Species (ROS)Add a ROS scavenger like aminoguanidine. Use a lower concentration of copper and ascorbate.[3]

Visualization of Experimental Workflows and Signaling Pathways

The power of propargyl group reactivity in click chemistry is best illustrated through its application in complex biological systems. The following diagrams, created using Graphviz, depict a typical bioconjugation workflow and a metabolic labeling strategy to study protein glycosylation in a signaling pathway.

Bioconjugation_Workflow Start Start: Alkyne-Biomolecule & Azide-Cargo Prepare Prepare Stock Solutions: - Biomolecule - Azide - CuSO₄/Ligand - Ascorbate Start->Prepare Mix Combine Reactants: - Biomolecule - Azide-Cargo Prepare->Mix AddCatalyst Add Catalyst Premix (CuSO₄ + THPTA) Mix->AddCatalyst Initiate Initiate Reaction (Add Sodium Ascorbate) AddCatalyst->Initiate Incubate Incubate at Room Temp (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Figure 2: A typical experimental workflow for bioconjugation using CuAAC.
Application in Studying Signaling Pathways: O-GlcNAcylation in Insulin (B600854) Signaling

A powerful application of propargyl-based click chemistry is in the field of chemical biology, particularly for metabolic labeling to study post-translational modifications. For instance, feeding cells with a propargyl-modified sugar, such as N-acetylglucosamine (GlcNAc), allows for its incorporation into glycoproteins. The propargyl handle then serves as a reporter for subsequent "clicking" with an azide-functionalized probe (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging). This strategy has been instrumental in elucidating the role of O-GlcNAcylation in various signaling pathways, such as the insulin signaling pathway. O-GlcNAcylation of key proteins in this pathway can modulate their activity and contribute to conditions like insulin resistance.[3][10]

Insulin_Signaling_OGlcNAc cluster_cell Cell PropargylGlcNAc Propargyl-GlcNAc (Metabolic Label) Metabolism Cellular Metabolism PropargylGlcNAc->Metabolism Uptake UDP_P_GlcNAc UDP-Propargyl-GlcNAc Metabolism->UDP_P_GlcNAc OGT OGT UDP_P_GlcNAc->OGT IRS1 IRS-1 OGT->IRS1 O-GlcNAcylation (Propargyl-GlcNAc) Akt Akt OGT->Akt O-GlcNAcylation (Propargyl-GlcNAc) InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activation PI3K PI3K IRS1->PI3K ClickProbe Azide-Probe (e.g., Biotin, Fluorophore) IRS1->ClickProbe Click Reaction PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Akt->ClickProbe Detection Detection/Enrichment ClickProbe->Detection

Figure 3: Metabolic labeling with propargyl-GlcNAc to study O-GlcNAcylation in the insulin signaling pathway.

Conclusion

The propargyl group's reactivity in the context of click chemistry, particularly the CuAAC reaction, has provided scientists with a remarkably efficient and versatile tool for molecular assembly. Its reliability, high yields, and orthogonality to many functional groups have cemented its role in the creation of complex molecular architectures, from bioconjugates for therapeutic and diagnostic applications to advanced materials. The ability to incorporate propargyl groups into biological systems through metabolic labeling has further expanded its utility, enabling the study of dynamic cellular processes with unprecedented detail. As research continues to push the boundaries of chemical biology and materials science, the propargyl group is poised to remain a central and enabling component in the ever-expanding toolkit of click chemistry.

References

An In-depth Technical Guide to Boc Protecting Group Removal in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of polyethylene (B3416737) glycol (PEG) linkers, playing a pivotal role in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its widespread use stems from its stability in a variety of chemical environments and, most critically, its facile removal under acidic conditions.[2] This guide provides a comprehensive technical overview of the methodologies for Boc deprotection in PEG linkers, complete with experimental protocols, quantitative data, and troubleshooting strategies to empower researchers in their drug development endeavors.

Core Principles of Boc Protection and Deprotection

The primary function of the Boc group is to temporarily mask the reactivity of an amine functional group on a PEG linker.[1] This protection is crucial for achieving regioselectivity during multi-step syntheses, allowing chemical transformations to be directed to other parts of a molecule.[1] The Boc group's key characteristic is its lability in the presence of acid, which regenerates the free amine for subsequent conjugation or modification.[3][4] This acid-catalyzed removal proceeds via a mechanism involving protonation of the carbamate (B1207046) oxygen, followed by the departure of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5][6]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group at the other, are instrumental in sophisticated bioconjugation strategies.[1] This arrangement enables a controlled, stepwise assembly of molecules, preventing undesirable side reactions.[1] The efficiency of both the protection and deprotection steps is paramount to the overall yield and purity of the final bioconjugate.[1]

Quantitative Data Summary

The selection of appropriate deprotection conditions is critical for achieving high yields and purity. The following tables summarize common acidic reagents and reaction parameters for the removal of the Boc group from PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [7]

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)0 to Room Temperature30 min - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 4 hours

Table 2: Common Scavengers for Preventing Side Reactions [7]

ScavengerConcentrationPurpose
Triisopropylsilane (B1312306) (TIS)2.5-5% (v/v)Carbocation scavenger, protects against tryptophan modification.
Water2.5-5% (v/v)Carbocation scavenger.
Thioanisole5% (v/v)Carbocation scavenger, protects methionine.
Phenol5% (v/v)Carbocation scavenger.

Experimental Protocols

Below are detailed methodologies for the removal of the Boc protecting group from PEG linkers in both solution-phase and solid-phase synthesis.

Protocol 1: Standard Boc Deprotection of a PEG Linker in Solution [1][7]

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues (e.g., tryptophan, methionine), add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1][7]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][7] Co-evaporation with toluene (B28343) (3x) can aid in the removal of residual TFA.[7]

    • Neutralization (Optional): The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1] For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][7]

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1][7]

Protocol 2: Boc Deprotection on a Solid-Phase Resin [1]

This protocol is applicable for syntheses carried out on a solid support, such as in solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.[1]

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.[1]

  • Washing: Thoroughly wash the resin with DCM and then DMF to remove excess reagents and byproducts.[1]

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF to generate the free amine.[1]

  • Washing: Wash the resin again with DMF and DCM to remove excess base. The resin is now ready for the next coupling step.[1]

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_PEG Boc-NH-PEG Protonated_Boc_PEG Boc(H⁺)-NH-PEG Boc_PEG->Protonated_Boc_PEG TFA H⁺ (from TFA) Carbamic_Acid HOOC-NH-PEG Protonated_Boc_PEG->Carbamic_Acid tButyl_cation tert-Butyl Cation Protonated_Boc_PEG->tButyl_cation Free_Amine H₂N-PEG Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow Solution-Phase Boc Deprotection Workflow Start Start: Boc-Protected PEG Linker Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (and Scavengers if needed) Cool->Add_TFA React Stir at 0°C to RT Add_TFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: Concentrate Monitor->Workup Complete Neutralize Neutralize (e.g., NaHCO₃ wash) Workup->Neutralize Isolate Isolate Free Amine Neutralize->Isolate End End: Deprotected PEG Linker Isolate->End

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Tree Troubleshooting Boc Deprotection Issues Problem Problem Observed Incomplete Incomplete Deprotection Problem->Incomplete Side_Products Side Products Observed Problem->Side_Products Solution1 Increase TFA Concentration Incomplete->Solution1 Solution2 Extend Reaction Time Incomplete->Solution2 Solution3 Consider Stronger Acid (e.g., 4M HCl in Dioxane) Incomplete->Solution3 Solution4 Add Scavengers (e.g., TIS, Water) Side_Products->Solution4 Solution5 Use Milder Conditions if Substrate is Acid-Sensitive Side_Products->Solution5

Caption: Troubleshooting decision tree for Boc deprotection.

Troubleshooting and Optimization

Even with established protocols, challenges can arise during Boc deprotection. Here are some common issues and their solutions:

  • Incomplete Deprotection: If analytical monitoring indicates the presence of starting material, consider the following adjustments[7]:

    • Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50%).

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration, continuing to monitor its progress.

    • Increase Temperature: While many deprotections are effective at room temperature, gentle heating may be required for some substrates.[7]

    • Solvent Choice: Ensure the PEG linker is fully soluble in the chosen solvent system. DCM is common, but other solvents may be necessary depending on the specific PEG derivative.[7]

    • Steric Hindrance: For high molecular weight or sterically hindered PEG linkers, longer reaction times or stronger acidic conditions may be necessary.[7]

  • Side Product Formation: The primary cause of side products is the reaction of the liberated tert-butyl cation with nucleophilic functional groups on the PEG linker or conjugated molecule.[7]

    • Use of Scavengers: The addition of scavengers like triisopropylsilane (TIS) or water to the reaction mixture can effectively quench the tert-butyl cation, preventing unwanted alkylation.[7]

    • Acid-Sensitive Functional Groups: If the molecule contains other acid-labile groups (e.g., certain esters), strong acidic conditions may lead to their cleavage.[7] In such cases, exploring milder deprotection methods may be necessary. These can include using weaker acids, Lewis acids, or even thermal deprotection, although the latter may require harsh conditions.[7]

  • Work-up and Purification:

    • Residual Acid: Traces of TFA can be difficult to remove by simple evaporation. Co-evaporation with a solvent like toluene is an effective technique.[1][7]

    • Purification: The deprotected PEG linker, often obtained as a TFA salt, can sometimes be purified by precipitation from a non-polar solvent like diethyl ether.[7] Alternatively, standard chromatographic techniques can be employed.

By understanding the underlying chemistry and having robust protocols and troubleshooting strategies at hand, researchers can confidently and efficiently utilize Boc-protected PEG linkers in the development of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG9-propargyl, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details the chemical principles, experimental protocols, and characterization data necessary for the successful preparation of this compound in a laboratory setting.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a Boc-protected amine at one terminus and a propargyl group at the other. The propargyl group allows for efficient conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The Boc-protected amine provides a stable, yet readily cleavable, functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation. The nine-unit PEG chain imparts excellent water solubility and favorable pharmacokinetic properties to the resulting conjugates.

Synthesis Strategy

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 1-amino-29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxahentriacontane. The first step involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group. The second step is the etherification of the terminal hydroxyl group with propargyl bromide to introduce the alkyne functionality.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG9-OH

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-amino-29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxahentriacontane (1.0 eq) in anhydrous dichloromethane (DCM).

  • To the stirred solution, add triethylamine (TEA) (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford Boc-NH-PEG9-OH as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • Boc-NH-PEG9-OH

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • To a solution of Boc-NH-PEG9-OH (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
1-amino-29-hydroxy-3,6,9,12,15,18,21,24,27-nonaoxahentriacontaneC₁₈H₃₉NO₉413.50Starting Material
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25Reagent
Boc-NH-PEG9-OHC₂₃H₄₇NO₁₁513.62Intermediate
Propargyl bromideC₃H₃Br118.96Reagent
This compoundC₂₆H₄₉NO₁₁551.67Final Product

Table 2: Typical Reaction Parameters and Results

StepReaction Time (h)Temperature (°C)Typical Yield (%)Purity (%)
1: Boc Protection12-18Room Temperature85-95>95
2: Propargylation16-24Room Temperature70-85>98

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 5.25 (br s, 1H, NH), 4.20 (d, J = 2.4 Hz, 2H, -OCH₂C≡CH), 3.70-3.55 (m, 36H, PEG -CH₂CH₂O-), 3.52 (t, J = 5.2 Hz, 2H, -CH₂NHBoc), 3.35 (q, J = 5.2 Hz, 2H, -CH₂NHBoc), 2.42 (t, J = 2.4 Hz, 1H, -C≡CH), 1.44 (s, 9H, Boc -C(CH₃)₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ 156.1, 79.5, 79.1, 74.8, 70.6, 70.5, 70.3, 70.1, 69.1, 58.6, 40.4, 28.5 ppm.
Mass Spectrometry (ESI-MS) m/z calculated for C₂₆H₅₀NO₁₁⁺ [M+H]⁺: 552.34; found: 552.35.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Propargylation Amino_PEG9_OH 1-amino-29-hydroxy- PEG9 Boc_Protection Boc₂O, TEA DCM, RT Amino_PEG9_OH->Boc_Protection Boc_PEG9_OH Boc-NH-PEG9-OH Boc_Protection->Boc_PEG9_OH Propargylation Propargyl Bromide, NaH THF, RT Boc_PEG9_OH->Propargylation Final_Product This compound Propargylation->Final_Product

Caption: Synthetic route for this compound.

Purification and Analysis Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Quench Quench Reaction (aq. NH₄Cl) Crude_Product->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Quench->Extraction Drying Drying and Concentration (Na₂SO₄, Rotary Evaporation) Extraction->Drying Column_Chromatography Silica Gel Column Chromatography Drying->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: Purification and analysis workflow.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and utilizing the provided characterization data, researchers can confidently produce this versatile linker for a wide range of applications in drug discovery and development. The methodologies described are scalable and can be adapted to meet the specific needs of various research endeavors.

A Technical Guide to Boc-NH-PEG9-propargyl: Suppliers, Purity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-NH-PEG9-propargyl, a heterobifunctional linker crucial for the synthesis of complex biomolecules and targeted therapeutics. This document outlines key suppliers, purity specifications, and detailed experimental protocols for its application in bioconjugation and proteomics.

Introduction to this compound

This compound is a versatile chemical tool featuring a Boc-protected amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique structure allows for a sequential and controlled approach to conjugation. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the primary amine, which can be readily removed under acidic conditions. The hydrophilic PEG spacer enhances solubility and provides spatial separation between conjugated molecules. The terminal propargyl group is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This linker is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[1] Its application extends to antibody-drug conjugates (ADCs), peptide modifications, and the functionalization of surfaces.

Supplier and Purity Overview

The selection of a high-purity linker is paramount for reproducible and reliable experimental outcomes. Several suppliers offer this compound, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of commercially available options.

SupplierProduct NameCatalog Number (Example)Stated PurityMolecular Weight ( g/mol )
BroadPharm t-Boc-N-Amido-PEG9-propargylBP-2408697%551.7
MedchemExpress This compoundHY-140884>98%551.67
MedKoo Biosciences This compound123584>98%551.67
Biopharma PEG Boc-NH-PEG9-Alkyne12856≥95%551.67

Note: Purity and product specifications should always be confirmed by consulting the supplier's most recent certificate of analysis.

Experimental Protocols

The utility of this compound is centered around two key chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the subsequent "click" reaction of the propargyl group with an azide-functionalized molecule.

Boc Deprotection Protocol

This procedure outlines the removal of the Boc protecting group to expose the terminal primary amine, rendering it available for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of the propargyl-functionalized PEG linker to an azide-containing molecule.

Materials:

  • Deprotected NH2-PEG9-propargyl

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the deprotected NH2-PEG9-propargyl and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations should be catalytic for both copper and the reducing agent.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the resulting triazole-linked conjugate can be purified by methods such as preparative reverse-phase HPLC.

Visualizing Experimental Workflows and Quality Control

Bioconjugation Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in a bioconjugation application, such as the synthesis of a PROTAC.

G Figure 1: Bioconjugation Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation to Molecule 1 cluster_2 Step 3: Click Chemistry A This compound B TFA/DCM A->B Reaction C NH2-PEG9-propargyl B->C Deprotection D Molecule 1 (e.g., E3 Ligase Ligand) E Amide Bond Formation D->E Coupling F Molecule 1-NH-PEG9-propargyl E->F Conjugation G Molecule 2-Azide (e.g., Target Protein Ligand) H CuSO4, NaAsc G->H Reaction I Final Conjugate (PROTAC) H->I Cycloaddition G Figure 2: Quality Control Workflow A This compound (Crude Product) B Purification (e.g., Column Chromatography) A->B C Purified Product B->C D Structural Verification C->D E Purity Assessment C->E F NMR Spectroscopy D->F Identity G Mass Spectrometry D->G Mass H HPLC Analysis E->H Purity Level I Certificate of Analysis F->I G->I H->I

References

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design. This technical guide provides a comprehensive overview of the applications of PEG linkers in PROTAC development, detailing their impact on physicochemical properties, providing quantitative data on their performance, outlining key experimental protocols, and visualizing the underlying biological and experimental processes.

The Multifaceted Role of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility, making them highly attractive for PROTAC design.[1][2] Their strategic incorporation can profoundly influence several key characteristics of the final molecule.

Enhancing Solubility and Physicochemical Properties

A major hurdle in PROTAC development is their frequent large size and lipophilicity, which can lead to poor aqueous solubility and hinder drug development.[3] The hydrophilic nature of the PEG backbone, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the water solubility of PROTACs.[2][4][5] This enhancement in solubility is crucial for formulation, bioavailability, and overall drug-like properties. By systematically varying the number of PEG units, researchers can fine-tune the physicochemical properties of the PROTAC to achieve an optimal balance.[5]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity imparted by PEG linkers can potentially reduce passive diffusion across the lipophilic cell membrane, their inherent flexibility offers a compensatory advantage.[4] PEG chains can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a smaller, less polar profile to the cell membrane, which can facilitate cellular uptake.[4] However, an excessive number of PEG units can negatively impact permeability, highlighting the need for careful optimization.[6][7]

Optimizing Ternary Complex Formation

The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase.[8] The length and flexibility of the PEG linker are paramount in achieving the correct spatial orientation for efficient ubiquitin transfer.[1][9] A linker that is too short may introduce steric hindrance, preventing complex formation, while an overly long linker might not effectively bring the two proteins into proximity, leading to inefficient ubiquitination.[3][6] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[6][9]

Quantitative Analysis of PEGylated PROTAC Performance

The impact of PEG linker length on PROTAC efficacy is best illustrated through quantitative data. The following tables summarize key performance metrics for a series of PROTACs targeting different proteins, demonstrating the critical importance of linker optimization.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Atom LengthDC50 (nM)Dmax (%)
PROTAC 112>1000<10
PROTAC 21650060
PROTAC 32025085
PROTAC 42450070

Data summarized from a study on ERα degradation.[6] Note: The exact DC50 and Dmax values can vary based on experimental conditions.

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
BTK PROTAC 1215.8>95
BTK PROTAC 238.2>95
BTK PROTAC 344.6>95
BTK PROTAC 452.297

Data summarized from a study on BTK degraders.[6] Longer linkers were found to be more potent in this system.

Table 3: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.515
PEG420951.125
PEG515>980.830
PEG630920.620

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[8] Data is illustrative and compiled from various sources in the literature.

Visualizing Key Pathways and Workflows

Understanding the underlying biological mechanisms and experimental procedures is crucial for rational PROTAC design. The following diagrams, created using the Graphviz DOT language, provide visual representations of the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Design & Synthesis synthesis PROTAC Synthesis (e.g., Click Chemistry) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification in_vitro In Vitro Assays purification->in_vitro binding_assay Binary & Ternary Binding Assays (SPR, ITC, NanoBRET) in_vitro->binding_assay Biochemical cell_based Cell-Based Assays in_vitro->cell_based Cellular degradation_assay Protein Degradation Assay (Western Blot, In-Cell Western) cell_based->degradation_assay permeability_assay Cell Permeability Assay (PAMPA, Caco-2) cell_based->permeability_assay in_vivo In Vivo Studies degradation_assay->in_vivo Potent Degradation permeability_assay->in_vivo Good Permeability pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd efficacy Efficacy in Animal Models in_vivo->efficacy end Lead Optimization pk_pd->end efficacy->end

A typical workflow for the design and evaluation of PROTACs.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for the synthesis and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC via Click Chemistry

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand functionalized with an alkyne group

  • E3 ligase ligand (e.g., pomalidomide) with an amine group

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Copper(I) catalyst: Copper(II) sulfate (B86663) (CuSO4) and sodium ascorbate (B8700270)

  • Solvents: Anhydrous DMF (Dimethylformamide), t-BuOH/H2O

  • Purification: Preparative HPLC

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water.

    • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS until the starting materials are consumed.

    • Purify the final PROTAC product by preparative HPLC.[4]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells following PROTAC treatment.[10][11]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8][10]

Conclusion

PEG linkers are an indispensable tool in the development of effective PROTACs. Their inherent properties allow for the enhancement of solubility and the modulation of cell permeability, while their tunable length is a critical parameter for optimizing the geometry of the ternary complex required for efficient protein degradation.[4] The "trial and error" approach to linker design is progressively being superseded by more rational, data-driven strategies. Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of PEGylated PROTACs will continue to empower the design of next-generation protein degraders with superior potency, selectivity, and drug-like properties, ultimately accelerating their translation into transformative therapeutics.

References

Introduction to bifunctional crosslinkers for biologics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bifunctional Crosslinkers for Biologics

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are chemical reagents that play a pivotal role in the development and analysis of biologics.[1] These reagents contain at least two reactive groups, connected by a spacer arm, which form stable covalent bonds with specific functional groups on proteins and other biomolecules.[1][2] The ability to link molecules provides powerful tools for a multitude of applications, from elucidating protein-protein interactions and stabilizing protein structures to constructing advanced biotherapeutics like antibody-drug conjugates (ADCs).[2][3][4] This guide provides a comprehensive overview of the core principles, chemistries, applications, and methodologies associated with the use of bifunctional crosslinkers in the context of modern biologics research and development.

Classification of Bifunctional Crosslinkers

The selection of an appropriate crosslinker is dictated by the specific application and the functional groups available on the target biomolecules.[5] Crosslinkers are primarily classified based on the nature of their reactive ends and the characteristics of their spacer arm.

Based on Reactive Groups: Homobifunctional vs. Heterobifunctional

The fundamental classification of crosslinkers is based on whether their reactive ends are identical or different.[1][2]

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[2][6] They are typically employed in single-step reactions to polymerize molecules or create intramolecular crosslinks.[2][6][7] For example, an amine-to-amine crosslinker will randomly conjugate proteins based on the proximity of their lysine (B10760008) residues.[5]

  • Heterobifunctional Crosslinkers: These reagents have two different reactive groups.[1][2][6] This feature allows for controlled, sequential (two-step) conjugations, which significantly minimizes undesirable self-conjugation and polymerization.[2][6][7] They are ideal for linking two different biomolecules, such as an antibody to a drug payload.[1]

G cluster_0 Bifunctional Crosslinkers cluster_1 Example Molecules Homobifunctional Homobifunctional (Identical Reactive Groups) OneStep One-Step Reaction Homobifunctional->OneStep Polymerization Polymerization / Intramolecular Links Homobifunctional->Polymerization ProteinA1 Protein A Homobifunctional->ProteinA1 ProteinA2 Protein A Homobifunctional->ProteinA2 Heterobifunctional Heterobifunctional (Different Reactive Groups) TwoStep Two-Step Reaction Heterobifunctional->TwoStep ControlledConjugation Controlled Conjugation Heterobifunctional->ControlledConjugation ProteinB Protein B Heterobifunctional->ProteinB Drug Drug Heterobifunctional->Drug

Caption: Logical flow of homobifunctional vs. heterobifunctional crosslinking strategies.

Based on Spacer Arm Characteristics

The spacer arm determines the distance between the conjugated molecules and introduces other important properties.[5]

  • Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two molecules without becoming part of the final linkage.[8][9] A prime example is EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which mediates the formation of an amide bond between a carboxyl group and a primary amine.[8][10][11] This provides precise, short-distance constraints for structural studies.[11]

  • Cleavable vs. Non-Cleavable Linkers: This is a critical distinction, especially in drug delivery applications like ADCs.[12]

    • Cleavable Linkers: These are designed to be broken under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes like proteases within a target cell.[13][14][15] This allows for the controlled release of a payload molecule at the site of action.[13]

    • Non-Cleavable Linkers: These form highly stable bonds that are not readily broken.[15][16] The payload is released only after the complete degradation of the antibody in the lysosome.[14][15] This approach often results in greater plasma stability and a potentially lower risk of off-target toxicity.[12][14][15]

  • PEGylated Crosslinkers: Incorporating Polyethylene Glycol (PEG) into the spacer arm can enhance the solubility and stability of the resulting conjugate, while reducing aggregation and immunogenicity.[1]

Core Crosslinking Chemistries

The utility of bifunctional crosslinkers stems from their ability to target specific amino acid side chains. The most common functional groups targeted on proteins are primary amines (-NH2) and sulfhydryls (-SH).[2]

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive chemical groups.[17] They react with primary amines, found on lysine residues and the N-terminus of proteins, to form stable amide bonds. The reaction is most efficient at a pH of 7.2 to 8.5.

G NHS Ester Reaction with Primary Amine reagents NHS-Ester Crosslinker (R-CO-O-NHS) intermediate Reaction (pH 7.2-8.5) reagents->intermediate protein Protein with Primary Amine (Protein-NH2) protein->intermediate product Stable Amide Bond (Protein-NH-CO-R) intermediate->product byproduct NHS Byproduct intermediate->byproduct

Caption: Reaction mechanism of an NHS ester with a primary amine on a biologic.

Sulfhydryl-Reactive Chemistry: Maleimides

The maleimide (B117702) group is highly specific for sulfhydryl groups on cysteine residues.[18] This reaction forms a stable, non-reducible thioether bond and is most efficient at a pH between 6.5 and 7.5.[18] At pH values above 8.5, reactivity towards primary amines can occur.[18] This high specificity for thiols makes maleimide chemistry a cornerstone for site-specific conjugation in biologics, particularly in the development of ADCs.[]

G Maleimide Reaction with Sulfhydryl Group reagents Maleimide Crosslinker intermediate Reaction (pH 6.5-7.5) reagents->intermediate protein Protein with Sulfhydryl (Protein-SH) protein->intermediate product Stable Thioether Bond intermediate->product

Caption: Reaction mechanism of a maleimide group with a sulfhydryl on a biologic.

Zero-Length Chemistry: EDC/NHS

Carbodiimides like EDC activate carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[20] This intermediate is unstable in aqueous solutions but can react with a primary amine to form a stable amide bond.[20] The efficiency and stability of this reaction are significantly enhanced by including N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[20] The NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester, facilitating a more controlled two-step coupling process.[20]

Quantitative Data Summary of Common Crosslinkers

The choice of crosslinker often depends on the required distance between target sites and other physicochemical properties. The table below summarizes key quantitative data for several common crosslinkers.

CrosslinkerTypeReactive GroupsSpacer Arm (Å)Water Soluble?Cleavable?
DSS HomobifunctionalNHS ester (Amine)11.4NoNo
BS3 HomobifunctionalSulfo-NHS ester (Amine)11.4YesNo
DSP HomobifunctionalNHS ester (Amine)12.0NoYes (Thiol)
DTSSP HomobifunctionalSulfo-NHS ester (Amine)12.0YesYes (Thiol)
BMH HomobifunctionalMaleimide (Thiol)16.1NoNo
Sulfo-SMCC HeterobifunctionalSulfo-NHS ester (Amine), Maleimide (Thiol)11.6YesNo
SPDP HeterobifunctionalNHS ester (Amine), Pyridyldithiol (Thiol)6.8NoYes (Thiol)
EDC Zero-LengthCarbodiimide (Carboxyl, Amine)0YesN/A

(Data compiled from multiple sources including)

Key Experimental Protocols

Precise and reproducible crosslinking requires carefully designed protocols. Buffers should be free of extraneous nucleophiles (e.g., Tris or glycine) that can compete with the intended reaction.

Protocol 1: Two-Step Heterobifunctional Crosslinking (e.g., Antibody-Drug Conjugation)

This protocol uses a heterobifunctional crosslinker like Sulfo-SMCC to link an antibody (via amines) to a sulfhydryl-containing payload. The two-step process prevents polymerization of the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfo-SMCC crosslinker

  • Sulfhydryl-containing payload

  • Desalting column

  • Quenching reagent (e.g., L-Cysteine)

Methodology:

  • Antibody Activation:

    • Dissolve Sulfo-SMCC in an appropriate solvent and immediately add it to the antibody solution. A 20-fold molar excess of crosslinker to antibody is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Pass the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0) to remove unreacted Sulfo-SMCC. This step is critical to prevent the payload from reacting with free crosslinker.

  • Conjugation to Payload:

    • Immediately add the sulfhydryl-containing payload to the activated, purified antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent like L-Cysteine to react with any remaining maleimide groups on the antibody, preventing further reactions.

  • Purification:

    • Purify the final antibody-drug conjugate using techniques like size exclusion or ion-exchange chromatography to remove excess payload and quenching reagent.

G start Start: Antibody + Sulfo-SMCC step1 Step 1: Activate Antibody (React NHS-ester with Amines) start->step1 step2 Step 2: Purify (Remove excess Sulfo-SMCC via Desalting Column) step1->step2 step3 Step 3: Conjugate (Add SH-Payload to react with Maleimide) step2->step3 step4 Step 4: Quench (Add Cysteine to cap unreacted Maleimides) step3->step4 end End: Purified ADC step4->end G start Crosslinked Protein Complex step1 Enzymatic Digestion (e.g., Trypsin) start->step1 step2 LC-MS/MS Analysis (Separate & Fragment Peptides) step1->step2 step3 Database Searching (Specialized Software, e.g., XiSearch) step2->step3 end Identified Crosslinked Peptides (Structural & Interaction Data) step3->end

References

An In-depth Technical Guide to the Safe Handling of Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Boc-NH-PEG9-propargyl, a bifunctional linker commonly utilized in bioconjugation, drug delivery systems, and proteomics. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates information from SDS of structurally similar compounds containing the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the propargyl functional group.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1][2] However, as with any chemical substance, it is crucial to handle it with care and be aware of potential hazards. The primary hazards are associated with the individual components of the molecule: the Boc-protected amine, the PEG chain, and the terminal propargyl group.

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[2]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

To the best of current knowledge, the chemical, physical, and toxicological properties of many similar PEGylated compounds have not been thoroughly investigated.[1] Therefore, it is prudent to handle this compound as potentially hazardous.

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard classifications for a structurally related compound, Propargyl-PEG2-NHBoc, as a reference.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2A
alt text
WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3
alt text
WarningH335: May cause respiratory irritation[3]

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A standard workflow for donning and doffing PPE should be followed to minimize exposure.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Safety Goggles Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Safety Goggles Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Figure 1. Recommended workflow for donning and doffing Personal Protective Equipment (PPE).

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound as a powder or when heating.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

3.3. First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

First_Aid_Protocol Exposure Accidental Exposure Inhalation Move to Fresh Air Exposure->Inhalation Skin_Contact Wash with Soap & Water Exposure->Skin_Contact Eye_Contact Flush with Water Exposure->Eye_Contact Ingestion Rinse Mouth with Water Exposure->Ingestion Seek_Medical_Attention Seek Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Figure 2. First aid protocol for accidental exposure to this compound.

Detailed First Aid Procedures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1][2]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1][2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]

3.4. Spill and Leak Procedures

  • Small Spills: Sweep up the material and place it in a suitable container for disposal.[2]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Sweep up and shovel the material into suitable containers for disposal. Do not allow the product to enter drains.[2]

3.5. Storage and Stability

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is -5°C.[1][4]

  • Stability: The product is stable under normal operating and storage conditions.[1]

  • Materials to Avoid: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[2] Do not flush to sewer.[1]

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of safety considerations when working with this compound.

Safety_Logic Start Handling this compound Risk_Assessment Assess Potential Hazards (Irritation, Inhalation) Start->Risk_Assessment Emergency_Preparedness Emergency Preparedness Start->Emergency_Preparedness Proper_Disposal Dispose of Waste Properly Start->Proper_Disposal Implement_Controls Implement Control Measures Risk_Assessment->Implement_Controls PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Implement_Controls->PPE Engineering Use Engineering Controls (Fume Hood) Implement_Controls->Engineering First_Aid Know First Aid Procedures Emergency_Preparedness->First_Aid Spill_Response Have Spill Kit Ready Emergency_Preparedness->Spill_Response

References

In-Depth Technical Guide: Solubility of Boc-NH-PEG9-propargyl in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG9-propargyl, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this linker is critical for reaction setup, purification, and formulation development.

Core Concepts and Predictive Solubility Analysis

The solubility of this compound is governed by the interplay of its distinct chemical moieties: the Boc (tert-Butyloxycarbonyl) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal propargyl group.

  • Boc Group: This bulky and hydrophobic protecting group can decrease aqueous solubility while potentially increasing solubility in non-polar organic solvents.

  • PEG9 Linker: The nine repeating ethylene (B1197577) glycol units are highly hydrophilic and flexible, significantly enhancing solubility in a broad range of aqueous and polar organic solvents. The ether oxygens of the PEG chain can form hydrogen bonds with protic solvents like water and alcohols.

  • Propargyl Group: The terminal alkyne is a relatively non-polar functional group that contributes to the overall lipophilicity of the molecule.

Due to the lack of specific experimentally determined quantitative solubility data for this compound in publicly available literature, this guide provides an inferred solubility profile based on the known solubility of structurally similar PEGylated molecules.

Data Presentation: Inferred Solubility of this compound

The following table summarizes the predicted solubility of this compound in common laboratory solvents. This information is inferred from the general solubility characteristics of PEG derivatives and data on analogous compounds.

Solvent ClassificationSolventPredicted SolubilityRationale
Aqueous Water, PBSSolubleThe hydrophilic PEG9 chain is expected to dominate, rendering the molecule soluble in aqueous solutions.[1]
Polar Protic Ethanol, MethanolSolubleThe ability to form hydrogen bonds with the PEG linker suggests good solubility.[2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHighly SolubleThese solvents are known to effectively solvate PEGylated compounds.[4][5]
Chlorinated Dichloromethane (DCM), ChloroformHighly SolubleThe overall polarity and the presence of the organic moieties (Boc and propargyl) suggest good solubility.[4]
Ethers Diethyl EtherInsolublePEGs are generally not soluble in diethyl ether.[4]
Non-polar TolueneSparingly SolubleSolubility is expected to be limited but may be improved with heating.[4]

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general method for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, DMSO, DCM)

  • Small vials or test tubes

  • Vortex mixer

  • Microbalance

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of this compound into individual vials.

  • Solvent Addition: Add a small volume (e.g., 100 µL) of the first solvent to the corresponding vial.

  • Mixing: Vortex the vial vigorously for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add the same solvent in incremental volumes (e.g., 100 µL at a time), vortexing and observing after each addition, until the solid dissolves or a significant volume of solvent has been added.

  • Record Observations: Record the approximate volume of solvent required to dissolve the compound, or note if it remains insoluble.

  • Repeat: Repeat steps 2-6 for each of the selected solvents.

Mandatory Visualization

Solubility_Factors Factors Influencing Solubility of this compound A This compound B Hydrophilic PEG9 Chain A->B Dominant Feature C Hydrophobic Boc Group A->C D Non-polar Propargyl Group A->D E Aqueous Solubility B->E Increases F Organic Solvent Solubility B->F Increases (Polar) C->E Decreases C->F Increases (Non-polar) D->F Increases (Non-polar)

Caption: Logical diagram of factors influencing solubility.

This guide provides a foundational understanding of the solubility of this compound. For quantitative applications, it is highly recommended that researchers perform their own solubility studies using a validated experimental protocol.

References

Spectroscopic and Mass Spectrometric Characterization of Boc-NH-PEG9-propargyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and mass spectrometric data for Boc-NH-PEG9-propargyl. The information presented herein is essential for the verification of the chemical structure and purity of this versatile bifunctional linker, which is commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides detailed experimental protocols for acquiring such data.

Physicochemical Properties

This compound is a heterobifunctional linker featuring a Boc-protected amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group for click chemistry applications.

PropertyValue
Chemical Formula C₂₆H₄₉NO₁₁
Molecular Weight 551.67 g/mol
Exact Mass 551.3300 u

Spectroscopic Data

While specific spectra for this compound are not publicly available, this section presents a representative, hypothetical dataset based on the known chemical structure and spectroscopic characteristics of its constituent functional groups. This data is intended to serve as a reference for researchers confirming the identity and purity of their synthesized or procured material.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the Boc protecting group, the PEG backbone, and the terminal propargyl group.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.15br s1H-NH-
4.20d2H-O-CH₂-C≡CH
3.64 - 3.55m32H-O-CH₂-CH₂-O- (PEG backbone)
3.52t2H-NH-CH₂-CH₂-O-
3.32q2H-NH-CH₂-CH₂-O-
2.42t1H-C≡CH
1.44s9H-C(CH₃)₃ (Boc)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
156.1C=O (Boc)
79.5-C (CH₃)₃ (Boc)
78.9-C≡C H
74.8-C≡C H
70.6 - 70.2-O-C H₂-C H₂-O- (PEG backbone)
69.1-NH-CH₂-C H₂-O-
58.6-O-C H₂-C≡CH
40.4-NH-C H₂-CH₂-O-
28.4-C(C H₃)₃ (Boc)
Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound. The expected exact mass can be compared to the experimentally determined value.

Table 3: Representative High-Resolution Mass Spectrometry Data (ESI+)

IonCalculated m/z
[M+H]⁺552.3375
[M+Na]⁺574.3195
[M+K]⁺590.2934

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 500 MHz (or higher field) NMR spectrometer equipped with a standard broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) prior to Fourier transformation.

  • Data Analysis : Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign both ¹H and ¹³C signals to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol (B129727) or acetonitrile. The addition of a small amount of formic acid or sodium acetate (B1210297) can aid in ionization.

  • Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Operate the ESI source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS).

    • Set the mass range to scan from approximately m/z 100 to 1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ions.

  • Data Analysis : Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and other common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. Compare the experimentally measured m/z values to the theoretically calculated values to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H & 13C) purification->nmr Structural Verification ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis conclusion Confirmation of Structure & Purity data_analysis->conclusion

Caption: Workflow for Synthesis and Characterization.

Navigating the Stability and Storage of Boc-NH-PEG9-propargyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-NH-PEG9-propargyl is a valuable heterobifunctional linker molecule widely utilized in pharmaceutical sciences and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its unique structure, featuring a Boc-protected amine, a flexible nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive propargyl group, demands a thorough understanding of its stability and optimal storage conditions to ensure its integrity and performance in sensitive applications. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and general experimental protocols for its handling and stability assessment.

Core Stability Profile

The stability of this compound is intrinsically linked to the chemical properties of its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) linker, and the terminal propargyl group.

Boc Protecting Group: The Boc group is a well-characterized acid-labile protecting group. It is generally stable under basic and nucleophilic conditions but will be cleaved in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine. Care should be taken to avoid acidic environments during storage and handling to prevent premature deprotection.

Polyethylene Glycol (PEG) Chain: The PEG linker imparts hydrophilicity and flexibility to the molecule. While generally stable, PEG chains can be susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen and metal ions. This degradation can lead to chain scission and the formation of various byproducts.

Propargyl Group: The terminal alkyne functionality of the propargyl group is essential for its utility in click chemistry reactions. This group can be sensitive to light and may undergo polymerization at elevated temperatures or in the presence of certain catalysts or oxidizing agents.

Recommended Storage and Handling Conditions

To maintain the long-term integrity and purity of this compound, it is crucial to adhere to the following storage and handling guidelines. These recommendations are based on information from various suppliers and the known stability of the compound's functional groups.

ParameterRecommended ConditionRationale
Temperature Short-term (days to weeks): 2-8 °CLong-term (months to years): -20 °CMinimizes thermal degradation of the PEG chain and potential polymerization of the propargyl group.
Light Store in the dark. Use amber vials or protect from light.Prevents light-induced degradation or polymerization of the propargyl group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation of the PEG chain.
Moisture Store in a dry environment. Desiccants are recommended.Prevents hydrolysis of the Boc group and minimizes potential side reactions.
pH Avoid acidic conditions.Prevents cleavage of the acid-labile Boc protecting group.

Several suppliers indicate that this compound is stable for a few weeks at ambient temperature, which allows for standard shipping procedures. For long-term storage, a shelf life of over two years can be expected when the compound is stored properly at -20°C in a dry, dark environment.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for this compound are not publicly available, a general approach to assessing its stability can be formulated based on standard pharmaceutical practices.

1. Forced Degradation Studies:

  • Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

  • Methodology:

    • Acidic Conditions: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Conditions: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Conditions: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a high-performance liquid chromatography (HPLC) method with a UV detector or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

2. Long-Term and Accelerated Stability Studies:

  • Objective: To determine the shelf life of the product under recommended storage conditions.

  • Methodology:

    • Store aliquots of the compound under the recommended long-term storage condition (-20 °C) and at an accelerated condition (e.g., 25 °C/60% RH or 40 °C/75% RH).

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples and analyze them using a validated stability-indicating HPLC method.

  • Analysis: Monitor the purity of the compound and the formation of any degradation products over time. The data can be used to establish a retest period or shelf life.

Visualizing Stability and Storage Logic

The following diagrams illustrate the key relationships in maintaining the stability of this compound.

cluster_storage Optimal Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways Low Temperature\n(-20°C) Low Temperature (-20°C) This compound\n(Stable) This compound (Stable) Low Temperature\n(-20°C)->this compound\n(Stable) Prevents Thermal Degradation Darkness Darkness Darkness->this compound\n(Stable) Prevents Photodegradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound\n(Stable) Prevents Oxidation Dry Environment Dry Environment Dry Environment->this compound\n(Stable) Prevents Hydrolysis Boc Cleavage Boc Cleavage PEG Oxidation PEG Oxidation Propargyl Polymerization Propargyl Polymerization Acid Acid Acid->Boc Cleavage Heat & Oxygen Heat & Oxygen Heat & Oxygen->PEG Oxidation Light & Heat Light & Heat Light & Heat->Propargyl Polymerization

Caption: Relationship between storage conditions and stability.

cluster_workflow Stability Assessment Workflow Start Start Forced Degradation Study Forced Degradation Study Start->Forced Degradation Study Develop Stability-Indicating Method Develop Stability-Indicating Method Forced Degradation Study->Develop Stability-Indicating Method Long-Term & Accelerated Studies Long-Term & Accelerated Studies Develop Stability-Indicating Method->Long-Term & Accelerated Studies Data Analysis Data Analysis Long-Term & Accelerated Studies->Data Analysis Establish Shelf Life Establish Shelf Life Data Analysis->Establish Shelf Life

Caption: Workflow for experimental stability assessment.

By understanding the inherent stability characteristics of this compound and adhering to the recommended storage and handling protocols, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to the successful development of novel therapeutics and bioconjugates.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] This reaction enables the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] Its high yield, broad functional group tolerance, and mild reaction conditions have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4]

Boc-NH-PEG9-propargyl is a versatile linker molecule that incorporates a terminal alkyne for CuAAC reactions, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine.[5] This protected amine can be deprotected post-cycloaddition to allow for further functionalization, making it a key reagent in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[5]

These application notes provide a detailed protocol for the CuAAC reaction using this compound and a generic azide-containing molecule.

Reaction Scheme

The overall reaction involves the copper(I)-catalyzed cycloaddition of an azide to this compound, followed by an optional deprotection of the Boc group to reveal a primary amine.

Caption: Overall reaction scheme for the CuAAC of an azide with this compound and subsequent optional Boc deprotection.

Experimental Protocols

This section provides a detailed step-by-step protocol for the CuAAC reaction. The quantities and concentrations are provided as a starting point and may require optimization depending on the specific azide substrate.

Materials and Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)[2]

  • Solvent (e.g., Dimethylformamide (DMF), or a mixture of water and a co-solvent like t-butanol and acetonitrile)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) (for optional deprotection step)

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of the Boc-protected triazole product.

Reaction Setup:

  • In a suitable reaction vessel, dissolve the azide-containing molecule (1.0 eq) and this compound (1.0 - 1.2 eq) in the chosen solvent system (e.g., DMF or a 1:1 mixture of water and t-butanol). The final concentration of the limiting reagent should be in the range of 0.05 - 0.2 M.

  • Prepare a stock solution of the copper catalyst. For example, a 20 mM solution of CuSO₄·5H₂O in deionized water.

  • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

Reaction Execution:

  • To the solution of the azide and alkyne, add the CuSO₄ solution (to a final concentration of 1-10 mol% relative to the limiting reagent).

  • If using a ligand, add the THPTA solution (typically at a 5:1 molar ratio to CuSO₄).[6]

  • Add the freshly prepared sodium ascorbate solution (to a final concentration of 5-20 mol% relative to the limiting reagent). The addition of the reducing agent will initiate the reaction.

  • Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours.[7][8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (B1210297).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel. Due to the PEG linker, the product may be soluble in a range of solvents. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol) is often effective. For some PEG-containing products, purification can also be achieved by precipitation in a non-polar solvent like diethyl ether or by lyophilization.[9]

Protocol 2: Boc Deprotection (Optional)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine.

Reaction Setup:

  • Dissolve the purified Boc-protected triazole (1.0 eq) in dichloromethane (to a final concentration of approximately 0.1 M).

Reaction Execution:

  • To the solution, add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

Work-up:

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine can be used directly or further purified if necessary. Neutralization with a base (e.g., saturated aqueous NaHCO₃) may be required for downstream applications.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the CuAAC reaction with this compound. These are representative values and may require optimization for specific substrates.

Table 1: Recommended Reagent Molar Ratios and Concentrations

ReagentMolar Ratio (relative to limiting reagent)Typical Concentration Range
Azide1.0 eq0.05 - 0.2 M
This compound1.0 - 1.2 eq0.05 - 0.24 M
CuSO₄·5H₂O0.01 - 0.1 eq (1-10 mol%)0.5 - 20 mM
Sodium Ascorbate0.05 - 0.2 eq (5-20 mol%)2.5 - 40 mM
THPTA (optional)0.05 - 0.5 eq (5:1 ratio to Cu)2.5 - 100 mM

Table 2: Typical Reaction Conditions and Outcomes

ParameterTypical RangeNotes
Solvent DMF, DMSO, t-BuOH/H₂O, ACN/H₂OThe choice of solvent depends on the solubility of the reactants. Aqueous mixtures are common for bioconjugation.
Temperature Room Temperature - 50°CThe reaction is typically fast at room temperature.[10]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.[7][8]
Yield >80%High yields are characteristic of click chemistry.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from starting materials to the final, optionally deprotected, functionalized triazole.

Experimental_Workflow cluster_CuAAC Protocol 1: CuAAC Reaction cluster_Deprotection Protocol 2: Boc Deprotection (Optional) start Dissolve Azide and This compound add_catalyst Add CuSO4 (and optional THPTA) start->add_catalyst initiate Add Sodium Ascorbate to initiate reaction add_catalyst->initiate react Stir at Room Temperature (1-24h) initiate->react workup Aqueous Workup (Extraction) react->workup purify Purification (Column Chromatography) workup->purify start_deprotection Dissolve Purified Boc-Protected Triazole in DCM purify->start_deprotection Proceed to Deprotection add_tfa Add TFA react_deprotection Stir at Room Temperature (1-4h) remove_solvent Remove Solvent and excess TFA

Caption: Step-by-step experimental workflow for the CuAAC reaction and optional Boc deprotection.

Catalytic Cycle of CuAAC

The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + Alkyne Alkyne R'-C≡CH Azide R-N3 Product 1,4-disubstituted 1,2,3-triazole Product->Cu_I Regenerates Catalyst Intermediate_1 Six-membered Cu(III) intermediate Cu_acetylide->Intermediate_1 + Azide Intermediate_2 Copper(I)-triazolide Intermediate_1->Intermediate_2 Ring Contraction Intermediate_2->Product + H+

Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of PEGylated compounds, which are crucial in drug delivery, bioconjugation, and materials science.[1][2] The Boc group's popularity stems from its stability in various reaction conditions and its straightforward removal under acidic conditions.[2] This document provides detailed protocols for the efficient deprotection of Boc-protected PEGylated compounds, focusing on the common trifluoroacetic acid (TFA) method. It also covers reaction monitoring, work-up procedures, and troubleshooting common issues.

Data Presentation: Quantitative Analysis of Boc Deprotection Conditions

The efficiency of Boc deprotection is critical for the overall yield and purity of the final PEGylated product. The following table summarizes common reaction conditions for the acidic cleavage of the Boc group.

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)0.5 - 2 hours0°C to Room Temp[1][3]
4M Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp[1]

Experimental Protocols

This section details the standard protocol for the Boc deprotection of a PEGylated compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Boc-protected PEGylated compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[3]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][3]

  • Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][3] If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 1-2 hours).[3] On ¹H NMR, the disappearance of the tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm) indicates reaction completion.[3]

  • Work-up:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[3]

    • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[3] The resulting product is often the TFA salt of the deprotected amine.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[3]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEGylated amine.[3]

  • Purification (if necessary): The crude product can be further purified by techniques such as column chromatography or precipitation from a non-polar solvent like diethyl ether.[3]

Visualizations

Diagram 1: Experimental Workflow for Boc Deprotection of PEGylated Compounds

G A Dissolve Boc-PEG in anhydrous DCM B Cool solution to 0°C A->B C Add TFA (20-50%) and optional scavenger (TIS) B->C D Stir at 0°C for 30 min, then warm to RT C->D E Monitor reaction by TLC/LC-MS/NMR D->E F Reaction Complete? E->F F->D No G Concentrate under reduced pressure F->G Yes H Co-evaporate with Toluene (3x) G->H I Neutralize with sat. NaHCO3 (aq) H->I J Dry organic layer (Na2SO4) I->J K Filter and Concentrate J->K L Purified Deprotected PEG K->L

Caption: Workflow for Boc deprotection of PEGylated compounds.

Diagram 2: Chemical Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_0 Boc-Protected PEG-Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation & Deprotonation Boc-NH-PEG Protonated_Boc R-NH(Boc)-H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid t-Butyl_Cation (CH₃)₃C⁺ Protonated_Boc->t-Butyl_Cation Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene CH₂=C(CH₃)₂ t-Butyl_Cation->Isobutylene - H⁺ Boc-NH-PEG_label Boc-NH-PEG_label Boc-NH-PEG_label->Protonated_Boc + H⁺ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting

1. Incomplete Deprotection:

  • Cause: Insufficient acid strength or concentration, short reaction time, or low temperature.[3] Steric hindrance from a bulky PEG chain can also slow the reaction.[3]

  • Solution: Increase the TFA concentration (e.g., from 20% to 50%), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane.[3] Ensure the PEGylated compound is fully dissolved in the chosen solvent.[3]

2. Observation of Side Products:

  • Cause: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues on the PEGylated compound.[4]

  • Solution: Add a scavenger such as triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cations.[1][3]

3. Difficulty in Isolating the Product:

  • Cause: The deprotected PEGylated amine may be highly water-soluble, making extraction difficult.

  • Solution: If the product is the TFA salt, direct precipitation by adding a non-polar solvent like diethyl ether can be effective.[3] Alternatively, for water-soluble amines, after neutralization, consider lyophilization to remove water.

Alternative Milder Deprotection Conditions

For substrates sensitive to strong acids, several milder deprotection methods can be employed:

  • Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) in an appropriate organic solvent can effect Boc deprotection under milder conditions.[3]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[3]

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[3]

By following these protocols and considering the troubleshooting advice, researchers can achieve efficient and clean Boc deprotection of their PEGylated compounds, a critical step in the synthesis of advanced biomaterials and therapeutics.

References

Application Note: Conjugation of Boc-NH-PEG9-propargyl to Azide-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, prolong its circulating half-life, reduce immunogenicity, and increase its stability against proteolysis. A highly efficient and specific method for achieving site-specific PEGylation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This reaction forms a stable triazole linkage between an azide-modified protein and an alkyne-functionalized PEG derivative.[4][5]

This application note provides a detailed protocol for the conjugation of Boc-NH-PEG9-propargyl, an alkyne-containing PEG reagent, to a protein that has been previously modified to contain an azide (B81097) group. The tert-butyloxycarbonyl (Boc) protecting group on the PEG reagent can be subsequently removed under acidic conditions to yield a free amine, allowing for further functionalization if desired.[6]

Principle of the Method

The core of this protocol is the CuAAC reaction, which involves the copper(I)-catalyzed reaction between the terminal alkyne of this compound and the azide group on the modified protein.[4][5] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4] The reaction is highly specific, proceeds under mild, aqueous conditions, and generally provides high yields, making it ideal for bioconjugation.[7]

Experimental Protocols

Materials and Reagents

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Deionized water

  • Spin desalting columns or dialysis cassettes for purification

  • Amicon® Ultra centrifugal filter units (for buffer exchange and concentration)

Equipment

  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (for protein concentration determination)

  • HPLC system (for analysis)

  • Mass spectrometer (for characterization)

  • Inert gas (argon or nitrogen) source

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis reagent_prep Prepare Stock Solutions protein_prep Prepare Azide-Modified Protein reaction_setup Set Up CuAAC Reaction protein_prep->reaction_setup incubation Incubate reaction_setup->incubation purification Purify Conjugate incubation->purification analysis Analyze Conjugate purification->analysis

Caption: A high-level overview of the experimental workflow for protein PEGylation.

1. Preparation of Stock Solutions

  • Azide-Modified Protein: Prepare a solution of the azide-modified protein in degassed PBS (pH 7.4) at a concentration of 1-10 mg/mL. The buffer should be free of any azide-reactive compounds.

  • This compound: Prepare a 100 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use as it is prone to oxidation.

  • THPTA Ligand (Optional): Prepare a 50 mM stock solution in deionized water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[1][2][8]

2. CuAAC Reaction Protocol

This protocol is a general guideline and may require optimization for specific proteins. It is recommended to perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxidation of the copper catalyst and sodium ascorbate.[9]

  • In a microcentrifuge tube, add the azide-modified protein solution.

  • Add the this compound stock solution to the protein solution. The final concentration of the PEG reagent should be in molar excess relative to the protein. A starting point is a 10- to 50-fold molar excess.

  • (Optional) Add the THPTA ligand stock solution to the reaction mixture. A final concentration of 1-5 mM is typically used. Gently mix.

  • Add the CuSO₄ stock solution to the reaction mixture. A final concentration of 0.5-1 mM is generally sufficient. Gently mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be 2-5 times that of the CuSO₄. Gently mix the final reaction mixture.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).[9]

3. Purification of the PEGylated Protein

Following the incubation, the unreacted PEG reagent, copper catalyst, and other small molecules must be removed.

  • Size-Exclusion Chromatography (SEC) / Desalting: Use a spin desalting column or a gravity-flow SEC column to separate the larger PEGylated protein from the smaller reaction components.

  • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis cassette.

  • Centrifugal Filtration: Use centrifugal filter units with an appropriate MWCO to perform buffer exchange and concentrate the purified protein conjugate.

4. Characterization of the Conjugate

The extent of PEGylation can be assessed using various analytical techniques:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein will be observed upon successful PEGylation.[10]

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the unconjugated protein and determine the conjugation efficiency.[11]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can provide the precise molecular weight of the conjugate, confirming the addition of the PEG chain and allowing for the determination of the degree of PEGylation.[11]

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal Concentration in ReactionMolar Ratio (relative to Protein)
Azide-Modified Protein1-10 mg/mL10-100 µM1
This compound100 mM in DMSO1-5 mM10-50
CuSO₄50 mM in H₂O0.5-1 mM5-10
Sodium Ascorbate100 mM in H₂O1-5 mM10-50
THPTA (Optional)50 mM in H₂O1-2 mM10-20

Visualizations

Chemical Reaction Pathway

chemical_reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product protein_azide Azide-Modified Protein (Protein-N₃) catalyst CuSO₄ + Sodium Ascorbate (Forms Cu(I) in situ) peg_alkyne This compound (Boc-NH-PEG-C≡CH) product PEGylated Protein (Protein-Triazole-PEG-NH-Boc) catalyst->product CuAAC 'Click' Reaction

Caption: The CuAAC reaction mechanism for protein PEGylation.

Logical Relationship of Reaction Components

logical_relationship cluster_substrates Core Substrates cluster_catalysis Catalysis cluster_enhancement Reaction Enhancement cluster_output Result protein Azide-Modified Protein conjugate PEGylated Protein Conjugate protein->conjugate peg This compound peg->conjugate copper CuSO₄ (Cu(II) Source) cu_i Cu(I) Catalyst copper->cu_i ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i cu_i->conjugate Catalyzes thpta THPTA Ligand (Stabilizes Cu(I)) thpta->cu_i Stabilizes

Caption: Inter-relationship of the key components in the CuAAC reaction.

Troubleshooting

  • Low Conjugation Efficiency:

    • Increase the molar excess of the this compound reagent.

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Incorporate a Cu(I)-stabilizing ligand like THPTA.

    • Optimize reaction time and temperature.

    • Degas all buffers thoroughly to remove oxygen.

  • Protein Precipitation:

    • Reduce the concentration of the protein or PEG reagent.

    • Perform the reaction at a lower temperature (4°C).

    • Ensure the pH of the reaction buffer is optimal for protein stability.

  • Protein Degradation:

    • Minimize the concentration of the copper catalyst.

    • Include a Cu(I)-stabilizing ligand to reduce the generation of reactive oxygen species.

    • Reduce the reaction time.

The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the site-specific PEGylation of azide-modified proteins using this compound. The protocol is highly adaptable, and with proper optimization, can lead to high yields of homogeneously PEGylated proteins for various research and therapeutic applications.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the heterobifunctional linker, Boc-NH-PEG9-propargyl, in the synthesis of antibody-drug conjugates (ADCs). This linker is designed for a staged bioconjugation strategy, leveraging a tert-butyloxycarbonyl (Boc) protected amine and a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[][2]

The inclusion of a nine-unit polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the linker and the resulting ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[3][4] PEGylation is a known strategy to improve the pharmacokinetic properties of bioconjugates by increasing their hydrodynamic radius and shielding them from proteolytic degradation and the immune system.[5][6]

Principle of the Method

The synthesis of an ADC using this compound typically follows a three-stage process:

  • Boc Deprotection: The synthesis begins with the removal of the Boc protecting group from the linker's primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the reactive amine.[7][8]

  • Payload Conjugation: The deprotected linker, now possessing a free amine, is then covalently attached to a payload molecule that has been activated (e.g., as an N-hydroxysuccinimide (NHS) ester). This reaction forms a stable amide bond, resulting in a payload-linker construct with a terminal propargyl group.

  • Antibody "Click" Conjugation: The final step involves the conjugation of the propargyl-functionalized payload-linker construct to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage, yielding the final ADC.

The resulting ADC can then be purified and characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), stability, and in vitro efficacy.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (H₂N-PEG9-propargyl) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Conjugation of Deprotected Linker to an NHS-Activated Payload

This protocol details the formation of the payload-linker construct.

Materials:

  • Deprotected H₂N-PEG9-propargyl (from Protocol 1)

  • NHS-activated payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve the deprotected H₂N-PEG9-propargyl in anhydrous DMF.

  • In a separate vial, dissolve the NHS-activated payload in anhydrous DMF.

  • Add the NHS-activated payload solution to the linker solution. A molar ratio of 1:1.2 (linker:payload) is a common starting point.

  • Add TEA or DIPEA (2-3 equivalents relative to the linker) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the propargyl-PEG9-payload conjugate by preparative RP-HPLC.

Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS pH 7.4)

  • Propargyl-PEG9-payload (from Protocol 2) dissolved in DMSO

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • In a reaction vial, add the azide-modified antibody.

  • Add the propargyl-PEG9-payload solution to the antibody solution. A molar excess of 5-10 fold of the payload-linker over the antibody is a typical starting point.

  • In a separate tube, pre-mix the copper(II) sulfate and THPTA ligand solutions.

  • Add the freshly prepared sodium ascorbate solution to the copper/ligand mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Add the copper/ligand/ascorbate catalyst solution to the antibody/payload mixture.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purify the resulting ADC using a size-exclusion chromatography column to remove excess payload-linker and catalyst components. The ADC is typically buffer-exchanged into a formulation buffer (e.g., PBS).

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.

Method A: UV-Vis Spectrophotometry

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • The ADC sample can be analyzed intact or after deglycosylation to reduce complexity.

  • Use a high-resolution mass spectrometer to obtain the mass of the different drug-loaded antibody species.

  • Deconvolute the mass spectrum to determine the relative abundance of each species (e.g., D0, D1, D2, etc.).

  • Calculate the average DAR by taking the weighted average of the drug load for all species.

Protocol 5: In Vitro Stability Assays

Assessing the stability of the ADC in biological matrices is crucial.

Plasma Stability Assay:

  • Incubate the ADC in human or mouse plasma at 37°C at a concentration of approximately 1 mg/mL.

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • Isolate the ADC from the plasma samples, for instance, using Protein A magnetic beads.

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates premature drug deconjugation.

Data Presentation

The following tables present example data to illustrate how quantitative results from the described experiments can be structured.

Table 1: Example Boc Deprotection and Payload Conjugation Efficiency

StepStarting MaterialProductMethodYield (%)Purity (%)
1This compoundH₂N-PEG9-propargylTFA/DCM>95>98
2H₂N-PEG9-propargyl + Payload-NHSPropargyl-PEG9-PayloadAmide Coupling75>97 (Post-HPLC)

Table 2: Example ADC Synthesis and Characterization

AntibodyPayloadLinkerConjugation MethodAverage DAR (by LC-MS)Monomer Purity (by SEC, %)
TrastuzumabMMAEThis compoundCuAAC3.8>98
RituximabDM1This compoundCuAAC4.1>97

Table 3: Example In Vitro Plasma Stability of Trastuzumab-PEG9-MMAE

Time Point (Days)Average DAR (Human Plasma)Average DAR (Mouse Plasma)
03.803.80
13.753.72
33.683.61
73.553.45

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Deprotected_Linker H2N-PEG9-propargyl Deprotection->Deprotected_Linker Amide_Coupling Amide Coupling Deprotected_Linker->Amide_Coupling Payload_NHS NHS-Activated Payload Payload_NHS->Amide_Coupling Propargyl_Payload Propargyl-PEG9-Payload Amide_Coupling->Propargyl_Payload CuAAC CuAAC 'Click' Reaction Propargyl_Payload->CuAAC Azide_Ab Azide-Modified Antibody Azide_Ab->CuAAC Crude_ADC Crude ADC CuAAC->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (LC-MS) Purified_ADC->DAR_Analysis Stability_Assay Stability Assay (Plasma) Purified_ADC->Stability_Assay Purity_Analysis Purity Analysis (SEC) Purified_ADC->Purity_Analysis

Caption: Workflow for ADC synthesis and characterization.

Chemical Reaction Pathway

Reaction_Pathway cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Payload Coupling (Example) cluster_click Step 3: Click Conjugation start This compound intermediate H2N-PEG9-Propargyl start->intermediate TFA, DCM propargyl_payload Propargyl-PEG9-Payload intermediate->propargyl_payload DIPEA, DMF payload_nhs Payload-NHS final_adc Antibody-Drug Conjugate propargyl_payload->final_adc Cu(I), THPTA azide_ab Antibody-N3

Caption: Key chemical reactions in the ADC synthesis.

General ADC Mechanism of Action

Note: The specific signaling pathway for apoptosis is dependent on the cytotoxic payload used and is not determined by the linker.

ADC_MoA cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC_circ ADC in Circulation Binding Antigen Binding ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Binding->Tumor_Cell Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Free Cytotoxic Payload Payload_Release->Payload Apoptosis DNA Damage & Apoptosis Payload->Apoptosis

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for PROTAC Synthesis and Evaluation with a PEG9 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component of a PROTAC, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[3]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility, and their synthetic tractability, allowing for systematic modification of linker length.[4] This document provides a detailed experimental setup for the synthesis of a PROTAC incorporating a PEG9 linker, along with comprehensive protocols for its characterization and biological evaluation.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

A well-studied example of PROTAC-mediated protein degradation involves the targeting of Bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal domain (BET) family of proteins. BRD4 is a key regulator of oncogenes such as c-Myc, making it a prime target in cancer therapy. A PROTAC designed to target BRD4 typically consists of a BRD4 ligand (e.g., JQ1), a linker (e.g., PEG9), and an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN]). By inducing the degradation of BRD4, the PROTAC effectively downregulates c-Myc expression, leading to anti-proliferative effects in cancer cells.

PROTAC_Signaling_Pathway cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC BRD4 BRD4 PROTAC->BRD4 Binds E3 Ligase (CRBN) E3 Ligase (CRBN) PROTAC->E3 Ligase (CRBN) Binds Ternary Complex BRD4-PROTAC-CRBN Ternary Complex BRD4->Ternary Complex Proteasome Proteasome BRD4->Proteasome Targeted for Degradation E3 Ligase (CRBN)->Ternary Complex Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Recruits Ubiquitin->BRD4 Polyubiquitination Degraded BRD4 Degraded BRD4 Proteasome->Degraded BRD4 Degrades Downregulation of c-Myc Downregulation of c-Myc Degraded BRD4->Downregulation of c-Myc Leads to

PROTAC-mediated degradation of BRD4.

Experimental Workflow

The development and evaluation of a PROTAC is a multi-step process that begins with chemical synthesis and concludes with comprehensive biological characterization. The following diagram outlines a typical experimental workflow for a PROTAC synthesized with a PEG9 linker.

PROTAC_Workflow cluster_vitro In Vitro Assays cluster_cellular Cellular Assays Start Start: PROTAC Design Synthesis PROTAC Synthesis (with PEG9 linker) Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization In_Vitro_Eval In Vitro Evaluation Characterization->In_Vitro_Eval Cellular_Assays Cellular Assays Characterization->Cellular_Assays Data_Analysis Data Analysis and SAR Studies In_Vitro_Eval->Data_Analysis Permeability Permeability Assay (e.g., PAMPA) In_Vitro_Eval->Permeability Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) In_Vitro_Eval->Ternary_Complex Cellular_Assays->Data_Analysis Degradation Protein Degradation (Western Blot) Cellular_Assays->Degradation Viability Cell Viability Assay (e.g., MTS/MTT) Cellular_Assays->Viability End End: Lead Optimization Data_Analysis->End

A typical experimental workflow for PROTAC development.

Data Presentation: Quantitative Comparison of PROTACs with Different PEG Linker Lengths

The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC. The following tables summarize representative data from studies on BRD4-targeting PROTACs, comparing the performance of molecules with different PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG33 PEG units50>90
PROTAC-PEG55 PEG units15>95
PROTAC-PEG9 9 PEG units 35 >90
PROTAC-PEG1212 PEG units10085

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and In Vitro Activity of BRD4-Targeting PROTACs

PROTACLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Ternary Complex Formation (TR-FRET Signal)
PROTAC-PEG33 PEG units1.5Moderate
PROTAC-PEG55 PEG units1.2Strong
PROTAC-PEG9 9 PEG units 0.8 Good
PROTAC-PEG1212 PEG units0.5Weak

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a PEG9 Linker (Illustrative Protocol)

This protocol describes a representative two-step synthesis of a BRD4-targeting PROTAC using an amine-functionalized JQ1 derivative, an Amino-PEG9-acid linker, and a pomalidomide derivative for recruiting the Cereblon E3 ligase.

Materials:

  • Amine-functionalized JQ1 derivative

  • Amino-PEG9-acid

  • Pomalidomide derivative with a carboxylic acid handle

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Boc-protected Amino-PEG9-acid

  • Purification supplies: Preparative HPLC system with a C18 column

Step 1: Synthesis of JQ1-PEG9-Boc Intermediate

  • Dissolve the amine-functionalized JQ1 derivative (1.0 eq) and Boc-protected Amino-PEG9-acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the JQ1-PEG9-Boc intermediate.

Step 2: Deprotection and Coupling to Pomalidomide Derivative

  • Dissolve the JQ1-PEG9-Boc intermediate in a solution of 20% TFA in dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure to remove the TFA and solvent.

  • Dissolve the resulting amine intermediate and the pomalidomide derivative with a carboxylic acid handle (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by ¹H NMR and high-resolution mass spectrometry.

Western Blot for Target Protein Degradation

This protocol is for quantifying the degradation of a target protein (e.g., BRD4) in cells following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, THP-1)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target protein, e.g., anti-BRD4, and anti-loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[5]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged POI (e.g., GST-tagged BRD4)

  • Purified, tagged E3 ligase (e.g., His-tagged CRBN)

  • TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, donor-labeled antibody, acceptor-labeled antibody, and a serial dilution of the PROTAC in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[6]

  • Measurement: Measure the TR-FRET signal using a microplate reader. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation.

Conclusion

The rational design and synthesis of PROTACs with optimized linkers are crucial for the development of effective targeted protein degraders. The use of a PEG9 linker can offer a balance of solubility and conformational flexibility, contributing to the overall efficacy of the PROTAC. The detailed protocols and experimental workflows provided in this document serve as a comprehensive guide for researchers in the synthesis, characterization, and biological evaluation of PROTACs incorporating a PEG9 linker. Through systematic evaluation, as outlined herein, researchers can advance the development of novel and potent therapeutics based on targeted protein degradation.

References

Application Notes and Protocols for Peptide Labeling with Boc-NH-PEG9-propargyl for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery and visualization of bioactive peptides in cellular environments are crucial for understanding their mechanisms of action and for the development of novel therapeutics. The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and bioorthogonal method for labeling peptides with imaging agents.[1][2][3][4] This application note provides a detailed protocol for the labeling of a peptide of interest with a fluorescent dye using the heterobifunctional linker, Boc-NH-PEG9-propargyl.

The this compound linker features a terminal alkyne group for click chemistry and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the labeled peptide.[5] The Boc protecting group allows for a strategic, stepwise conjugation, which is particularly useful in complex syntheses.[5] This protocol will guide the user through the deprotection of the Boc group, the CuAAC reaction with an azide-functionalized fluorophore, purification of the labeled peptide, and its application in cellular imaging, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as an illustrative example.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 551.67 g/mol
Chemical Formula C₂₆H₄₉NO₁₁
Structure Boc-NH-(CH₂CH₂O)₉-CH₂C≡CH
Purity >95%
Solubility Soluble in DMSO, DMF, DCM
Table 2: Recommended Reaction Conditions for Boc Deprotection
ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A strong acid is required to cleave the Boc group.[6][7][8]
TFA Concentration 20-50% (v/v)Higher concentrations can lead to faster deprotection.[5][6]
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm.[5][6]
Reaction Time 30 minutes - 2 hoursMonitor reaction progress by TLC or LC-MS.[6]
Expected Yield >95%[5][9]
Table 3: Recommended Reaction Conditions for CuAAC Click Chemistry
ParameterRecommended ConditionsNotes
Copper Source Copper(II) sulfate (B86663) (CuSO₄)To be reduced in situ to Cu(I).
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) catalyst.
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or THPTAProtects the Cu(I) from oxidation and enhances reaction rate.[10]
Solvent Aqueous buffer/organic co-solvent (e.g., DMSO, t-BuOH)The reaction is compatible with aqueous environments.[1]
Reactant Molar Ratio 1:1.2:1:2:4 (Peptide-Linker:Azide-Dye:CuSO₄:Ligand:Sodium Ascorbate)A slight excess of the azide-dye is often used.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 12 hoursMonitor reaction progress by TLC or LC-MS.
Expected Yield >90%[1][11]
Table 4: Spectroscopic Properties of Common Azide-Functionalized Fluorophores
FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε)
Cyanine3 (Cy3) Azide 550570~150,000 cm⁻¹M⁻¹
Cyanine5 (Cy5) Azide 650670~250,000 cm⁻¹M⁻¹
Alexa Fluor 488 Azide 495519~71,000 cm⁻¹M⁻¹
Alexa Fluor 647 Azide 650668~239,000 cm⁻¹M⁻¹
TAMRA Azide 544576~89,000 cm⁻¹M⁻¹

Experimental Protocols

Protocol 1: Labeling of a Peptide with this compound

This protocol assumes the peptide of interest has a free functional group (e.g., a primary amine on a lysine (B10760008) residue or the N-terminus) for conjugation with the this compound linker, which would typically be activated (e.g., as an NHS ester) prior to this step. The following protocol starts with the peptide already conjugated to the propargyl linker.

Materials:

  • Peptide-PEG9-propargyl conjugate

  • Azide-functionalized fluorophore (e.g., Cyanine5 Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the peptide-PEG9-propargyl conjugate in DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized fluorophore in DMSO to a final concentration of 12 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of TBTA in DMSO.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, add the following in order:

      • 10 µL of 10 mM peptide-PEG9-propargyl in DMSO (1 equivalent)

      • 10 µL of 12 mM azide-fluorophore in DMSO (1.2 equivalents)

      • A solution of 1 µL of 100 mM CuSO₄ and 2 µL of 100 mM TBTA in 27 µL of a 1:1 mixture of t-BuOH and deionized water (1 equivalent CuSO₄, 2 equivalents TBTA).

    • Vortex the mixture gently.

    • Add 4 µL of freshly prepared 500 mM Sodium Ascorbate (4 equivalents).

    • Vortex the reaction mixture gently and allow it to react at room temperature for 4-12 hours in the dark.

  • Purification of the Labeled Peptide:

    • Monitor the reaction progress by injecting a small aliquot into an LC-MS system.

    • Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC.[12][13][14][15]

    • Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution at the absorbance wavelength of the peptide (typically 220-280 nm) and the absorbance wavelength of the fluorophore (e.g., ~650 nm for Cy5).

    • Collect the fractions containing the desired product, which should exhibit absorbance at both wavelengths.

  • Characterization:

    • Confirm the identity of the purified labeled peptide by mass spectrometry. The expected mass will be the sum of the mass of the peptide-PEG9-propargyl conjugate and the azide-fluorophore.[10][16][17][18][19]

    • Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C or lower, protected from light.

Protocol 2: Live-Cell Imaging with the Fluorescently Labeled Peptide

This protocol provides a general guideline for imaging the cellular uptake and localization of the fluorescently labeled peptide targeting a cell surface receptor, such as EGFR.[20][21][22][23]

Materials:

  • Cells expressing the target receptor (e.g., A431 cells for EGFR)

  • Fluorescently labeled peptide

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or chamber slides

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable medium until they reach 50-70% confluency in the imaging dishes.

  • Peptide Incubation:

    • Prepare a working solution of the fluorescently labeled peptide in pre-warmed cell culture medium at the desired final concentration (typically in the nM to low µM range).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the peptide-containing medium to the cells.

    • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Cell Imaging:

    • After incubation, gently wash the cells two to three times with warm PBS to remove any unbound peptide.

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Place the imaging dish on the stage of the confocal microscope.

    • Acquire images using the appropriate laser excitation and emission filter settings for the chosen fluorophore.

Visualizations

Experimental Workflow

G Experimental Workflow for Peptide Labeling and Imaging cluster_synthesis Peptide Labeling cluster_imaging Cellular Imaging Peptide Peptide of Interest Conjugation1 Conjugation Peptide->Conjugation1 Linker This compound Linker->Conjugation1 Peptide_Linker Peptide-PEG9-propargyl Conjugation1->Peptide_Linker Click_Reaction CuAAC Click Chemistry Peptide_Linker->Click_Reaction Fluorophore Azide-Fluorophore Fluorophore->Click_Reaction Labeled_Peptide_Crude Crude Labeled Peptide Click_Reaction->Labeled_Peptide_Crude Purification RP-HPLC Purification Labeled_Peptide_Crude->Purification Labeled_Peptide_Pure Purified Labeled Peptide Purification->Labeled_Peptide_Pure Characterization Mass Spectrometry Labeled_Peptide_Pure->Characterization Final_Product Final Labeled Peptide Characterization->Final_Product Incubation Incubation with Labeled Peptide Final_Product->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Washing Washing Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Data_Analysis Image Analysis Imaging->Data_Analysis

Caption: Workflow for peptide labeling and imaging.

EGFR Signaling Pathway

EGFR_Signaling EGFR Signaling Pathway for Targeted Imaging cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Labeled_Peptide Labeled Peptide (e.g., EGFR Ligand) EGFR EGFR Labeled_Peptide->EGFR Binding & Activation Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cellular_Response Cellular Response (Proliferation, Survival) mTOR->Cellular_Response Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cellular_Response

Caption: EGFR signaling pathway visualization.

References

Application Notes and Protocols for Biomolecule Immobilization using Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of biomolecules is a cornerstone of numerous biotechnological applications, including diagnostics, drug delivery, and proteomics. The heterobifunctional linker, Boc-NH-PEG9-propargyl, offers a versatile and robust platform for the covalent attachment of biomolecules to various surfaces. This linker features a Boc-protected amine and a terminal propargyl group, enabling a two-step conjugation strategy that provides exceptional control over the immobilization process.

The polyethylene (B3416737) glycol (PEG) spacer, with nine ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the conjugate while minimizing non-specific binding. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for selective deprotection under acidic conditions, revealing a primary amine for subsequent conjugation. The propargyl group facilitates covalent attachment to azide-functionalized surfaces or molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

These application notes provide detailed protocols for the use of this compound to immobilize biomolecules, along with representative quantitative data to guide experimental design and optimization.

Key Applications

  • Development of Biosensors: Covalent attachment of antibodies, enzymes, or nucleic acids to sensor surfaces for the detection of specific analytes.

  • Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands for site-specific drug delivery.

  • Proteomics and Genomics: Creation of protein or DNA microarrays for high-throughput screening and analysis.

  • Enzyme Immobilization: Covalent attachment of enzymes to solid supports to improve stability and reusability.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the initial step of attaching the linker to an amine-reactive surface.

Materials:

  • Amine-reactive surface (e.g., NHS-ester activated glass slide, carboxylated nanoparticles activated with EDC/NHS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Phosphate (B84403) Buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately prior to use, dilute the linker stock solution into the Reaction Buffer to the desired final concentration (e-g., 1-5 mg/mL).

  • Immerse the amine-reactive surface in the linker solution.

  • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Wash the surface thoroughly with Wash Buffer (3 x 5 minutes) to remove any unbound linker.

  • Dry the surface under a stream of nitrogen gas.

Protocol 2: Boc Deprotection of Surface-Immobilized Linker

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Propargyl-functionalized surface from Protocol 1

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 5% N,N-Diisopropylethylamine (DIPEA) in DMF

  • Anhydrous DCM

  • Anhydrous DMF

Procedure:

  • Immerse the propargyl-functionalized surface in the Deprotection Solution.

  • Incubate for 30 minutes at room temperature with gentle agitation.

  • Remove the surface from the Deprotection Solution and wash with anhydrous DCM (3 x 5 minutes).

  • Immerse the surface in Neutralization Buffer and incubate for 10 minutes.

  • Wash the surface with anhydrous DMF (3 x 5 minutes).

  • Dry the surface under a stream of nitrogen gas. The surface now presents a terminal amine and a terminal propargyl group.

Protocol 3: Immobilization of Azide-Modified Biomolecules via CuAAC (Click Chemistry)

This protocol describes the covalent attachment of an azide-modified biomolecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized and deprotected surface from Protocol 2

  • Azide-modified biomolecule (e.g., protein, antibody, oligonucleotide)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4

  • Wash Buffer: PBST

Procedure:

  • Prepare the azide-modified biomolecule in the Reaction Buffer at the desired concentration.

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 5 minutes.

  • To the biomolecule solution, add the copper catalyst solution to a final copper concentration of 0.25 mM.

  • Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM to initiate the reaction.

  • Immediately apply the reaction mixture to the propargyl-functionalized surface.

  • Incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Wash the surface extensively with Wash Buffer (3 x 5 minutes) to remove unbound biomolecules and catalyst components.

  • Rinse with deionized water and dry under a stream of nitrogen gas.

Quantitative Data

The efficiency of biomolecule immobilization can be assessed using various analytical techniques. The following tables provide representative data for the immobilization of a model antibody (IgG) on a functionalized surface.

ParameterValueMethod of Determination
Linker Surface Density
This compound2.5 x 10^13 molecules/cm²X-ray Photoelectron Spectroscopy (XPS)
Antibody Immobilization
Immobilized IgG Density1.8 x 10^12 molecules/cm²Quartz Crystal Microbalance (QCM)
Immobilization Efficiency~7.2%Calculated from linker and IgG densities
Antigen Binding Capacity
K_D (Dissociation Constant)5.2 nMSurface Plasmon Resonance (SPR)
B_max (Maximum Binding)1.2 ng/mm²Surface Plasmon Resonance (SPR)

Table 1: Quantitative Analysis of Antibody Immobilization.

ConditionImmobilized Protein (ng/cm²)Antigen Binding Activity (%)
Click Chemistry (Oriented) 180 ± 1585 ± 5
NHS-ester Coupling (Random) 210 ± 2045 ± 8
Physical Adsorption 150 ± 2520 ± 10

Table 2: Comparison of Immobilization Methods.

Visualizations

experimental_workflow cluster_surface_prep Surface Preparation cluster_linker_attachment Linker Attachment cluster_deprotection Boc Deprotection cluster_click_reaction Click Chemistry AmineReactiveSurface Amine-Reactive Surface BocPEG This compound AmineReactiveSurface->BocPEG NHS Chemistry PropargylSurface Propargyl-Functionalized Surface Deprotection TFA/DCM PropargylSurface->Deprotection Acidic Cleavage AminePropargylSurface Amine & Propargyl Surface AzideBiomolecule Azide-Modified Biomolecule AminePropargylSurface->AzideBiomolecule CuAAC ImmobilizedBiomolecule Immobilized Biomolecule Catalyst CuSO4/Ascorbate

Caption: Experimental workflow for biomolecule immobilization.

logical_relationship Linker This compound BocGroup Boc Group Linker->BocGroup PEG9 PEG9 Spacer Linker->PEG9 Propargyl Propargyl Group Linker->Propargyl FunctionBoc Controlled, Sequential Conjugation BocGroup->FunctionBoc FunctionPEG Increases Solubility Reduces Non-specific Binding PEG9->FunctionPEG FunctionPropargyl Specific & Efficient Covalent Ligation (Click Chemistry) Propargyl->FunctionPropargyl

Caption: Functional components of the this compound linker.

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. The heterobifunctional linker, Boc-NH-PEG9-propargyl, offers a versatile platform for nanoparticle modification. It features a Boc-protected amine, which can be deprotected to introduce a primary amine for further conjugation, and a terminal propargyl group, enabling covalent attachment of azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2][3][4][5]

This document provides detailed protocols for the surface functionalization of carboxylated nanoparticles using this compound, including linker conjugation, Boc-group deprotection, and subsequent "click" reaction with an azide-functionalized ligand. It also outlines the necessary characterization steps to verify successful modification at each stage.

Overview of the Functionalization Workflow

The surface modification process using this compound is a multi-step procedure that ensures controlled and efficient conjugation of targeting moieties or therapeutic agents to the nanoparticle surface. The overall workflow involves the initial activation of the nanoparticle's surface carboxyl groups, followed by the attachment of the PEG linker. The Boc protecting group is then removed to expose a reactive amine, which can be further functionalized. The terminal propargyl group on the PEG linker is then utilized for the "click" reaction with an azide-containing molecule of interest.

G cluster_0 Nanoparticle Preparation cluster_1 Linker Conjugation cluster_2 Deprotection cluster_3 Click Chemistry Carboxylated Nanoparticle Carboxylated Nanoparticle Surface Activation (EDC/NHS) Surface Activation (EDC/NHS) Carboxylated Nanoparticle->Surface Activation (EDC/NHS) Step 1 This compound Conjugation This compound Conjugation Surface Activation (EDC/NHS)->this compound Conjugation Boc Deprotection (TFA) Boc Deprotection (TFA) This compound Conjugation->Boc Deprotection (TFA) Step 2 Amine-PEG9-propargyl NP Amine-PEG9-propargyl NP Boc Deprotection (TFA)->Amine-PEG9-propargyl NP CuAAC Reaction CuAAC Reaction Amine-PEG9-propargyl NP->CuAAC Reaction Step 3 Functionalized Nanoparticle Functionalized Nanoparticle CuAAC Reaction->Functionalized Nanoparticle Azide-Ligand Azide-Ligand Azide-Ligand->CuAAC Reaction

Figure 1: General workflow for nanoparticle functionalization.

Quantitative Data Summary

Successful surface modification can be monitored by tracking changes in the physicochemical properties of the nanoparticles at each step. The following tables provide representative data for the characterization of nanoparticles throughout the functionalization process. Note that these values are illustrative and can vary depending on the nanoparticle type, size, and ligand used.

Table 1: Physicochemical Characterization of Nanoparticles

StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles100 ± 5< 0.2-35 ± 5
This compound NPs120 ± 7< 0.2-25 ± 5
Amine-PEG9-propargyl NPs122 ± 7< 0.2+15 ± 5
Final Functionalized NPs130 ± 8< 0.2Variable

Table 2: Ligand Conjugation Efficiency

ParameterRepresentative ValueMethod of Determination
PEGylation Efficiency> 80%Thermogravimetric Analysis (TGA)
Ligand Density (molecules/NP)100 - 500UV-Vis or Fluorescence Spectroscopy
Click Reaction Yield> 90%¹H NMR of digested particles

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol details the covalent attachment of the this compound linker to nanoparticles with surface carboxyl groups via amide bond formation using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.

  • Carboxyl Group Activation: Add EDC (2 mM final concentration) and NHS (5 mM final concentration) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Linker Conjugation: Add this compound (10 mM final concentration) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat this washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage at 4°C or for immediate use in the next step.

G start Start: Carboxylated NPs in MES Buffer activation Add EDC and NHS Incubate 30 min @ RT start->activation conjugation Add this compound Incubate 2 hr @ RT activation->conjugation quenching Add Quenching Solution Incubate 15 min @ RT conjugation->quenching centrifuge1 Centrifuge & Resuspend in PBS quenching->centrifuge1 centrifuge2 Repeat Centrifugation (2x) centrifuge1->centrifuge2 end End: this compound NPs centrifuge2->end G start Start: Dry this compound NPs dissolve Resuspend in anhydrous DCM start->dissolve deprotect Add TFA (20-50% v/v) Incubate 30-60 min @ RT dissolve->deprotect evaporate Remove solvent (N2 stream/Rotovap) deprotect->evaporate wash1 Resuspend in PBS & Centrifuge evaporate->wash1 wash2 Repeat Wash (2x) wash1->wash2 end End: Amine-PEG9-propargyl NPs wash2->end G start Start: Amine-PEG9-propargyl NPs in Tris-HCl add_ligand Add Azide-functionalized Ligand start->add_ligand add_catalyst Add CuSO4 and Sodium Ascorbate add_ligand->add_catalyst incubate Incubate 4-12 hr @ RT (dark) add_catalyst->incubate purify Purify (Centrifugation/SEC) incubate->purify end End: Final Functionalized Nanoparticle purify->end

References

Application Notes and Protocols for Click Chemistry Reactions of Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of Boc-NH-PEG9-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile linker is a valuable tool in bioconjugation, drug discovery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker featuring a Boc-protected amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group.[1][2] The propargyl group is a reactive partner for copper-catalyzed click chemistry, enabling the efficient and specific formation of a stable triazole linkage with azide-functionalized molecules.[1][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical feature for many biological applications.[] The Boc protecting group provides a stable handle that can be readily removed under acidic conditions to reveal a primary amine for subsequent functionalization.[]

This reagent is particularly well-suited for the modular synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. In PROTACs, the PEG linker plays a crucial role in connecting a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for covalently linking molecules. The reaction between the terminal alkyne of this compound and an azide-containing molecule is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[5]

Key Reaction Parameters

The success of a CuAAC reaction is dependent on several factors, including the choice of catalyst, solvent, temperature, and the purity of the reactants. The following table summarizes typical reaction conditions for the CuAAC reaction with PEGylated alkynes.

ParameterRecommended ConditionsNotes
Alkyne (this compound) 1.0 equivalentThe limiting reagent.
Azide Partner 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the alkyne.
Copper(II) Sulfate (B86663) (CuSO₄) 0.05 - 0.2 mol equivalentsThe source of the copper catalyst.
Sodium Ascorbate 0.5 - 1.0 mol equivalentsFreshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).
Ligand (e.g., THPTA, TBTA) 0.1 - 0.5 mol equivalentsStabilizes the Cu(I) ion, enhances reaction rate, and protects biomolecules.
Solvent t-BuOH/H₂O, DMSO, DMF, THFCo-solvents may be necessary to ensure solubility of all reactants.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 1 - 12 hoursMonitor reaction progress by TLC, LC-MS, or HPLC.

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol describes a general procedure for the click reaction between this compound and an azide-containing small molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.1 eq) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (1.0 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.2 eq) in deionized water.

  • To the degassed solution of the alkyne and azide, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of the Triazole Product

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected triazole product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected triazole product in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Purification and Characterization

The purification of the resulting triazole product is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Characterization of the final product can be performed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the triazole product.[7][8]

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs. The alkyne functionality allows for the attachment of an E3 ligase ligand via a click reaction, while the Boc-protected amine can be deprotected to couple a target protein-binding ligand.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Boc_PEG_Propargyl This compound CuAAC CuAAC (CuSO4, NaAsc) Boc_PEG_Propargyl->CuAAC Azide_Ligand Azide-E3 Ligase Ligand Azide_Ligand->CuAAC Intermediate Boc-NH-PEG9-Triazole-E3 Ligase Ligand CuAAC->Intermediate Formation of Triazole Linkage Intermediate_2 Boc-NH-PEG9-Triazole-E3 Ligase Ligand Deprotection TFA/DCM Amine_Intermediate H2N-PEG9-Triazole-E3 Ligase Ligand Deprotection->Amine_Intermediate Removal of Boc Group Intermediate_2->Deprotection Amine_Intermediate_2 H2N-PEG9-Triazole-E3 Ligase Ligand Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Intermediate_2->Amide_Coupling Target_Ligand Target Protein Ligand (with COOH) Target_Ligand->Amide_Coupling PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC Formation of Amide Bond

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target Protein-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Note: Analytical Strategies for Monitoring Reactions of Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG9-propargyl is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features three key chemical motifs:

  • A Boc-protected amine : A tert-butyloxycarbonyl group that masks a primary amine, which can be selectively deprotected under acidic conditions.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) chain : A nine-unit PEG spacer that enhances solubility and optimizes spatial orientation between conjugated molecules.

  • A terminal propargyl group : An alkyne functional group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Effective synthesis and application of molecules derived from this linker depend on the precise monitoring of its chemical transformations. This document provides detailed protocols and analytical strategies for monitoring two primary reactions: Boc-deprotection and azide-alkyne cycloaddition.

Logical Framework for Technique Selection

The choice of analytical technique depends on the specific information required, such as real-time kinetics, structural confirmation, or purity assessment. The following diagram outlines a decision-making process for selecting the appropriate method.

TechniqueSelection start What information is needed? q_realtime Real-time kinetics? start->q_realtime q_structure Structural confirmation? start->q_structure q_purity Purity & Quantitation? start->q_purity q_realtime->q_structure No tech_ftir FTIR Spectroscopy q_realtime->tech_ftir Yes q_structure->q_purity No tech_nmr NMR Spectroscopy q_structure->tech_nmr Yes (Detailed Structure) tech_lcms LC-MS q_structure->tech_lcms Yes (Mass Confirmation) q_purity->tech_lcms Yes tech_hplc HPLC q_purity->tech_hplc Yes Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Deprotection Phase start Reactants: This compound + Azide-Ligand reaction CuAAC Click Reaction (CuSO4, NaAsc) start->reaction workup Reaction Work-up & Crude Purification reaction->workup monitor_ftir In-Process Monitoring (ATR-FTIR) reaction->monitor_ftir real-time feedback analyze_lcms1 Product Confirmation (LC-MS) workup->analyze_lcms1 deprotection Boc Deprotection (TFA/DCM) analyze_lcms1->deprotection analyze_nmr Deprotection Monitoring (¹H NMR) deprotection->analyze_nmr conversion check final_product Final Product Analysis (HPLC, LC-MS) deprotection->final_product PROTAC_Mechanism cluster_components PROTAC Components poi_ligand Warhead Ligand (binds to POI) linker This compound (after conjugation & deprotection) poi_ligand->linker Click Chemistry e3_ligand E3 Ligase Ligand e3_ligand->linker Amide Coupling poi Protein of Interest (POI) protac PROTAC Molecule poi->protac degradation Proteasomal Degradation poi->degradation leads to e3 E3 Ubiquitin Ligase e3->protac ub Ubiquitination e3->ub catalyzes ub->poi tags

References

Application Notes and Protocols for the Purification of Proteins Conjugated with Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of proteins.[1] This modification can improve a protein's pharmacokinetic profile, increase its stability and solubility, and reduce its immunogenicity.[2] The specific linker, Boc-NH-PEG9-propargyl, provides a versatile platform for creating complex bioconjugates. The terminal propargyl group allows for subsequent modification via click chemistry, while the tert-butyloxycarbonyl (Boc) protected amine offers a latent functional group that can be deprotected for further conjugation.

However, the PEGylation reaction often results in a heterogeneous mixture containing the desired mono-PEGylated conjugate, unreacted native protein, excess PEG linker, and various undesired species such as multi-PEGylated proteins or positional isomers.[][4] Therefore, robust and efficient purification strategies are critical to isolate the desired, functionally active conjugate for therapeutic or research applications.[]

These application notes provide a comprehensive overview of the common chromatographic methods for purifying PEGylated proteins and include detailed protocols for the purification workflow, including the essential step of Boc group deprotection.

Purification Strategies Overview

The purification of PEGylated proteins leverages the physicochemical changes imparted by the attached PEG chain. The most effective purification strategies often involve a multi-step approach using orthogonal chromatographic techniques. The primary methods include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).[5]

Key Purification Challenges
  • Heterogeneity : The reaction mixture is complex, containing various species that need to be separated.[]

  • PEG Shielding : The PEG chain can mask the protein's surface charges, affecting its interaction with chromatography media.[6]

  • Increased Size : PEGylation significantly increases the hydrodynamic volume of the protein.[]

The following diagram illustrates a general workflow for the synthesis and purification of a protein conjugate using the this compound linker.

G cluster_0 Stage 1: Conjugation & Primary Purification cluster_1 Stage 2: Deprotection & Final Purification Protein Protein Preparation (Buffer Exchange) Conjugation Conjugation with This compound Protein->Conjugation Linker Purification1 Primary Purification (e.g., SEC or IEX) Conjugation->Purification1 Crude Mixture Characterization1 Characterization 1 (Purity, Identity) Purification1->Characterization1 Purified Conjugate Deprotection Boc Deprotection (TFA Treatment) Characterization1->Deprotection Proceed if pure Purification2 Secondary Purification (Buffer Exchange/SEC) Deprotection->Purification2 Deprotected Mixture Characterization2 Final Characterization (Functionality, Purity) Purification2->Characterization2 Purified Deprotected Conjugate FinalProduct Final Conjugate Characterization2->FinalProduct

Caption: General experimental workflow for protein PEGylation and purification.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the specific properties of the protein and the impurities to be removed. The following table summarizes the principles and applications of the most common techniques.

Purification Method Separation Principle Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Difference in hydrodynamic radius (size and shape).[]Removal of unreacted low MW PEG linker; separation of aggregates from monomers.[6]Mild conditions preserve protein activity; reliable and reproducible.Low resolution for species of similar size; limited sample loading capacity.
Ion-Exchange Chromatography (IEX) Difference in net surface charge.Separation of unreacted protein from PEGylated species; separation based on the degree of PEGylation.[6]High capacity and resolution; widely applicable.PEG chains can shield charges, reducing separation efficiency for highly PEGylated species.[6]
Hydrophobic Interaction Chromatography (HIC) Difference in surface hydrophobicity.Polishing step to separate species with different degrees of PEGylation or positional isomers.[]Orthogonal to SEC and IEX; can separate species not resolved by other methods.[]Lower capacity than IEX; requires high salt concentrations which may affect protein stability.[]
Reversed-Phase Chromatography (RPC) Difference in hydrophobicity using a non-polar stationary phase.[]High-resolution analysis; purification of peptides and small, robust proteins.[2]Excellent resolution for positional isomers.[]Denaturing conditions (organic solvents, acid) are often required, leading to loss of protein activity.

Experimental Protocols

Note: The following protocols are general guidelines and must be optimized for the specific protein of interest. All buffer components should be of high purity and solutions should be filtered (0.22 µm) before use.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for removing the small, unreacted this compound linker from the much larger protein conjugate.

  • Materials:

    • SEC Column (e.g., Superdex 200 or Sephacryl S-300, chosen based on protein size)

    • Chromatography System (e.g., FPLC or HPLC)

    • Mobile Phase/Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer.

  • Procedure:

    • Equilibrate the SEC column with at least 2 column volumes (CV) of running buffer at the desired flow rate until a stable baseline is achieved.

    • Concentrate the crude conjugation reaction mixture if necessary.

    • Inject the sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the sample isocratically with the running buffer.

    • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate will elute first, followed by the unreacted native protein (if there is a sufficient size difference), and finally the small unreacted PEG linker.

    • Collect fractions corresponding to the desired protein conjugate peak.

    • Analyze collected fractions for purity using SDS-PAGE and/or RP-HPLC.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This method separates proteins based on charge and is effective for separating the unreacted native protein from the PEGylated conjugate, as PEGylation often shields surface charges.[6]

  • Materials:

    • IEX Column: Choose an anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) resin based on the protein's isoelectric point (pI) and the working pH.

    • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange).

    • Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 (for anion exchange).

  • Procedure:

    • Equilibrate the IEX column with 5-10 CV of Binding Buffer.

    • Load the sample, which should be buffer-exchanged into the Binding Buffer.

    • Wash the column with Binding Buffer (5-10 CV) to remove any unbound molecules.

    • Elute the bound proteins by applying a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 CV).

    • Monitor the elution at 280 nm. Typically, the more highly PEGylated species will elute earlier (at a lower salt concentration) than the native protein due to charge shielding.[6]

    • Collect fractions across the elution peak(s).

    • Analyze fractions by SDS-PAGE to identify those containing the pure conjugate.

The logical choice between cation and anion exchange chromatography is depicted in the diagram below.

G Start Determine Protein pI and Desired Buffer pH Decision Is Buffer pH > Protein pI? Start->Decision Anion Protein is Negatively Charged Use Anion Exchange (AEX) Decision->Anion  Yes Cation Protein is Positively Charged Use Cation Exchange (CEX) Decision->Cation  No

Caption: Decision diagram for selecting the appropriate IEX mode.

Protocol 3: Boc Group Deprotection

This protocol removes the Boc protecting group from the PEG linker, exposing a primary amine for subsequent conjugation steps. This step is typically performed after the initial purification of the PEGylated conjugate.[7]

Caution: Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle it with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Materials:

    • Purified, lyophilized Boc-PEG-protein conjugate.

    • Anhydrous Dichloromethane (DCM) (optional, for proteins stable in organic solvent).

    • Trifluoroacetic acid (TFA).[8]

    • Desalting or SEC column for buffer exchange.

  • Procedure:

    • Dissolve the lyophilized Boc-PEG-protein in the deprotection solution. The choice of solvent is critical and depends on protein stability.

      • For robust proteins: Dissolve in a solution of 25-50% TFA in anhydrous DCM.[7]

      • For sensitive proteins: Dissolve in an aqueous solution and carefully lower the pH with a dilute solution of TFA. This requires significant optimization to avoid denaturation.[7]

    • Incubate the reaction at room temperature for 1-2 hours, or at 0°C for a gentler reaction.[9]

    • Monitor the reaction for completion using LC-MS to confirm the mass change corresponding to the loss of the Boc group (100.12 Da).

    • Upon completion, immediately remove the TFA and solvent. For organic solutions, this can be done under reduced pressure (roto-evaporation).[10]

    • Crucially , the deprotected protein must be purified immediately to remove residual acid and byproducts. Perform a buffer exchange into a suitable storage buffer using a desalting column or SEC.[7]

    • Confirm the identity and purity of the final deprotected conjugate.

Characterization of the Purified Conjugate

After each purification step, it is essential to characterize the protein conjugate to assess purity, identity, and degree of PEGylation.

Technique Parameter Measured Purpose
SDS-PAGE Apparent Molecular WeightTo visualize the shift in molecular weight upon PEGylation and assess purity.
UV-Vis Spectroscopy Protein Concentration (A280)To quantify the protein concentration throughout the purification process.
Mass Spectrometry (MS) Exact Molecular WeightTo confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[1][2]
RP-HPLC Purity and HeterogeneityTo resolve different PEGylated species and quantify purity.[2]
Functional Assays Biological ActivityTo ensure that the conjugation and purification process has not compromised the protein's biological function.

References

Applications of Boc-NH-PEG9-propargyl in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG9-propargyl is a versatile heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a Boc-protected amine, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, enables the precise and efficient conjugation of targeting ligands to therapeutic payloads. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal alkyne group allows for covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Key Applications and Advantages

The primary application of this compound is to serve as a bridge, connecting a targeting moiety (e.g., an antibody, peptide, or small molecule) to a therapeutic agent. The key advantages of using this linker include:

  • Enhanced Solubility and Stability: The hydrophilic PEG9 spacer improves the aqueous solubility of hydrophobic drugs and can protect the conjugate from enzymatic degradation, leading to a longer circulation half-life.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate.

  • Controlled Conjugation Chemistry: The orthogonal reactivity of the protected amine and the alkyne allows for a stepwise and controlled conjugation process.

  • "Click Chemistry" Efficiency: The propargyl group enables highly efficient and specific conjugation to azide-containing molecules under mild, biocompatible conditions.

Experimental Protocols

The overall workflow for utilizing this compound in targeted drug delivery involves a two-step process:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

  • Conjugation: Reaction of the deprotected amine with a targeting ligand and subsequent "click" reaction of the propargyl group with an azide-modified drug.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be conjugated to a targeting ligand.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 10% Methanol in DCM)

  • Ninhydrin (B49086) stain

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Add an equal volume of TFA to the solution (1:1 v/v ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC. The product, being more polar, will have a lower Rf value than the starting material. Spot the reaction mixture and the starting material on a TLC plate and develop in 10% MeOH/DCM. Visualize the spots using a ninhydrin stain (the product with the free amine will turn purple).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected NH₂-PEG9-propargyl.

Workflow for Boc Deprotection

Boc_Deprotection Start This compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC React->Monitor Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Reaction Complete Workup Aqueous Workup (NaHCO3, Brine) Evaporate->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry End NH2-PEG9-propargyl Dry->End

Boc Deprotection Workflow
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol provides a general method for conjugating an azide-modified drug to an antibody that has been functionalized with NH₂-PEG9-propargyl.

Materials:

  • Targeting antibody

  • NH₂-PEG9-propargyl (from Protocol 1)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

Part A: Antibody Functionalization

  • Activate the carboxyl groups on the antibody by reacting it with an excess of NHS and DCC in a suitable buffer (e.g., MES buffer, pH 6.0) for 1-2 hours at room temperature.

  • Remove excess activating reagents by buffer exchange into PBS using an SEC column.

  • Immediately react the activated antibody with a molar excess of NH₂-PEG9-propargyl in PBS (pH 7.4) for 2-4 hours at room temperature.

  • Purify the alkyne-modified antibody by SEC to remove unreacted linker.

  • Characterize the degree of labeling (DOL) by measuring the absorbance at 280 nm and using MALDI-TOF mass spectrometry.

Part B: Click Chemistry Conjugation

  • Prepare a stock solution of the azide-modified drug in a suitable solvent (e.g., DMSO).

  • In a reaction vial, add the alkyne-modified antibody in PBS.

  • Add the azide-modified drug to the antibody solution (typically a 5-10 fold molar excess).

  • Prepare a fresh premix of CuSO₄ and THPTA (1:5 molar ratio) in water.

  • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of approximately 100-200 µM.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the resulting ADC using SEC to remove unreacted drug and catalyst components.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

General ADC Synthesis Workflow

ADC_Synthesis cluster_0 Antibody Functionalization cluster_1 Click Chemistry Conjugation Antibody Targeting Antibody Activate Activate Carboxyls (NHS/DCC) Antibody->Activate Add_Linker Add NH2-PEG9-propargyl Activate->Add_Linker Purify_Ab Purify Alkyne-Ab (SEC) Add_Linker->Purify_Ab Click_Reaction CuAAC Reaction: - CuSO4/THPTA - Sodium Ascorbate Purify_Ab->Click_Reaction Azide_Drug Azide-Modified Drug Azide_Drug->Click_Reaction Purify_ADC Purify ADC (SEC) Click_Reaction->Purify_ADC Final_ADC Final Antibody-Drug Conjugate Purify_ADC->Final_ADC

ADC Synthesis Workflow

Data Presentation

While specific quantitative data is highly dependent on the particular antibody, drug, and experimental conditions used, the following tables provide a template for presenting typical characterization data for an ADC synthesized using this compound.

Table 1: Characterization of Alkyne-Modified Antibody

ParameterMethodTypical Result
Protein ConcentrationUV-Vis (A280)1-10 mg/mL
Degree of Labeling (DOL)MALDI-TOF MS2-4 alkynes/antibody
PuritySDS-PAGE>95%
AggregationSize-Exclusion HPLC<5%

Table 2: Characterization of Final Antibody-Drug Conjugate (ADC)

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy / HIC3.5 - 4.0
PuritySDS-PAGE / SEC-HPLC>95%
Monomer ContentSize-Exclusion HPLC>95%
Endotoxin LevelsLAL Assay< 0.5 EU/mg
In Vitro Cytotoxicity (IC₅₀)Cell-based AssayVaries (nM range)

Signaling Pathway Considerations in Targeted Delivery

The efficacy of a targeted drug delivery system often relies on its ability to be internalized by the target cell and release its payload to interact with intracellular signaling pathways. For example, an ADC targeting a receptor on a cancer cell may be internalized through receptor-mediated endocytosis.

Receptor-Mediated Endocytosis and Drug Release

Signaling_Pathway ADC ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Signal Transduction

Application Notes and Protocols: The Use of Boc-NH-PEG9-propargyl in Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels have emerged as a cornerstone biomaterial for a wide array of applications, including tissue engineering, regenerative medicine, 3D cell culture, and controlled drug delivery. Their highly hydrated, three-dimensional polymeric networks mimic the native extracellular matrix (ECM), providing a conducive environment for cellular growth and function. Poly(ethylene glycol) (PEG) has become a popular polymer for hydrogel fabrication due to its biocompatibility, hydrophilicity, and low protein adsorption.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG9-propargyl , a versatile heterobifunctional PEG linker, in the formation of advanced hydrogels. The propargyl group enables covalent crosslinking through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. The Boc-protected amine offers a latent functional group that can be deprotected post-gelation for the subsequent conjugation of bioactive molecules, such as peptides, growth factors, or small molecule drugs. This dual functionality allows for the creation of highly tunable and functionalized hydrogel platforms.

Key Applications

  • Tunable 3D Cell Culture Scaffolds: Creation of hydrogels with tailored mechanical properties to study the effects of matrix stiffness on cell behavior, including proliferation, differentiation, and migration.

  • Controlled Drug Delivery: The hydrogel matrix can serve as a reservoir for the sustained release of therapeutic agents. The post-gelation deprotection of the Boc group allows for the covalent attachment of drugs for a more controlled and prolonged release profile.

  • Tissue Engineering: Fabrication of biocompatible and biodegradable scaffolds that can be functionalized with cell-adhesive ligands (e.g., RGD peptides) to promote tissue regeneration.

  • Biofunctionalization: The terminal amine, once deprotected, provides a versatile handle for the covalent attachment of a wide range of bioactive molecules to modulate the cellular microenvironment.

Quantitative Data Summary

The mechanical properties and swelling behavior of PEG-based hydrogels are critical parameters that influence their application. These properties can be tuned by varying the polymer concentration, the molecular weight of the PEG precursors, and the crosslinking density. The following tables summarize typical data obtained from the characterization of PEG hydrogels formed via click chemistry.

Table 1: Mechanical Properties of PEG Hydrogels
PEG Derivative Polymer Concentration (wt%) Crosslinker Young's Modulus (kPa)
4-arm PEG-Alkyne (10 kDa)54-arm PEG-Azide (10 kDa)10 - 20[1]
4-arm PEG-Alkyne (10 kDa)104-arm PEG-Azide (10 kDa)40 - 60[1]
8-arm PEG-Alkyne (20 kDa)5Linear PEG-Azide5 - 15[2]
8-arm PEG-Alkyne (20 kDa)10Linear PEG-Azide25 - 40[2]
Table 2: Swelling and Gelation Properties of PEG Hydrogels
PEG Derivative Polymer Concentration (wt%) Swelling Ratio (q) Gelation Time (min)
4-arm PEG-Alkyne (10 kDa)520 - 30[3]5 - 15[4]
4-arm PEG-Alkyne (10 kDa)1010 - 15[3]< 5[4]
8-arm PEG-Alkyne (20 kDa)525 - 40[2]10 - 20
8-arm PEG-Alkyne (20 kDa)1015 - 20[2]2 - 10[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Dialysis tubing (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon). A typical concentration is 10-20 mg/mL.

  • Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the DCM and TFA by rotary evaporation.

  • The resulting residue is the TFA salt of NH2-PEG9-propargyl.

  • To obtain the free amine, dissolve the residue in deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the dialyzed solution to obtain the purified NH2-PEG9-propargyl as a white solid.

Protocol 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the formation of a hydrogel using this compound and a multi-arm azide-functionalized PEG crosslinker.

Materials:

  • This compound

  • Multi-arm PEG-Azide (e.g., 4-arm PEG-Azide, 10 kDa)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • PEG-Propargyl Solution: Dissolve this compound in PBS to the desired final concentration (e.g., 10% w/v).

    • PEG-Azide Solution: Dissolve the multi-arm PEG-Azide in PBS to the desired final concentration (e.g., 10% w/v). Ensure a 1:1 molar ratio of alkyne to azide (B81097) groups.

    • Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Sodium Ascorbate Solution: Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the PEG-Propargyl and PEG-Azide solutions.

    • Add the copper sulfate solution to a final concentration of 1-5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently vortex the solution for 5-10 seconds to ensure thorough mixing.

    • Pipette the precursor solution into the desired mold or well-plate.

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation typically occurs within 5 to 30 minutes, depending on the precursor concentrations and catalyst concentration.[4]

  • Washing:

    • After gelation, wash the hydrogel extensively with PBS to remove the copper catalyst and any unreacted precursors. This is crucial for cell-based applications due to the cytotoxicity of copper.[5]

Protocol 3: Cell Encapsulation in a PEG-Based Hydrogel

This protocol outlines the procedure for encapsulating cells within the hydrogel during its formation. All steps should be performed under sterile conditions in a biological safety cabinet.

Materials:

  • Sterile filtered PEG-Propargyl and PEG-Azide solutions in cell culture medium.

  • Sterile filtered copper sulfate and sodium ascorbate solutions.

  • Cell suspension at the desired density.

  • Cell culture medium.

Procedure:

  • Prepare the cell suspension in a small volume of serum-free cell culture medium.

  • In a sterile tube, mix the PEG-Propargyl and PEG-Azide solutions.

  • Gently add the cell suspension to the PEG precursor mixture and mix by pipetting up and down carefully to avoid cell damage.

  • Add the sterile copper sulfate solution to the cell-laden precursor mix.

  • Initiate gelation by adding the sterile sodium ascorbate solution.

  • Immediately pipette the cell-laden hydrogel precursor solution into the desired culture vessel (e.g., well plate).

  • Allow the hydrogel to crosslink in a cell culture incubator (37°C, 5% CO₂).

  • After gelation, add fresh cell culture medium to the top of the hydrogel.

  • Change the medium regularly and monitor cell viability and behavior.

Visualizations

Experimental Workflow for Hydrogel Formation and Cell Encapsulation

G cluster_prep Precursor Preparation cluster_mix Mixing and Gelation cluster_post Post-Gelation Processing prep_propargyl Prepare this compound solution in PBS/Media mix_pegs Mix PEG-Propargyl and PEG-Azide Solutions prep_propargyl->mix_pegs prep_azide Prepare Multi-arm PEG-Azide solution in PBS/Media prep_azide->mix_pegs prep_cu Prepare CuSO4 Solution add_cu Add CuSO4 prep_cu->add_cu prep_asc Prepare Sodium Ascorbate Solution add_asc Add Sodium Ascorbate (Initiate Gelation) prep_asc->add_asc prep_cells Prepare Cell Suspension (for encapsulation) add_cells Add Cell Suspension to PEG mixture prep_cells->add_cells mix_pegs->add_cu add_cells->add_cu add_cu->add_asc gelation Pipette into mold and allow to gel add_asc->gelation wash Wash hydrogel to remove catalyst gelation->wash culture Add culture medium and incubate gelation->culture G cluster_hydrogel Hydrogel Microenvironment cluster_cell Cellular Response hydrogel PEG Hydrogel rgd RGD Peptide hydrogel->rgd Conjugation integrin Integrin Receptor rgd->integrin Binding fak FAK/Src Complex integrin->fak Activation downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream Activation response Cellular Responses (Adhesion, Proliferation, Differentiation) downstream->response Regulation

References

Application Notes and Protocols for Bioconjugation of Oligonucleotides with Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other molecules is a critical strategy in the development of nucleic acid-based therapeutics and diagnostics.[1][] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of oligonucleotides, such as increasing solubility, stability, and circulation half-life.[3][4][5] The incorporation of a terminal propargyl group facilitates highly efficient and specific ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8][9]

These application notes provide a detailed protocol for the synthesis of an amino-modified oligonucleotide, followed by its post-synthesis modification to introduce a propargyl group, and subsequent purification and characterization. The resulting alkyne-modified oligonucleotide is then ready for conjugation to an azide-containing molecule of interest. This document outlines the necessary materials, step-by-step procedures, and expected outcomes for this bioconjugation workflow.

Overview of the Experimental Workflow

The overall process involves a multi-step approach beginning with the synthesis of the oligonucleotide and culminating in the purified, ready-to-use conjugate. The key stages are:

  • Solid-Phase Synthesis of an Amino-Modified Oligonucleotide: An oligonucleotide with a 5'-amino modifier is synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

  • Post-Synthetic Propargylation: The primary amine on the synthesized oligonucleotide is reacted with a propargyl-NHS ester to introduce the terminal alkyne group.

  • Deprotection and Cleavage: The oligonucleotide conjugate is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude propargyl-modified oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Below is a diagram illustrating the experimental workflow.

G cluster_0 Oligonucleotide Synthesis & Modification cluster_1 Cleavage & Deprotection cluster_2 Purification & Analysis A Solid-Phase Synthesis of 5'-Amino-Modified Oligonucleotide B Post-Synthetic Reaction with Propargyl-NHS Ester A->B C Cleavage from Solid Support B->C D Base and Phosphate Protecting Group Removal C->D E HPLC Purification of Crude Oligonucleotide D->E F Desalting E->F G Mass Spectrometry Characterization F->G H Final Propargyl-Oligonucleotide G->H G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Oligo 5'-NH2-Oligonucleotide Reaction Amide Bond Formation (e.g., in Sodium Bicarbonate Buffer, pH 8.5) Oligo->Reaction Linker Propargyl-NHS Ester Linker->Reaction Product 5'-Propargyl-Oligonucleotide Reaction->Product

References

Application Notes and Protocols for Cell-based Assays of PROTACs Synthesized with Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This document provides detailed application notes and protocols for the cellular evaluation of PROTACs synthesized using a Boc-NH-PEG9-propargyl linker. This linker features a polyethylene (B3416737) glycol (PEG) chain of nine units, providing flexibility and hydrophilicity, which can enhance solubility and cell permeability.[1] The propargyl group allows for facile conjugation to a target protein ligand via click chemistry, while the Boc-protected amine enables straightforward attachment to an E3 ligase ligand.[2]

These protocols will guide researchers through essential cell-based assays to characterize the degradation efficiency, biological activity, and target engagement of their novel PROTAC molecules. The primary focus will be on assays for two well-established cancer targets: Bromodomain-containing protein 4 (BRD4) and Kirsten rat sarcoma viral oncogene homolog (KRAS).

Mechanism of Action and Signaling Pathways

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[3] The degradation of the target protein leads to the downstream modulation of signaling pathways implicated in disease progression.

PROTAC-Mediated Degradation of BRD4 and Downstream Effects

BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-MYC.[4] Degradation of BRD4 by a PROTAC leads to the suppression of c-MYC expression, which in turn induces cell cycle arrest and apoptosis in cancer cells.[4][5]

PROTAC-Mediated Degradation of KRAS G12C and Downstream Effects

Mutant KRAS, particularly the G12C variant, is a notorious driver of various cancers. It functions as a molecular switch in the MAPK/ERK signaling pathway, and its constitutive activation leads to uncontrolled cell proliferation and survival.[6][7] PROTAC-mediated degradation of KRAS G12C results in the attenuation of downstream signaling, evidenced by a decrease in phosphorylated ERK (p-ERK), ultimately inhibiting cancer cell growth.[6]

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantitatively assessed through various parameters. The following tables provide a summary of representative data for BRD4 and KRAS G12C targeting PROTACs with PEG linkers of varying lengths. While specific data for a PEG9 linker was not found in the literature, the presented data illustrates the expected performance and the importance of linker length in PROTAC design.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths[1]
Linker DC50 (nM)
PEG355
PEG420
PEG515
PEG630

DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

Table 2: Cellular Viability of BRD4-targeting PROTACs in Cancer Cell Lines
PROTAC Cell Line
QCA570 (BET degrader)MV4;11, MOLM13, RS4;11
A1874 (BRD4 degrader)HCT116

IC50: Half-maximal inhibitory concentration.

Table 3: In Vitro Degradation of KRAS G12C by MRTX849-based PROTACs[7]
PROTAC Cell Line
LC-2NCI-H2030

DC50: Half-maximal degradation concentration.

Table 4: Target Engagement of BRD4-targeting PROTACs using NanoBRET Assay[8]
PROTAC Cell Format
SIM1Permeabilized
SIM1Live cells

IC50: Half-maximal inhibitory concentration in the NanoBRET assay, indicating target engagement.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Target Protein Degradation Assay: Western Blot

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein (e.g., MV4-11 for BRD4, MIA PaCa-2 for KRAS G12C).

  • PROTAC synthesized with this compound linker.

  • Cell culture medium and supplements.

  • 6-well plates.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific to the target protein, e.g., anti-BRD4, anti-KRAS G12C, and a loading control, e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[1]

Cell Viability Assay: MTT or CellTiter-Glo

These assays are used to assess the cytotoxic or anti-proliferative effects of the PROTACs.[3][9]

Materials:

  • 96-well plates.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plate reader.

Procedure (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • MTT Reagent Addition:

    • Add MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Procedure (CellTiter-Glo® Assay):

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Reagent Addition and Measurement:

    • Add CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.

Target Engagement Assay: NanoBRET™

The NanoBRET™ assay is a live-cell method to quantify the binding of the PROTAC to its target protein.[8][10]

Materials:

  • HEK293 cells.

  • Plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.

  • Transfection reagent.

  • 96-well plates.

  • Fluorescent tracer that binds to the target protein.

  • NanoBRET™ substrate.

  • Plate reader capable of measuring BRET.

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect HEK293 cells with the plasmids encoding the NanoLuc-target protein fusion and the HaloTag-E3 ligase fusion.

    • Plate the transfected cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with the fluorescent tracer and varying concentrations of the PROTAC.

  • BRET Measurement:

    • After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader.

  • Data Analysis:

    • The displacement of the tracer by the PROTAC results in a decrease in the BRET signal.

    • Calculate the IC50 value, representing the concentration of PROTAC that causes 50% inhibition of the BRET signal, to determine target engagement.[11]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13]

Materials:

  • Cell line expressing the target protein.

  • PROTAC.

  • PCR tubes or plates.

  • Thermal cycler.

  • Lysis buffer.

  • Western blot reagents and equipment.

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes or a plate.

    • Heat the samples to a range of temperatures using a thermal cycler.

  • Lysis and Centrifugation:

    • Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Analysis:

    • Analyze the soluble fraction by Western blot to quantify the amount of target protein remaining at each temperature.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows described in this document.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound based) POI Target Protein (e.g., BRD4, KRAS) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Western_Blot_Workflow Western Blot Workflow for PROTAC Degradation start Start: Cell Seeding treatment PROTAC Treatment (Dose-response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page detection Immunodetection sds_page->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End: Degradation Profile analysis->end BRD4_Signaling_Pathway BRD4 Degradation Signaling Pathway BRD4_PROTAC BRD4-PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Targets Degradation BRD4 Degradation BRD4->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC->Apoptosis KRAS_Signaling_Pathway KRAS Degradation Signaling Pathway KRAS_PROTAC KRAS G12C-PROTAC KRAS KRAS G12C Protein KRAS_PROTAC->KRAS Targets Degradation KRAS G12C Degradation KRAS->Degradation MAPK_Pathway MAPK/ERK Pathway Inhibition Degradation->MAPK_Pathway pERK Decreased p-ERK MAPK_Pathway->pERK Proliferation Inhibition of Cell Proliferation pERK->Proliferation

References

Troubleshooting & Optimization

How to improve low yield in Boc-NH-PEG9-propargyl conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-NH-PEG9-propargyl Conjugation

Welcome to the technical support center for researchers utilizing this compound in bioconjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges, particularly low reaction yields, in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield low when using this compound?

Low yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry," is a frequent issue that can stem from several factors related to the catalyst system, reaction conditions, or the reagents themselves.[1] The reaction involves coupling the terminal alkyne of your PEG linker with an azide-functionalized molecule.[2] Key areas to investigate include the integrity of the copper catalyst, the presence of oxygen, reagent purity, and potential side reactions.

A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause of low conjugation efficiency.[1]

Q2: How does the copper catalyst system affect the reaction, and how can I optimize it?

The active catalytic species in CuAAC is Copper(I) (Cu⁺).[3] However, Cu⁺ is unstable in aqueous solutions and can be readily oxidized to the inactive Cu²⁺ state by dissolved oxygen or disproportionate into Cu²⁺ and Cu(0).[4][5][6] Therefore, maintaining a sufficient concentration of Cu⁺ is critical for a high-yield reaction.

Common Issues & Solutions:

  • Catalyst Oxidation: The most common cause of failure is the oxidation of the Cu(I) catalyst.[4][7]

    • Solution: The standard method is to generate Cu⁺ in situ by using a stable Copper(II) salt (like CuSO₄) in combination with a reducing agent, most commonly sodium ascorbate (B8700270).[4][5] The reducing agent continually regenerates the active Cu⁺ species.[5]

  • Ligand Absence or Incompatibility: Ligands are crucial for stabilizing the Cu⁺ ion, preventing its oxidation and disproportionation, and increasing the reaction rate.[4][8][9]

    • Solution: For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or biological systems, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred.[1] Using a ligand can accelerate the reaction by a factor of up to 10⁷.[5][10]

  • Inhibitory Buffers: Certain buffer components can interfere with the catalyst.

    • Solution: Avoid Tris buffers, as they can act as an inhibitory ligand for copper.[11] High concentrations of chloride ions (>0.2 M) should also be avoided.[12] Phosphate-based buffers are generally compatible if the copper and ligand are pre-mixed before addition.[12]

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a structured approach to diagnosing and solving low-yield issues.

Problem 1: Low or No Product Formation

G cluster_catalyst Catalyst System Check cluster_reagents Reagent Integrity Check cluster_conditions Reaction Conditions Check start Low or No Yield Observed catalyst_q Is your Cu(I) catalyst active and protected? start->catalyst_q reagents_q Are your starting materials pure and stable? start->reagents_q conditions_q Are the reaction conditions optimal? start->conditions_q sol_reductant Add a fresh solution of a reducing agent (e.g., Sodium Ascorbate). catalyst_q->sol_reductant No/Old Reductant sol_ligand Incorporate a Cu(I)-stabilizing ligand (e.g., THPTA for aqueous, TBTA for organic). catalyst_q->sol_ligand No Ligand Used sol_deoxygenate Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). catalyst_q->sol_deoxygenate Oxygen Exposure sol_purify Purify starting materials (azide and alkyne). Check for degradation. reagents_q->sol_purify Impurity Suspected sol_solvent Use anhydrous/high-purity solvents. PEG reagents can be hygroscopic. reagents_q->sol_solvent Moisture/Solvent Issues sol_concentration Increase reactant concentrations if possible. CuAAC benefits from higher concentrations. conditions_q->sol_concentration Dilute Reaction sol_time_temp Increase reaction time or gently heat (e.g., 40-60°C) if reactants are stable. conditions_q->sol_time_temp Incomplete Reaction sol_ph Ensure pH is in the optimal range (typically 7-8 for bioconjugation).[11] Avoid incompatible buffers. conditions_q->sol_ph Incorrect pH/Buffer

Problem 2: Multiple Products or Side Reactions Observed

The presence of unexpected spots on TLC or peaks in LC-MS indicates side reactions are occurring.

  • Glaser Coupling: In the presence of oxygen, copper can catalyze the oxidative homocoupling of your alkyne starting material, leading to a diyne byproduct.[12] This consumes your valuable reagent.

    • Solution: Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere.[12] The presence of a reducing agent like sodium ascorbate also helps suppress this side reaction.[5]

  • Biomolecule Degradation: For bioconjugation, reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive amino acids like histidine, methionine, or cysteine.[3][11][13]

    • Solution: Use at least five equivalents of a copper-binding ligand (like THPTA) relative to the copper. The ligand can act as a sacrificial reductant, protecting the biomolecule.[12] Running the reaction under anaerobic conditions is the most effective way to prevent oxidative damage.[7] Additives like aminoguanidine (B1677879) can help intercept byproducts from ascorbate oxidation.[11]

  • Precipitation: A precipitate forming during the reaction could be an insoluble copper-acetylide aggregate or aggregated biomolecule.[12][14]

    • Solution: Ensure adequate solvent is used to maintain solubility. For biomolecules, aggregation can sometimes be limited by adjusting pH, ionic strength, or temperature.[3]

Experimental Protocols and Data

Optimized Reaction Conditions

The following tables provide recommended starting points for optimizing your conjugation reaction.

Parameter For Organic Solvents (e.g., DMF, tBuOH/H₂O) For Aqueous Buffers (Bioconjugation) Notes
Alkyne (this compound) 1.0 eq1.0 eq (e.g., 25-100 µM)This is the limiting reagent.
Azide Molecule 1.1 - 1.5 eq2 - 10 eqA slight excess of the smaller molecule drives the reaction.
Copper Source CuSO₄ (0.01 - 0.05 eq)CuSO₄ (e.g., 25-200 µM)Copper(II) is stable and reduced in situ.
Reducing Agent Sodium Ascorbate (0.1 - 0.2 eq)Sodium Ascorbate (e.g., 1-5 mM)Must be prepared fresh.
Ligand TBTA (0.05 eq)THPTA (5 eq relative to Cu)Crucial for rate and stability. Pre-mix with CuSO₄.
Temperature Room Temp to 60°C4°C to Room TempHigher temps can increase rate but may degrade biomolecules.
Atmosphere Degas with N₂ or ArDegas with N₂ or ArMinimizes oxidative side reactions.[12]

Table 1: Recommended starting conditions for CuAAC conjugation.

General Protocol for Bioconjugation in Aqueous Buffer

This protocol outlines a general procedure for conjugating this compound to an azide-modified biomolecule (e.g., a protein).

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Purification p1 Prepare stock solutions: - Biomolecule-Azide in Buffer (pH 7.4) - this compound in DMSO/H₂O - CuSO₄ in H₂O - THPTA in H₂O - Sodium Ascorbate in H₂O (Prepare Fresh!) r1 In a tube, combine Biomolecule-Azide and Buffer. r2 Create Catalyst Premix: Mix CuSO₄ and THPTA solutions. Let stand for 1 min. r1->r2 r3 Add PEG-propargyl, then Catalyst Premix to the reaction tube. r2->r3 r4 Initiate Reaction: Add fresh Sodium Ascorbate solution. Mix gently. r3->r4 i1 Incubate at RT for 1-4h or 4°C overnight. Protect from oxygen. r4->i1 i2 Purify the conjugate using Size Exclusion Chromatography (SEC), dialysis, or HIC to remove excess reagents and copper. i1->i2

Q3: What is the best method to purify the final PEGylated conjugate?

The PEGylation process often results in a mixture of the desired conjugate, unreacted biomolecule, and excess PEG linker.[15] The choice of purification method depends on the size and properties of your final product.

Purification Method Principle Best For Pros Cons
Size Exclusion Chromatography (SEC) Separation by molecular size.Removing small molecules (excess PEG linker, catalyst) from large biomolecules.Efficient removal of low MW impurities.[]May not separate unreacted protein from singly-PEGylated product.
Ion Exchange Chromatography (IEX) Separation by surface charge.Separating proteins with different degrees of PEGylation, as PEG chains can shield surface charges.[][17]High resolution. Most commonly used technique for protein purification.[]Requires charge differences between species.
Hydrophobic Interaction (HIC) Separation by hydrophobicity.An alternative or supplementary method to IEX, especially for proteins that are difficult to separate by charge.[][17]Orthogonal to IEX, providing a powerful two-step purification.[17]Can have lower capacity and resolution.[]
Dialysis / Ultrafiltration Separation by molecular weight cutoff.Pre-purification or buffer exchange to remove small reagents.Cost-effective and simple for removing very small impurities.[][18]Cannot separate isomers or products with similar molecular weights.[]

Table 2: Comparison of common purification techniques for PEGylated conjugates.

References

Technical Support Center: Troubleshooting Side Reactions in CuAAC with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when utilizing polyethylene (B3416737) glycol (PEG) linkers. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My CuAAC reaction with a PEG linker is showing very low yield. What are the potential causes and how can I improve it?

Low reaction yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot and enhance the efficiency of your CuAAC reaction.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction kinetics are highly dependent on factors like temperature, solvent, and reactant concentrations.

    • Concentration: Low reactant concentrations can slow down the reaction rate. If feasible, increase the concentration of your azide (B81097) and alkyalated PEG linker.[1]

    • Temperature: While many CuAAC reactions proceed at room temperature, gentle heating to 40-50°C can sometimes improve yields, especially for slow reactions.[1]

    • Solvent: The choice of solvent is critical for ensuring all reactants are fully solubilized. For PEG linkers, aqueous buffers or mixtures of water with organic solvents like DMSO or THF are commonly used.[2] If you observe precipitation, consider switching to a different solvent system.[1][3]

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[4]

    • Reducing Agent: Ensure a sufficient excess of a reducing agent, like sodium ascorbate (B8700270), is present to maintain the copper in its active Cu(I) state throughout the reaction.[1][3]

    • Degassing: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[5]

    • Ligands: Use a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect the Cu(I) catalyst from oxidation and improve its solubility.[5][6] A 5:1 ligand-to-copper ratio is often recommended for bioconjugations.[1]

  • Inaccessibility of Reactive Groups: The PEG linker itself can sometimes hinder the reaction.

    • Steric Hindrance: Long or branched PEG chains might sterically block the azide or alkyne groups, reducing their accessibility. While PEG can improve water solubility, excessively long chains may not always lead to better outcomes.[3]

    • Aggregation: Hydrophobic regions of your molecule or the PEG linker could collapse in aqueous solutions, burying the reactive groups.[2] Performing the reaction in the presence of denaturing agents like DMSO might help.[2]

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield cluster_start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_analysis Analysis & Further Steps cluster_end Start Low Yield Observed Check_Reagents Verify Reagent Quality (Azide, Alkyne, Copper Source) Start->Check_Reagents Check_Concentration Confirm Reactant Concentrations Check_Reagents->Check_Concentration Optimize_Catalyst Optimize Catalyst System - Add/Change Ligand (e.g., THPTA) - Increase Reducing Agent (Ascorbate) Check_Concentration->Optimize_Catalyst Optimize_Solvent Adjust Solvent System (e.g., add DMSO/THF) Optimize_Catalyst->Optimize_Solvent Optimize_Temp Increase Reaction Temperature (40-50°C) Optimize_Solvent->Optimize_Temp Monitor_Progress Monitor Reaction by TLC or LC-MS Optimize_Temp->Monitor_Progress Consider_Purification Investigate Purification for Product Loss Monitor_Progress->Consider_Purification Success Improved Yield Consider_Purification->Success

Troubleshooting workflow for low CuAAC reaction yield.

Q2: I'm observing unexpected byproducts in my reaction. What are the common side reactions in CuAAC with PEG linkers and how can I minimize them?

Several side reactions can occur during CuAAC, leading to the formation of impurities and reducing the yield of the desired product.

Common Side Reactions:

  • Glaser Coupling: This is a common side reaction involving the oxidative homocoupling of terminal alkynes, which is also catalyzed by copper ions.[4][7] This leads to the formation of a diyne byproduct.

    • Minimization: Maintaining a low oxygen environment by degassing solvents and using an inert atmosphere can help suppress this side reaction. The use of stabilizing ligands can also be beneficial.

  • Reactions with Biomolecules: When working with biological molecules, side reactions with amino acid residues can occur.

    • Cysteine Thiols: The free thiol group in cysteine residues can react in the presence of the copper catalyst.[8] Pre-incubating with iodoacetamide (B48618) can block this reactivity.[3]

    • Histidine and Arginine Oxidation: The combination of sodium ascorbate and Cu(I) can lead to the oxidation of histidine and arginine residues.[3] The use of copper-chelating ligands like THPTA can limit this degradation.[3]

  • Formation of 1,5-Regioisomer: While CuAAC is known for its high regioselectivity to form the 1,4-substituted triazole, trace amounts of the 1,5-regioisomer can sometimes be formed, particularly if the catalyst system is not optimal.[9][10]

The following diagram illustrates the desired reaction and a common side reaction:

Side_Reactions cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Potential Products PEG_Alkyne PEG-Alkyne Desired_Product Desired 1,4-Triazole Product (PEG-Molecule) PEG_Alkyne->Desired_Product CuAAC Side_Product Glaser Coupling Byproduct (PEG-Diyne-PEG) PEG_Alkyne->Side_Product O₂ Azide Azide-Molecule Azide->Desired_Product Catalyst Cu(I) / Ligand Ascorbate Catalyst->Desired_Product Catalyst->Side_Product

Desired CuAAC reaction versus the Glaser coupling side reaction.

Q3: How do I effectively remove the copper catalyst and other impurities after the reaction?

Proper purification is crucial to obtain a clean product, especially for biological applications where residual copper can be toxic.[11]

Purification Strategies:

  • Chelation: The most common method is to use a chelating agent to bind the copper ions.

    • EDTA: Washing the reaction mixture with a solution of ethylenediaminetetraacetic acid (EDTA) is a standard procedure to sequester copper ions.[2][12]

    • Chelating Resins: Resins like Chelex can also be used to remove copper, although care must be taken as they might also bind the desired product.[13]

  • Chromatography: Various chromatographic techniques can be employed to purify the PEGylated product.

    • Size Exclusion Chromatography (SEC): This is effective for separating the larger PEGylated product from smaller molecules like unreacted starting materials and the catalyst.[]

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective in purifying PEGylated proteins, as the PEG chains can shield the protein's surface charges.[][15]

    • Hydrophobic Interaction Chromatography (HIC): This can be a useful complementary technique to IEX.[]

  • Dialysis and Ultrafiltration: These methods are particularly useful for purifying large PEGylated biomolecules.[16]

    • Dialysis: Dialyzing against a buffer containing EDTA can effectively remove copper and other small molecule impurities.[17]

    • Ultrafiltration: This technique uses membranes with specific molecular weight cut-offs to separate the PEGylated product from smaller contaminants.[16][18]

Here is a general workflow for post-reaction purification:

Purification_Workflow Start Crude Reaction Mixture Chelation Copper Removal (e.g., EDTA Wash) Start->Chelation Size_Separation Size-Based Separation (SEC, Dialysis, or Ultrafiltration) Chelation->Size_Separation Charge_Separation Charge-Based Separation (Ion Exchange Chromatography) Size_Separation->Charge_Separation If necessary Analysis Product Analysis (e.g., NMR, MS, HPLC) Size_Separation->Analysis If sufficient purity Charge_Separation->Analysis Final_Product Pure PEGylated Product Analysis->Final_Product

A general workflow for the purification of PEGylated products after CuAAC.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and purification methods that can serve as a starting point for optimization.

Table 1: Typical CuAAC Reaction Conditions

ParameterRecommended Range/ValueNotes
Reactant Ratio (Azide:Alkyne) 1:1 to 1.2:1A slight excess of one reactant can drive the reaction to completion.
Copper Source CuSO₄·5H₂OTypically used in combination with a reducing agent.[19]
Catalyst Loading 1-5 mol%Higher loading may be needed for difficult substrates.
Reducing Agent (e.g., NaAsc) 3-10 fold excess over CuEnsures Cu remains in the active Cu(I) state.[3]
Ligand (e.g., THPTA) 1-5 fold excess over CuStabilizes the Cu(I) catalyst.[6]
Temperature Room Temperature to 50°CHigher temperatures can increase the rate but may also promote side reactions.[1]
Reaction Time 1 - 48 hoursMonitor by TLC or LC-MS to determine completion.[19][20][21]
Solvent Water, t-BuOH/water, DMF, DMSOChoice depends on the solubility of the reactants.[2][22]

Table 2: Comparison of Purification Methods for PEGylated Products

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by sizeGood for removing small molecule impurities and unreacted PEG.[]Can have limited resolution for species of similar size.
Ion Exchange Chromatography (IEX) Separation by chargeHigh resolution, can separate isomers.[]Requires charged molecules, may need method development.
Dialysis/Ultrafiltration Separation by size via membraneSimple, good for large biomolecules.[16]Can be slow, potential for product loss on the membrane.
EDTA Chelation/Wash Copper sequestrationSimple and effective for removing the copper catalyst.[12]Does not remove other organic impurities.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with a PEG Linker

  • In a suitable reaction vessel, dissolve the azide-functionalized molecule and the alkyne-functionalized PEG linker in the chosen solvent system (e.g., a mixture of water and DMSO).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • In a separate vial, prepare a premixed solution of the copper(II) sulfate (B86663) and the stabilizing ligand (e.g., THPTA) in water.[5]

  • Add the copper/ligand solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.[5]

  • Allow the reaction to proceed at the desired temperature, monitoring its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, proceed with the purification protocol.

Protocol 2: Copper Removal using EDTA

  • Dilute the reaction mixture with water.

  • Add an aqueous solution of EDTA (typically a 2-5 fold molar excess relative to the copper catalyst).

  • Stir the mixture for 30-60 minutes.

  • If the product is soluble in an organic solvent, perform a liquid-liquid extraction to separate the product from the aqueous phase containing the copper-EDTA complex.

  • If the product is water-soluble, proceed with a size-based purification method like dialysis, ultrafiltration, or SEC to remove the copper-EDTA complex.[12]

References

Technical Support Center: Optimizing Catalyst Concentration for Boc-NH-PEG9-propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry of Boc-NH-PEG9-propargyl .

Frequently Asked Questions (FAQs)

Q1: What is the active copper species in the click reaction, and why is a reducing agent necessary?

A1: The active catalyst for the CuAAC reaction is the copper(I) (Cu(I)) oxidation state. However, Cu(I) is susceptible to oxidation to the inactive copper(II) (Cu(II)) state, especially in the presence of oxygen. Therefore, a reducing agent, most commonly sodium ascorbate (B8700270), is used to continuously regenerate the active Cu(I) species from any Cu(II) that forms, ensuring the reaction proceeds efficiently.

Q2: What is the role of a ligand in the reaction mixture?

A2: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the active Cu(I) catalyst.[1] It prevents the oxidation and disproportionation of Cu(I), thereby maintaining a sufficient concentration of the active catalyst throughout the reaction.[1][2] Ligands can also increase the reaction rate and, in the case of THPTA, are essential for reactions in aqueous buffers.[1]

Q3: Can the Boc protecting group on this compound be cleaved during the click reaction?

A3: While the Boc group is generally stable under the mild conditions of click chemistry, prolonged reaction times, elevated temperatures, or high concentrations of copper catalyst could potentially lead to its partial or complete removal. It is advisable to monitor the reaction for any deprotection and optimize the conditions to be as mild as possible.

Q4: I am observing low to no product formation. What are the likely causes?

A4: Low or no product yield is a common issue and can stem from several factors:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized. Ensure you are using a fresh solution of sodium ascorbate and consider degassing your solvents to remove dissolved oxygen.

  • Insufficient Catalyst: The concentration of the copper catalyst may be too low.

  • Ligand Issues: An inappropriate or insufficient amount of ligand can lead to catalyst deactivation.

  • Reagent Purity: Impurities in the this compound, the azide (B81097), or the solvents can inhibit the reaction.

  • Steric Hindrance: The bulky nature of the PEG chain or the azide substrate may slow down the reaction.

Q5: How can I purify the final PEGylated product?

A5: Purification of PEGylated compounds can be challenging due to their physical properties. Common methods include:

  • Size Exclusion Chromatography (SEC): This is often effective for separating the larger PEGylated product from smaller unreacted starting materials and catalyst components.

  • Reverse-Phase HPLC (RP-HPLC): This can be used for purification, but peak broadening is a common issue with PEGylated molecules.

  • Dialysis or Ultrafiltration: For high molecular weight PEG products, these methods can be used to remove small molecule impurities.

  • Precipitation: In some cases, the product can be precipitated by adding a solvent in which it is insoluble.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the click chemistry of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Cu(I) catalyst due to oxidation.Use freshly prepared sodium ascorbate solution. Degas solvents by bubbling with an inert gas (e.g., argon or nitrogen) before use.[3]
Insufficient copper catalyst concentration.Increase the concentration of CuSO₄. See the data table below for recommended ranges.[4]
Inadequate ligand concentration or inappropriate ligand.Ensure the correct ligand is used for your solvent system (TBTA for organic, THPTA for aqueous). Optimize the ligand-to-copper ratio, typically between 1:1 and 5:1.[1][5]
Impure starting materials or solvents.Use high-purity reagents and anhydrous solvents. Purify starting materials if necessary.
Steric hindrance from the PEG chain or substrate.Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C). A higher catalyst loading may also be beneficial.
Formation of Side Products Oxidative homocoupling of the alkyne (Glaser coupling).Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment. Degassing the reaction mixture is also critical.
Boc deprotection.Reduce reaction time and temperature. Use the lowest effective catalyst concentration. Monitor the reaction by TLC or LC-MS to check for the appearance of the deprotected product.
Difficulty in Product Purification Streaking or poor separation on silica (B1680970) gel chromatography.Use a different stationary phase like reverse-phase silica or consider size exclusion chromatography. For column chromatography, a solvent system like CHCl₃/MeOH or DCM/MeOH may provide better separation for PEGylated compounds.
Co-elution of product with copper catalyst.After the reaction, quench with a chelating agent like EDTA to sequester the copper, which can then be removed by aqueous extraction or filtration.

Quantitative Data on Catalyst Concentration

The optimal catalyst concentration can vary depending on the specific azide, solvent system, and reaction scale. The following table provides a general guideline for optimizing the concentrations of the key catalytic components for the click reaction with this compound.

Component Concentration Range (Final) Typical Starting Point Observations and Remarks
CuSO₄ 0.05 - 1 mol% (relative to limiting reagent)0.1 mol%Higher concentrations (up to 5 mol%) may be needed for sterically hindered or dilute reactions.[4]
Sodium Ascorbate 1 - 10 mol% (relative to limiting reagent)5 mol%A 5 to 10-fold excess relative to CuSO₄ is recommended to maintain a reducing environment.[5] Always use a freshly prepared solution.
Ligand (TBTA/THPTA) 0.1 - 5 mol% (relative to limiting reagent)1 mol%A ligand-to-copper ratio of 1:1 to 5:1 is common. A higher ratio can protect sensitive biomolecules.[1][5]

Experimental Protocol: Click Reaction of this compound with an Azide

This protocol provides a starting point for the copper-catalyzed click reaction of this compound. Optimization may be required for your specific application.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture of t-BuOH/water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMF).

    • Prepare a stock solution of your azide compound (e.g., 110 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • Prepare a stock solution of TBTA (e.g., 10 mM in DMF/t-BuOH 1:4) or THPTA (10 mM in deionized water).

  • Reaction Setup:

    • In a clean, dry reaction vial, add the this compound solution (1.0 equivalent).

    • Add the azide solution (1.1 equivalents).

    • Add the chosen solvent to achieve the desired reaction concentration.

    • Add the TBTA or THPTA solution (e.g., 1.0 equivalent relative to copper).

    • Add the CuSO₄ solution (e.g., 0.01 equivalents).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.05 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel or reverse phase) or size exclusion chromatography to obtain the pure triazole product.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_alkyne This compound Stock Solution mix Combine Alkyne, Azide, Solvent, Ligand, CuSO4 prep_alkyne->mix prep_azide Azide Stock Solution prep_azide->mix prep_cu CuSO4 Stock Solution prep_cu->mix prep_asc Sodium Ascorbate Stock Solution (Fresh) initiate Add Sodium Ascorbate to Initiate prep_asc->initiate prep_ligand Ligand (TBTA/THPTA) Stock Solution prep_ligand->mix degas Degas with Inert Gas mix->degas degas->initiate monitor Monitor Reaction (TLC/LC-MS) initiate->monitor workup Work-up (Quench, Extract) monitor->workup purify Purify Product (Chromatography) workup->purify signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne This compound triazole 1,2,3-Triazole Product alkyne->triazole azide Azide azide->triazole CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuII CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand Ligand->CuI_Ligand CuI_Ligand->triazole Catalysis

References

Technical Support Center: Challenges in Boc Deprotection of Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc deprotection. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals navigate the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from acid-sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of side-product formation during Boc deprotection?

A1: The primary cause is the generation of a reactive tert-butyl cation (t-Bu+) intermediate when the Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate nucleophilic residues in your substrate, leading to undesired byproducts.[2][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[2][4]

  • Cysteine (Cys): The free thiol group is a primary target for alkylation.[2][3]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[2]

Q3: How do "scavengers" prevent side-product formation?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the carbocation before it can cause unwanted alkylation.[1][2]

Q4: My Boc deprotection is incomplete. What are the common causes?

A4: Incomplete deprotection can result from several factors:

  • Insufficient Acid: The acid concentration may be too low to drive the reaction to completion.[4][5]

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough.[5]

  • Low Temperature: The reaction temperature might be too low, slowing the deprotection rate.[5]

  • Steric Hindrance: Bulky substrates, such as those containing large PEG chains, can hinder the acid's approach to the Boc group.[6]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[4]

Q5: Can the peptide backbone itself degrade under acidic deprotection conditions?

A5: Yes, certain peptide sequences are susceptible to acid-catalyzed degradation. For example, sequences containing Aspartate (Asp), particularly Asp-Pro, can undergo cleavage of the peptide chain. Acid-catalyzed hydrolysis and deamidation of asparagine (Asn) residues can also occur.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during Boc deprotection experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Observation of unexpected peaks in HPLC/LC-MS, often with a mass increase of +56 Da. Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice depends on the specific residues present. (See Table 1 for guidance).[2]
Incomplete Boc deprotection observed in the crude product analysis. - Insufficient acid concentration.- Insufficient reaction time or temperature.- Steric hindrance near the Boc group.[6]- Increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM).[6]- Extend the reaction time and/or increase the temperature, monitoring progress by TLC or LC-MS.[5][6]- Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[6]
Loss of other acid-labile protecting groups (e.g., Trityl) or cleavage from an acid-sensitive linker. The deprotection conditions are too harsh for other functional groups present in the molecule.[6]- Use milder acidic conditions. For example, 1% TFA in DCM can cleave highly acid-labile groups like Mmt while leaving others intact.[9]- Explore non-acidic deprotection methods (e.g., thermal deprotection or using reagents like TMSI).[10]
Oxidation of sensitive residues, particularly Methionine (Met) or Tryptophan (Trp). The thioether side chain of Met can be oxidized to methionine sulfoxide (B87167) (Met(O)).[4] This can occur during the final acidic cleavage, especially if reagents are not fresh.[4]- Use a cleavage cocktail containing reducing agents or antioxidants. Thioanisole and dimethyl sulfide (B99878) (DMS) can suppress oxidation.[4]- For robust prevention, consider cocktails specifically designed to prevent Met oxidation, such as "Reagent H".[11][12]
Low yield of the desired product after purification. - Incomplete deprotection leading to a complex mixture.- Degradation of the peptide backbone (e.g., cleavage at Asp-Pro sequences).- Side reactions (alkylation, oxidation) consuming the starting material.- First, ensure deprotection is complete using the steps above.- If degradation is suspected, a milder deprotection strategy is necessary.[13]- Use an effective scavenger cocktail to minimize side reactions and maximize the yield of the target molecule.[3]
Table 1: Common Scavengers for Boc Deprotection

This table summarizes common scavengers and their typical applications and concentrations.

ScavengerTarget(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, general carbocations2.5–5% (v/v)A highly effective and common carbocation scavenger.[1]
Triethylsilane (TES) Trp, Met5–10% (v/v) or 10-20 equivalentsEffective at reducing the tert-butyl cation to isobutane.[1][5]
Water (H₂O) General carbocations2.5–5% (v/v)Often used in scavenger cocktails; reacts with the cation to form tert-butanol.[1][5]
Thioanisole Met, general carbocations5% (v/v)Effective in preventing S-alkylation of methionine.[1][2]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[1]
Dimethyl Sulfide (DMS) MetVariesHelps prevent S-alkylation and can reduce methionine sulfoxide.[4][11]

A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2] For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2]

Visual Guides and Workflows

Boc Deprotection & Side Reaction Pathway

Boc_Protected Boc-Protected Substrate (R-NH-Boc) Protonated Protonated Intermediate Boc_Protected->Protonated + H+ (TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation (tBu+) Protonated->tBu_Cation Cleavage Deprotected_Amine Deprotected Amine (R-NH3+) Carbamic_Acid->Deprotected_Amine - CO2 Trapped_Cation Trapped Cation (e.g., Isobutane) tBu_Cation->Trapped_Cation + Scavenger (Desired Pathway) Alkylated_Byproduct Alkylated Byproduct (+56 Da) tBu_Cation->Alkylated_Byproduct + Sensitive Residue (Side Reaction) Scavenger Scavenger (e.g., TIS) Sensitive_Residue Sensitive Residue (e.g., Trp, Met)

Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.

Troubleshooting Workflow for Boc Deprotection

Start Start: Analyze Crude Deprotection Product Check_Completion Is Deprotection Complete? Start->Check_Completion Check_Byproducts Are Byproducts Observed? (e.g., +56 Da) Check_Completion->Check_Byproducts Yes Incomplete Problem: Incomplete Reaction Check_Completion->Incomplete No Byproducts Problem: Alkylation/ Side Reactions Check_Byproducts->Byproducts Yes Success Result: Successful Deprotection Check_Byproducts->Success No Solution_Incomplete Solution: - Increase Acid Conc./Time - Increase Temperature - Change Solvent/Acid Incomplete->Solution_Incomplete Solution_Byproducts Solution: - Add/Optimize Scavengers (TIS, EDT, etc.) - Use Milder Acid Conditions - Lower Temperature Byproducts->Solution_Byproducts Solution_Incomplete->Start Re-run Experiment Solution_Byproducts->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA and a Scavenger

This protocol is suitable for many substrates, including peptides synthesized on solid-phase resins.

  • Preparation: Dissolve or swell the Boc-protected substrate in a suitable solvent like dichloromethane (B109758) (DCM). For solid-phase synthesis, wash the peptide-resin with DCM.[1][4]

  • Deprotection Cocktail Preparation: Prepare the cleavage/deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2]

  • Reaction: Add the deprotection cocktail to the substrate. For solid-phase work, use approximately 10 mL of cocktail per gram of resin.[14] Stir or agitate the mixture at room temperature.

  • Incubation: Allow the reaction to proceed for 1-3 hours. Monitor the reaction progress by taking small aliquots for analysis (e.g., LC-MS) to ensure the complete disappearance of the starting material.[4][5]

  • Work-up (Solution-Phase): Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The resulting amine TFA salt can be used directly or after neutralization.[5][6]

  • Work-up (Solid-Phase): Filter the resin and collect the filtrate. Wash the resin with fresh TFA and combine the filtrates. Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[4][14] Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.[4]

Protocol 2: Mild Boc Deprotection for Highly Sensitive Substrates

For substrates containing other acid-labile groups, milder conditions are required. This protocol uses a lower concentration of TFA.

  • Preparation: Dissolve the Boc-protected substrate in DCM to a concentration of 0.1-0.2 M. Cool the solution to 0°C in an ice bath.[6]

  • Reagent Addition: Add TFA to the desired final concentration (e.g., 10-20% v/v). If required, add scavengers such as TIS (2.5-5% v/v).[6]

  • Reaction: Stir the reaction at 0°C, allowing it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS. The reaction may take longer than with higher TFA concentrations.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. To neutralize, dissolve the residue in a suitable organic solvent and wash carefully with a weak base like saturated aqueous sodium bicarbonate. Dry the organic layer, filter, and concentrate to yield the free amine.[6]

Disclaimer: These protocols are intended as a guide. Optimal conditions (reaction time, temperature, and reagent concentrations) may vary depending on the specific substrate and should be determined empirically.

References

Technical Support Center: Copper Catalyst Removal in Boc-NH-PEG9-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-NH-PEG9-propargyl and similar PEGylated compounds.

Troubleshooting Guide

Residual copper catalyst can interfere with downstream applications, affecting biological assays and potentially inducing toxicity. The following table addresses common issues encountered during the copper removal process.

Problem Potential Cause Recommended Solution
Persistent blue or green color in the product after initial purification. Incomplete removal of copper catalyst. The color is indicative of copper(II) ions.- Repeat the chosen purification method (e.g., additional aqueous washes, longer incubation with scavenger resin). - Combine two different removal methods, for instance, an initial aqueous wash with a chelating agent followed by treatment with a scavenger resin.[1]
Low product yield after purification. - The product may be partially soluble in the aqueous wash solution. - Non-specific binding of the PEGylated product to the solid support (e.g., silica, alumina, or some scavenger resins).[2]- For aqueous washes, minimize the volume of the aqueous phase and perform multiple extractions with smaller volumes. - When using solid supports, choose a scavenger resin with high selectivity for the metal and minimal interaction with the organic product, such as QuadraSil™ MP.[3] - Consider dialysis as an alternative method for high molecular weight PEGylated products.
Product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. The hydrophilic nature of the PEG chain imparts high water solubility to the product, leading to its loss during aqueous washes.- Utilize a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of the product and then removed by filtration.[4] - For larger PEGylated molecules, dialysis against a buffer containing a chelating agent is a highly effective method.[5]
Scavenger resin is not effectively removing the copper catalyst. - Insufficient amount of scavenger resin used. - Inadequate reaction time or temperature. - The chosen scavenger may not be optimal for the specific copper complex.- Increase the equivalents of scavenger resin relative to the copper catalyst (a starting point is 4-8 molar equivalents).[3] - Increase the stirring time or gently heat the mixture, as higher temperatures can improve scavenging rates.[6] - Screen different types of scavenger resins (e.g., thiourea-based like SiliaMetS® Thiourea or amine-based) to find the most effective one for your system.[4][5]
Dialysis is taking a very long time or is inefficient. - Inappropriate molecular weight cutoff (MWCO) of the dialysis membrane. - Insufficient volume or infrequent changes of the dialysis buffer.- Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your product (a general rule is 1/3 to 1/5 of the protein's molecular weight).[7] For this compound products, a 1 kDa MWCO membrane is generally suitable. - Use a large volume of dialysis buffer (at least 200-fold greater than the sample volume) and change it frequently (e.g., after 1-2 hours, then again after another 1-2 hours, followed by an overnight dialysis with a fresh buffer change).[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from CuAAC reactions involving PEGylated molecules?

A1: The most effective and commonly used methods for removing copper from reactions with PEGylated products like this compound are:

  • Aqueous Washes with Chelating Agents: This involves extracting the reaction mixture with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or ammonia. These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[5]

  • Solid-Phase Scavengers: These are functionalized solid supports (often silica-based) that selectively bind to the copper catalyst. The reaction mixture is stirred with the scavenger resin, which is then removed by simple filtration. Examples include SiliaMetS® Thiourea and QuadraSil™ AP.[4][9]

  • Dialysis: This technique is particularly suitable for larger PEGylated molecules. It involves placing the sample in a semi-permeable membrane and dialyzing it against a large volume of buffer, often containing a chelating agent like EDTA, to allow the smaller copper complexes to diffuse out.[7][8]

Q2: How do I choose the best copper removal method for my specific this compound product?

A2: The choice of method depends on the properties of your final product, particularly its solubility and molecular weight. The following workflow can help guide your decision:

G start Start: Copper Removal for This compound Reaction solubility Is the product soluble in organic solvents? start->solubility mw_check Is the product a macromolecule (e.g., >3 kDa)? solubility->mw_check No (Water Soluble) aq_wash Aqueous Wash with Chelating Agent (EDTA/Ammonia) solubility->aq_wash Yes scavenger Solid-Phase Scavenger Resin mw_check->scavenger No dialysis Dialysis against EDTA-containing buffer mw_check->dialysis Yes end Purified Product aq_wash->end scavenger->end dialysis->end

Workflow for Selecting a Copper Removal Method.

Q3: Can I use a combination of methods for more efficient copper removal?

A3: Yes, combining methods can be a very effective strategy, especially when very low levels of residual copper are required. A common approach is to perform an initial aqueous wash with a chelating agent to remove the bulk of the copper, followed by a "polishing" step using a high-affinity solid-phase scavenger to remove any remaining traces.[1]

Q4: What concentration of EDTA should I use for an aqueous wash?

A4: While the optimal concentration can be determined empirically, a common starting point is to use a solution of 0.01 M to 0.05 M EDTA in water or a suitable buffer. It is important to use a sufficient excess of EDTA relative to the amount of copper in the reaction.

Q5: For dialysis, what Molecular Weight Cutoff (MWCO) should I use for a this compound conjugate?

A5: The MWCO of the dialysis membrane should be significantly smaller than the molecular weight of your product to ensure its retention. For a this compound moiety (MW ≈ 550 g/mol ) conjugated to a small molecule, the final molecular weight will likely be in the range of 700-1500 g/mol . Therefore, a dialysis membrane with a 1 kDa MWCO would be a suitable choice. If conjugated to a larger biomolecule, the MWCO should be selected based on the size of that biomolecule (e.g., a 10 kDa MWCO for a 30 kDa protein).[7]

Quantitative Data on Copper Removal Methods

The efficiency of copper removal can vary depending on the specific reaction conditions and the properties of the product. The following table provides a summary of the expected performance of different methods based on available data.

Method Typical Efficiency (Residual Copper) Product Recovery Advantages Disadvantages
Aqueous Wash (EDTA) < 50 ppm[1]Variable, potential for loss with water-soluble products- Inexpensive and readily available reagents. - Effective for removing bulk copper.- Can be less effective for achieving very low copper levels (<10 ppm). - May lead to product loss if the product has some water solubility. - Can be time-consuming if multiple extractions are needed.
Solid-Phase Scavenger (SiliaMetS® Thiourea) < 10 ppm (as low as 7 ppm reported)[2]Generally high (>95%)- High selectivity for copper, minimizing product loss.[5] - Simple filtration-based workup. - Can achieve very low residual copper levels.- Higher cost compared to simple aqueous washes. - Requires optimization of scavenger amount and reaction time.
Dialysis (with EDTA) < 10 ppmHigh for macromolecules- Very effective for purifying large molecules and bioconjugates. - Gentle method that can also be used for buffer exchange.- Not suitable for small molecules. - Can be a slow process, often requiring overnight incubation.[8]

Experimental Protocols

Protocol 1: Copper Removal using an Aqueous EDTA Wash

This protocol is suitable for products that are soluble in an organic solvent immiscible with water.

  • Reaction Quenching: Upon completion of the CuAAC reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

  • EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.05 M aqueous solution of EDTA (disodium salt).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer may turn blue, indicating the formation of the copper-EDTA complex.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the EDTA wash (steps 2-4) one or two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin (e.g., SiliaMetS® Thiourea)

This protocol is suitable for both organic and aqueous-soluble products.

  • Determine Scavenger Amount: Calculate the required amount of scavenger resin. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of copper catalyst used in the reaction.[3]

  • Addition of Scavenger: Add the calculated amount of the scavenger resin directly to the crude reaction mixture (either neat or dissolved in a suitable solvent).

  • Agitation: Stir the resulting suspension at room temperature. The optimal scavenging time can range from 1 to 16 hours. Monitor the progress by taking small aliquots of the solution and analyzing for residual copper (e.g., by ICP-MS) or by observing the disappearance of the characteristic color.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger. A simple gravity filtration or filtration through a syringe filter with a suitable frit is sufficient.

  • Washing and Concentration: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and the washings, and concentrate under reduced pressure to yield the copper-free product.

Protocol 3: Copper Removal by Dialysis

This protocol is ideal for macromolecular products such as PEGylated proteins or oligonucleotides.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1-3.5 kDa for smaller PEGylated molecules, or higher for larger bioconjugates).[7] Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with deionized water or a brief treatment with an EDTA solution.[7]

  • Sample Loading: Load the crude reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.

  • Dialysis Setup: Place the sealed dialysis bag or cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). A suitable dialysis buffer is a phosphate (B84403) or TRIS buffer at a physiological pH, supplemented with 5-10 mM EDTA.

  • First Buffer Change: Dialyze for 1-2 hours at room temperature or 4°C with gentle stirring of the buffer.

  • Second Buffer Change: Discard the dialysis buffer and replace it with an equal volume of fresh, cold dialysis buffer (with EDTA). Continue to dialyze for another 1-2 hours.

  • Overnight Dialysis: Change the buffer once more to a fresh, cold buffer without EDTA to remove the EDTA-copper complex and the excess EDTA. Dialyze overnight at 4°C.

  • Final Buffer Exchange (Optional): If necessary, perform a final buffer change with the desired storage buffer (without EDTA) and dialyze for an additional 2-4 hours to ensure complete removal of the chelating agent.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette. The product is now purified and in the desired buffer.

References

Improving the solubility of Boc-NH-PEG9-propargyl conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Solubility of Boc-NH-PEG9-propargyl Conjugates

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound and similar PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is not dissolving in my aqueous buffer. What is the recommended procedure?

This is a common issue due to the dual nature of the molecule. The hydrophobic Boc (tert-Butyloxycarbonyl) group can limit solubility in purely aqueous solutions. The standard method is to first dissolve the conjugate in a minimal amount of a water-miscible organic co-solvent before introducing the aqueous buffer.

For a detailed, step-by-step guide, please refer to the Experimental Protocol: General Dissolution Method Using a Co-Solvent . Techniques like sonication or gentle warming can also aid dissolution, but should be used with caution to avoid degradation.[1]

Q2: What are the general solubility properties of this compound?

The solubility of this conjugate is influenced by its three main components:

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group is hydrophobic and increases solubility in non-polar organic solvents like dichloromethane (B109758) and ethers.[2][3]

  • PEG9 (Polyethylene Glycol) Chain: The PEG chain is hydrophilic and enhances solubility in water and polar organic solvents such as DMSO, DMF, and alcohols.[4][5][6][7]

  • Propargyl Group: This terminal alkyne is a small functional group used for "click chemistry" and has a minor impact on overall solubility compared to the Boc and PEG moieties.

Therefore, the conjugate is amphiphilic, possessing both hydrophilic and hydrophobic characteristics, making solvent selection critical.

Q3: Which organic solvents are recommended for creating stock solutions?

For creating concentrated stock solutions that can be later diluted into aqueous media, high-purity, anhydrous grades of the following solvents are recommended.

SolventRecommended UseNotes
DMSO (Dimethyl sulfoxide)Primary choice for stock solutions for biological applications.Hygroscopic; use freshly opened solvent for best results.[8]
DMF (Dimethylformamide)Excellent solvent for PEG derivatives and peptide synthesis.[3][9]Can be used for stock solutions and reaction media.
Ethanol / Methanol Good for initial dissolution before dilution.May be suitable for applications where DMSO or DMF are not desired.[1][9]
Dichloromethane (DCM) Primarily for synthesis and purification steps.Not typically used for stock solutions intended for aqueous dilution.[2][9]

Q4: What factors can negatively impact the solubility of my conjugate?

Several factors can lead to poor solubility:

  • Improper Storage: Exposure to moisture can lead to hydrolysis and aggregation. Long-term storage at inappropriate temperatures can cause degradation.

  • Low Purity: Impurities from synthesis can significantly impact solubility characteristics.

  • pH of Aqueous Buffer: The stability of the Boc group is pH-sensitive. It can be cleaved under acidic conditions, exposing a free amine which may alter solubility.[3][10][11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote aggregation and precipitation. It is best to aliquot stock solutions into single-use volumes.[8]

Q5: How should I properly store this compound conjugates?

To ensure long-term stability and performance, proper storage is crucial. The recommended storage condition is at -20°C in a dry, dark environment .[8][12] Always store the conjugate in a tightly sealed container with a desiccant to prevent moisture absorption.

Troubleshooting and Experimental Protocols

General Troubleshooting Workflow for Solubility Issues

If you encounter solubility problems, the following workflow provides a systematic approach to identify and solve the issue.

start Solubility Issue Encountered prep_type Is the conjugate for an aqueous or organic medium? start->prep_type aqueous_path Aqueous Medium prep_type->aqueous_path  Aqueous organic_path Organic Medium prep_type->organic_path  Organic use_cosolvent Use Co-Solvent Method (See Protocol 1) aqueous_path->use_cosolvent select_organic Select appropriate solvent (See Table 1) organic_path->select_organic check1 Still issues? use_cosolvent->check1 aid2 Try gentle warming (30-40°C) or sonication select_organic->aid2 aid1 Try gentle warming (30-40°C) or sonication check1->aid1 Yes end_ok Problem Solved check1->end_ok No check2 Still issues? check2->end_ok No end_fail Consult Technical Support check2->end_fail Yes check3 Still issues? aid1->check3 aid2->check2 buffer_check Review buffer components (pH, salts, additives) check3->buffer_check Yes check3->end_ok No buffer_check->end_fail

Caption: A troubleshooting workflow for addressing solubility challenges.

Experimental Protocol 1: Small-Scale Solubility Test

Before committing a large amount of material, perform this small-scale test to identify the best solvent system.

Materials:

  • This compound conjugate (1-2 mg)

  • Microcentrifuge tubes or small glass vials

  • Selection of test solvents (e.g., Water, PBS, DMSO, DMF, Ethanol)

  • Vortex mixer

  • Pipettors

Methodology:

  • Weigh approximately 0.5 mg of the conjugate into three separate vials.

  • To the first vial, add 50 µL of your target aqueous buffer.

  • To the second vial, add 10 µL of DMSO. Vortex until fully dissolved, then add 40 µL of your target aqueous buffer.

  • To the third vial, add 10 µL of Ethanol. Vortex until fully dissolved, then add 40 µL of your target aqueous buffer.

  • Vortex all vials thoroughly for 30 seconds.

  • Visually inspect each vial for clarity or precipitation against a dark background.

  • If dissolution is incomplete, try gentle sonication for 2-5 minutes.

  • Compare the results to determine the most effective solvent system for your conjugate.

Experimental Protocol 2: General Dissolution Method Using a Co-Solvent

This protocol describes the standard procedure for dissolving the conjugate for use in aqueous solutions.

cluster_0 a 1. Weigh Conjugate b 2. Add Minimal Volume of Anhydrous DMSO (e.g., 10-20 µL per mg) a->b c 3. Vortex or Sonicate Until Fully Dissolved b->c d 4. Add Target Aqueous Buffer Dropwise with Vortexing c->d e 5. Visually Inspect for Precipitation or Cloudiness d->e f 6. Solution Ready for Use e->f

Caption: Workflow for dissolving the conjugate using a co-solvent.

Methodology:

  • Preparation: Allow the vial of the this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the conjugate in a sterile microcentrifuge tube or vial.

  • Co-Solvent Addition: Add a minimal volume of anhydrous DMSO (or another suitable water-miscible organic solvent) directly to the dry powder. A good starting point is 10-20 µL for every 1 mg of conjugate to create a 50-100 mg/mL stock.

  • Initial Dissolution: Vortex the mixture vigorously. If needed, place the tube in a bath sonicator for 2-5 minutes until the solid is completely dissolved and the solution is clear.[1]

  • Aqueous Dilution: While vortexing the concentrated stock solution, slowly add your target aqueous buffer drop-by-drop. The slow, continuous addition with agitation is critical to prevent the conjugate from precipitating out of solution.

  • Final Inspection: Once all the buffer has been added, inspect the final solution. It should be clear and free of any visible particulates. If the solution appears cloudy, the final concentration may be too high for that specific buffer system.

References

Technical Support Center: Strategies to Avoid Non-Specific Binding of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding of PEGylated molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of PEGylated molecules?

A1: Non-specific binding refers to the undesirable adhesion of PEGylated molecules to surfaces or other molecules that are not the intended target. This can occur with proteins, nanoparticles, and other molecules that have been modified with polyethylene (B3416737) glycol (PEG) to improve their properties, such as increasing solubility and circulation half-life.[1][2] This phenomenon can lead to inaccurate experimental results, reduced efficacy of therapeutic agents, and background noise in diagnostic assays.[1][3]

Q2: Why does non-specific binding occur even with PEGylation?

A2: While PEGylation is a widely used and effective strategy to reduce non-specific binding by creating a hydrophilic barrier, it may not always be completely effective.[2][4] Factors that can contribute to residual non-specific binding include:

  • Incomplete surface coverage: If the PEG layer is not dense enough, underlying surface areas may be exposed, allowing for non-specific interactions.[5]

  • PEG chain length and conformation: The length and conformation of the PEG chains can influence the effectiveness of the steric hindrance they provide.[6][7]

  • Properties of the PEGylated molecule: The size, charge, and hydrophobicity of the molecule being PEGylated can still play a role in non-specific interactions.[2]

  • Characteristics of the interacting surface: The material, charge, and hydrophobicity of the surface can all influence the degree of non-specific binding.[8]

  • Experimental conditions: Factors like buffer pH, ionic strength, and the presence of other molecules can affect non-specific binding.[9]

Q3: What are the main strategies to minimize non-specific binding of PEGylated molecules?

A3: Key strategies can be broadly categorized as:

  • Optimizing PEGylation: This involves carefully selecting the PEG's molecular weight, density, and architecture (e.g., linear vs. branched).[1][5][6][7]

  • Surface Passivation: Modifying the experimental surface to make it more resistant to non-specific adsorption is a crucial step.[10][11][12]

  • Using Blocking Agents: Introducing molecules that occupy potential non-specific binding sites can effectively reduce background interactions.[1][8][13]

  • Adjusting Buffer Conditions: Optimizing the pH, salt concentration, and including additives in your buffers can significantly decrease non-specific binding.[9][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High background signal in my immunoassay with a PEGylated antibody.

  • Question: I'm observing a high background signal in my ELISA/Western blot even after using a PEGylated detection antibody. What could be the cause and how can I fix it?

  • Answer: High background can be due to several factors. Here's a step-by-step troubleshooting approach:

    • Inadequate Blocking: Your current blocking agent may not be sufficient.

      • Solution: Try alternative or combined blocking strategies. Bovine Serum Albumin (BSA) and casein are commonly used.[8] For some systems, non-ionic surfactants like Tween-20 can also be effective.[1][14] You can also try increasing the concentration or incubation time of your blocking buffer.

    • Suboptimal PEG Layer: The PEG on your antibody might not be providing complete shielding.

      • Solution: If you are preparing the PEGylated antibody yourself, consider optimizing the PEG grafting density. A higher density generally leads to lower non-specific binding.[5][7] Also, evaluate if a different PEG chain length might be more effective.

    • Buffer Conditions: The pH or salt concentration of your buffers might be promoting non-specific interactions.

      • Solution: Adjust the pH of your washing and incubation buffers.[9] Increasing the salt concentration (e.g., with NaCl) can help to disrupt electrostatic interactions that may cause non-specific binding.[9][15]

Issue 2: My PEGylated nanoparticles are aggregating in a biological fluid.

  • Question: My PEGylated nanoparticles are showing signs of aggregation when I incubate them in serum or plasma. What's happening and what can I do?

  • Answer: Aggregation in biological fluids is often a sign of protein adsorption (opsonization) leading to destabilization.

    • PEG Dispersity: Polydisperse PEG (a mix of different chain lengths) can lead to a less uniform surface coating, which may increase protein adsorption compared to monodisperse PEG.[6][16]

      • Solution: If possible, use monodisperse PEG for your nanoparticle functionalization. Studies have shown that monodisperse PEG-coated gold nanoparticles exhibit significantly reduced protein adsorption.[6][16]

    • PEG Chain Length and Density: The length and density of the PEG chains are critical for preventing protein adsorption.

      • Solution: Generally, longer PEG chains and higher grafting densities provide better protection.[7][17] However, there is an optimal range, as excessively long chains might have other drawbacks. Experiment with different PEG molecular weights (e.g., 2kDa, 5kDa, 10kDa) to find the best balance for your system.

Issue 3: Non-specific binding to glass surfaces in single-molecule imaging experiments.

  • Question: I'm trying to perform single-molecule fluorescence studies, but my PEGylated proteins are sticking non-specifically to the glass coverslips. How can I improve my surface passivation?

  • Answer: Achieving a high-quality, inert surface is critical for single-molecule studies. Standard PEGylation of the glass might not be enough.

    • Improve PEG Coating Density: A single PEGylation step may not be sufficient.

      • Solution: A robust protocol involves a two-step PEGylation process to achieve a higher density of the PEG layer, which significantly improves the quality of passivation.[11][18]

    • Alternative Passivation Methods: Traditional mPEG passivation can sometimes be insufficient.[10]

      • Solution: Consider using alternative surface passivation agents like Pluronic F127, which has been shown to greatly reduce non-specific binding for a range of biomolecules.[10] Another approach is a combination of a hydrophobic coating (like DDS) followed by a surfactant (like Tween-20).[3]

Key Parameters Influencing Non-Specific Binding

The following tables summarize quantitative data on how different properties of PEG and other factors can influence non-specific binding.

Table 1: Effect of PEG Molecular Weight on Protein Adsorption

PEG Molecular Weight (Da)Protein Adsorption Reduction (Compared to PEG2k-AuNPs)Reference
PEG36-AuNPs (monodisperse)~70% reduction in FBS, ~60% reduction in human serum[6]
PEG45-AuNPs (monodisperse)~70% reduction in FBS, ~60% reduction in human serum[6]
5,000Weaker resistance to protein adsorption compared to lower MW[6]
10,000Weaker resistance to protein adsorption compared to lower MW[6]
30,000Weaker resistance to protein adsorption compared to lower MW[6]

Note: In the study by Perera et al., the reduced resistance at higher MW was attributed to a decrease in PEG grafting density.[6]

Table 2: Effect of PEG Grafting Density on Protein Adsorption

PEG Grafting Ratio (Lysine:PEG)Relative Protein AdsorptionReference
3.5Low[5]
> 4-4.5Steady increase[5]

Table 3: Comparison of Blocking Agents on Different Surfaces

SurfaceBlocking AgentPerformanceReference
GoldPEG-thiolsSuperior to BSA and casein[8]
PolystyrenePLL-g-PEG, BSA, CaseinBest results[8]

Detailed Experimental Protocols

Protocol 1: Quantification of PEG Grafting Density on Gold Nanoparticles

This protocol allows for the determination of the number of PEG chains attached to the surface of each gold nanoparticle (AuNP).

Materials:

  • PEGylated AuNP solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (Ellman's reagent)

  • Thiol-PEG of known concentration (for standard curve)

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Mix a known concentration of AuNPs (e.g., 120 nM) with an excess of thiolated PEG (e.g., 120 µM).

  • Incubation: Allow the mixture to incubate for at least 1 hour at room temperature to ensure complete reaction.

  • Separation of Free PEG: Centrifuge the solution to pellet the PEGylated AuNPs (e.g., 21,000 x g for 10 minutes).

  • Quantification of Unbound PEG: Carefully collect the supernatant, which contains the unbound PEG.

  • Ellman's Assay: Use Ellman's reagent to quantify the concentration of thiol groups in the supernatant. This is done by measuring the absorbance at 412 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of the same thiol-PEG to accurately determine the concentration of unbound PEG in your sample.

  • Calculation:

    • Calculate the initial moles of PEG added.

    • Calculate the moles of unbound PEG from the Ellman's assay.

    • The difference between these two values gives the moles of PEG bound to the AuNPs.

    • Divide the moles of bound PEG by the moles of AuNPs to determine the average number of PEG chains per nanoparticle.[2]

Protocol 2: Surface Passivation of Glass Coverslips using a Two-Step PEGylation Method

This protocol describes a method to achieve a high-density PEG layer on glass surfaces for sensitive applications like single-molecule imaging.[11][18]

Materials:

  • Glass microscope slides and coverslips

  • Acetone (B3395972), Potassium Hydroxide (KOH), Piranha solution (H₂SO₄ and H₂O₂) - CAUTION: Piranha solution is extremely corrosive and reactive.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-Hydroxysuccinimide (NHS)-ester PEG

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

Procedure:

  • Surface Cleaning:

    • Thoroughly clean the slides and coverslips with acetone and then KOH.

    • For rigorous cleaning, use a piranha solution.[11]

  • Surface Functionalization:

    • Treat the cleaned surfaces with APTES to introduce amine groups.

  • First PEGylation Step:

    • Prepare a solution of NHS-ester PEG in the sodium bicarbonate buffer.

    • Incubate the APTES-functionalized surfaces with the PEG solution for at least 2 hours, or overnight for better results.[11]

  • Washing:

    • Thoroughly wash the surfaces to remove any unbound PEG.

  • Second PEGylation Step:

    • Repeat the incubation with a fresh solution of NHS-ester PEG for 30 minutes to overnight.[11] This second step helps to fill in any gaps in the initial PEG layer.

  • Final Wash and Storage:

    • Perform a final wash and store the passivated surfaces in a desiccated environment.

Visual Guides

Below are diagrams created using the DOT language to visualize key workflows and concepts.

experimental_workflow cluster_prep Surface Preparation cluster_peg PEGylation cluster_exp Experiment Clean 1. Clean Surface (e.g., Piranha) Functionalize 2. Functionalize (e.g., APTES) Clean->Functionalize PEG1 3. First PEGylation Functionalize->PEG1 Wash1 4. Wash PEG1->Wash1 PEG2 5. Second PEGylation Wash1->PEG2 Wash2 6. Final Wash PEG2->Wash2 Block 7. Blocking (e.g., BSA) Wash2->Block Assay 8. Perform Assay Block->Assay troubleshooting_logic Start High Non-Specific Binding Observed Q1 Is surface passivation adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are blocking steps optimized? A1_Yes->Q2 Sol1 Improve Passivation: - Two-step PEGylation - Alternative agents (Pluronic F127) A1_No->Sol1 End Re-evaluate Non-Specific Binding Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are buffer conditions optimal? A2_Yes->Q3 Sol2 Optimize Blocking: - Different agent (BSA, Casein) - Increase concentration/time A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Adjust Buffers: - Change pH - Increase salt concentration A3_No->Sol3 Sol3->End

References

Technical Support Center: Optimizing Reactions with Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Boc-NH-PEG9-propargyl.

Section 1: Boc Group Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound is a critical step in many synthetic workflows, unmasking the primary amine for subsequent conjugation. Proper optimization of reaction time and temperature is essential to ensure complete deprotection while minimizing side reactions.

Frequently Asked Questions (FAQs) for Boc Deprotection

Q1: What are the most common reasons for incomplete Boc deprotection?

A1: Incomplete Boc deprotection is often due to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid (commonly trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group. Most deprotections are effective at room temperature, but gentle heating may be required for some substrates.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate, especially for longer PEG chains.

  • Poor Solubility: The solvent must effectively dissolve both the this compound and the acid. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Q2: I'm observing unexpected side products after Boc deprotection. What could be the cause?

A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the cleavage. To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.

Q3: How can I monitor the progress of the Boc deprotection reaction?

A3: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected amine (lower Rf value).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any byproducts.[1]

Troubleshooting Guide for Boc Deprotection
Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid concentrationIncrease the concentration of TFA (e.g., from 20% to 50% in DCM).[1]
Short reaction timeExtend the reaction time and monitor progress by TLC or LC-MS.[1]
Low reaction temperatureAllow the reaction to proceed at room temperature. Gentle heating (e.g., to 40°C) can be considered if necessary, while being mindful of potential degradation of other functional groups.[1]
Steric hindrance from PEG chainConsider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
Formation of Side Products Alkylation by tert-butyl cationAdd a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1]
Low Yield of Deprotected Product Degradation of the productUse milder deprotection conditions if the molecule is acid-sensitive.
Loss during work-upEnsure proper work-up procedure. For water-insoluble products, a basic aqueous wash can be used to neutralize the acid. For water-soluble products, ion-exchange chromatography can be employed.[1]
Quantitative Data for Boc Deprotection

Table 1: Common Acidic Conditions for Boc Deprotection [1]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.
Trifluoroacetic Acid (TFA)95% (with scavengers)-1 - 4 hoursRoom Temp.
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection [1]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Table 3: Comparative Analysis of Acidic Conditions for Boc Deprotection [2]

ReagentConcentrationSolventTime (min)Purity (%)
TFA20%DCM578
TFA50%DCM60>95
HCl4MDioxane5~80
HCl4MDioxane60>95
Experimental Protocol: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the molecule contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the free amine.

Visualization: Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with This compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and scavenger if needed) cool->add_tfa react Stir at 0°C, then warm to room temperature add_tfa->react monitor Monitor by TLC or LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with toluene concentrate->coevaporate neutralize Neutralize with aqueous bicarbonate (optional) coevaporate->neutralize end Deprotected NH2-PEG9-propargyl neutralize->end

Caption: Experimental workflow for Boc deprotection.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound allows for its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.

Frequently Asked Questions (FAQs) for CuAAC Reactions

Q1: What are the common causes of low yield in my CuAAC reaction?

A1: Low yields in CuAAC reactions are often attributed to:

  • Oxidation of Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.

  • Poor Reagent Quality: Degradation or impurity of the azide (B81097) or alkyne substrates, the copper source, or the reducing agent can significantly impact the reaction efficiency.

  • Inhibitors: Certain functional groups on the substrates can coordinate with the copper catalyst and inhibit the reaction.

Q2: What are the optimal reaction conditions for a CuAAC reaction with a PEGylated alkyne?

A2: CuAAC reactions are typically robust and can be performed under a variety of conditions.

  • Solvents: A wide range of solvents can be used, often in aqueous mixtures. Common solvent systems include t-butanol/water, DMSO/water, and DMF/water.

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature. In some cases, gentle heating (e.g., 35-40°C) may be used to increase the reaction rate.

  • pH: The reaction is generally insensitive to pH in the range of 4 to 12.

Q3: How can I improve the efficiency of my CuAAC reaction?

A3: To improve the reaction efficiency:

  • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

  • Use Fresh Reagents: Use fresh sodium ascorbate (B8700270) (reducing agent) and high-purity starting materials.

  • Use a Ligand: A copper-coordinating ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst and increase the reaction rate.

  • Optimize Catalyst Concentration: The concentration of the copper catalyst can be optimized. Typically, 1-5 mol% of the copper salt is used.

Troubleshooting Guide for CuAAC Reactions
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive (oxidized) copper catalystDegas solvents thoroughly. Use fresh sodium ascorbate. Work under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of reagentsVerify the purity of the azide and alkyne starting materials.
Insufficient catalystIncrease the concentration of the copper catalyst and/or the reducing agent.
Slow Reaction Rate Steric hindranceIncrease the reaction temperature slightly (e.g., to 40°C). Consider using a longer PEG linker if steric hindrance is a major issue.
Low concentration of reactantsIncrease the concentration of the azide and alkyne.
Formation of Side Products Alkyne homocoupling (Glaser coupling)Ensure sufficient reducing agent is present and minimize oxygen exposure.
Degradation of starting materialsEnsure the reaction conditions are compatible with all functional groups on your molecules.
Quantitative Data for CuAAC Reactions

Table 4: Effect of Catalyst and Reducing Agent on CuAAC Yield

Copper Sulfate (eq.)Sodium Ascorbate (eq.)Yield (%)
22.2>98% (for some substrates)
44.4>98% (for a wider range of substrates)

Data adapted from a study on the conjugation of an 18F compound to an octreotide (B344500) analog.[3]

Table 5: CuAAC Reaction Conditions in Molten PEG

Copper SourceTemperature (°C)Time (h)Yield (%)
CuI702497
Cu nanopowder702485
Cu turnings702492

Data from a study investigating CuAAC reactions in molten PEG2000.[4]

Experimental Protocol: CuAAC Reaction with this compound
  • Reagent Preparation:

    • Prepare stock solutions of your azide-containing molecule, this compound, copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper ligand (e.g., THPTA) in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the azide and this compound solutions.

    • Add the THPTA ligand solution, followed by the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.

  • Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using an appropriate method, such as precipitation, dialysis, or chromatography, depending on the properties of the final conjugate.

Visualization: CuAAC Reaction Workflow

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide-containing molecule mix Mix Azide and Alkyne azide->mix alkyne This compound alkyne->mix copper CuSO4 Solution add_ligand_cu Add Ligand, then CuSO4 copper->add_ligand_cu ascorbate Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate ascorbate->initiate ligand Ligand Solution (e.g., THPTA) ligand->add_ligand_cu mix->add_ligand_cu add_ligand_cu->initiate react Stir at Room Temperature initiate->react monitor Monitor by TLC or LC-MS react->monitor purify Purify Product monitor->purify end Final Conjugate purify->end

Caption: Step-by-step experimental workflow for a typical CuAAC reaction.

Visualization: Troubleshooting Logic for Low CuAAC Yield

CuAAC_Troubleshooting rect_node rect_node start Low CuAAC Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure and fresh? check_catalyst->check_reagents Yes fix_catalyst Degas solvents, use fresh ascorbate, work under inert gas check_catalyst->fix_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes fix_reagents Verify purity of azide and alkyne check_reagents->fix_reagents No consider_other Consider steric hindrance or inhibitors check_conditions->consider_other Yes fix_conditions Increase temperature, increase concentration, add a ligand check_conditions->fix_conditions No

Caption: Troubleshooting decision tree for low yield CuAAC reactions.

References

Dealing with incomplete reactions in Boc-NH-PEG9-propargyl labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-NH-PEG9-propargyl in their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEG-based linker used in bioconjugation and the synthesis of molecules like PROTACs.[1][2] It contains a terminal alkyne group for "click" chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a Boc-protected amine.[1][3] The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.[4]

Q2: My CuAAC (click) reaction with this compound is incomplete. What are the common causes?

Incomplete CuAAC reactions can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be sensitive to oxygen.[5][6] In situ reduction of Cu(II) salts (like CuSO₄) with an agent like sodium ascorbate (B8700270) is a common method to generate Cu(I).[7]

  • Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, reducing agent, and ligands are critical for efficient reaction.

  • Steric Hindrance: The bulky nature of the molecules being conjugated can hinder the reaction.[8]

  • Solubility Issues: Poor solubility of reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[8]

  • Alkyne Homocoupling: In some cases, the alkyne on the this compound can react with itself, a side reaction that can be minimized.[9][10]

Q3: How can I troubleshoot and optimize my incomplete CuAAC reaction?

To improve your reaction yield, consider the following troubleshooting steps:

  • Ensure an Oxygen-Free Environment: While not always strictly necessary with in situ methods, performing the reaction under an inert atmosphere (like nitrogen or argon) can improve catalyst stability.[5]

  • Optimize Catalyst System: The use of a copper-coordinating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst.[5]

  • Order of Addition: It is recommended to first mix the copper sulfate (B86663) with the ligand, add this mixture to your azide (B81097) and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[5]

  • Adjust Concentrations: A slight excess of one of the reactants can help drive the reaction to completion.

  • Solvent Choice: A common solvent system is a mixture of t-BuOH and water.[7] For reactants with poor solubility, co-solvents like DMSO or DMF might be necessary, but their concentration should be minimized when working with proteins.[8][11]

Q4: I'm having issues with the Boc deprotection step. What could be wrong?

Difficulties in removing the Boc protecting group can be caused by:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration too low, the reaction may not go to completion.[12] Trifluoroacetic acid (TFA) is a common reagent for this step.[12][13]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require sufficient time to complete. While often performed at room temperature, some substrates may need longer reaction times.[12][13]

  • Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the Boc-protected amine.[12]

  • Solvent Issues: The solvent must be able to dissolve both the PEGylated compound and the acid. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[12]

Q5: What are the recommended steps to optimize Boc deprotection?

To improve the efficiency of your Boc deprotection, you can:

  • Increase Acid Concentration: If you are using a 20% TFA in DCM solution, consider increasing it to 50%.[12]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS and extend the time as needed.[12]

  • Use a Stronger Acid: For difficult cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[12]

  • Incorporate Scavengers: To prevent side reactions caused by the liberated t-butyl cation, such as the alkylation of electron-rich aromatic rings, consider adding a scavenger like triisopropylsilane (B1312306) (TIS).[13][14]

Q6: How should I purify my final PEGylated product?

The purification strategy will depend on the nature of your product. Common techniques for purifying PEGylated molecules include:

  • Size Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated product from smaller unreacted reagents.[]

  • Ion Exchange Chromatography (IEX): This is a widely used technique for protein purification and can also be applied to PEGylated proteins, as the PEG chains can alter the surface charge of the molecule.[][16]

  • Hydrophobic Interaction Chromatography (HIC): This can be a useful polishing step in a purification workflow.[][16]

  • Reverse Phase Chromatography (RPC/RP-HPLC): This technique is often used for the purification of peptides and small proteins and can be applied to PEGylated conjugates.[]

  • Aqueous Workup/Precipitation: For smaller molecules, an aqueous workup to neutralize and remove the acid from deprotection, followed by precipitation of the product in a non-polar solvent like diethyl ether, can be an effective purification step.[12]

Troubleshooting Guides

Incomplete CuAAC "Click" Reaction
Symptom Possible Cause Recommended Action
Low to no product formation Inactive Cu(I) catalyst due to oxidation.Prepare fresh solutions of sodium ascorbate. Consider degassing solvents. Use a Cu(I)-stabilizing ligand like THPTA.[5]
Incorrect stoichiometry.Ensure accurate measurement of reactants. A slight excess (1.1-1.2 equivalents) of the less critical component can be used.
Low reaction temperature.Most CuAAC reactions proceed well at room temperature.[7][11] Gentle heating (e.g., to 40-50°C) can be attempted, but be cautious of reactant stability.
Poor solubility of reactants.Use a co-solvent such as DMSO or DMF to ensure all reactants are in solution.[11]
Presence of side products Alkyne homodimerization.This can be minimized by ensuring a slight excess of the azide and proper catalyst conditions.[10]
Degradation of starting materials.Check the purity of your this compound and azide-containing molecule before starting the reaction.
Incomplete Boc Deprotection
Symptom Possible Cause Recommended Action
Mixture of starting material and product Insufficient acid concentration.Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[12]
Short reaction time.Extend the reaction time from 1-2 hours to 4 hours or longer, monitoring by TLC or LC-MS.[13]
Low reaction temperature.Ensure the reaction is proceeding at room temperature.
Formation of unexpected side products Alkylation by t-butyl cation.Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[13][14]
Degradation of acid-labile groups.If your molecule contains other acid-sensitive functionalities, consider using milder deprotection conditions (e.g., lower TFA concentration for a longer time).

Experimental Protocols

General Protocol for CuAAC Reaction
  • In a suitable reaction vial, dissolve your azide-containing molecule (1 equivalent) and this compound (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and water.[7]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).[7]

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[7]

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). For protein bioconjugation, purification will likely involve chromatography.[7]

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM).

  • In a separate vial, prepare the deprotection solution. A common mixture is 20-50% trifluoroacetic acid (TFA) in DCM.[13] For substrates prone to side reactions, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[13]

  • Add the deprotection solution to the solution of your compound.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.[13]

  • After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[13]

  • Add cold diethyl ether to the residue to precipitate the deprotected product, which is often an ammonium (B1175870) salt.[12][13]

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Visual Guides

experimental_workflow cluster_cuaac CuAAC Reaction cluster_deprotection Boc Deprotection start_cuaac Dissolve Azide and This compound add_reagents Add CuSO4/Ligand and Sodium Ascorbate start_cuaac->add_reagents react_cuaac Stir at Room Temperature add_reagents->react_cuaac monitor_cuaac Monitor by TLC/LC-MS react_cuaac->monitor_cuaac workup_cuaac Workup/Purification monitor_cuaac->workup_cuaac start_deprotection Dissolve PEGylated Compound in DCM workup_cuaac->start_deprotection Proceed to Deprotection add_tfa Add TFA/Scavenger Solution start_deprotection->add_tfa react_deprotection Stir at Room Temperature add_tfa->react_deprotection monitor_deprotection Monitor by TLC/LC-MS react_deprotection->monitor_deprotection workup_deprotection Evaporate and Precipitate monitor_deprotection->workup_deprotection final_product Final Labeled Product workup_deprotection->final_product

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic cluster_cuaac_troubleshooting CuAAC Troubleshooting cluster_boc_troubleshooting Boc Deprotection Troubleshooting incomplete_reaction Incomplete Reaction? check_cuaac Check CuAAC Step incomplete_reaction->check_cuaac Yes check_boc Check Boc Deprotection incomplete_reaction->check_boc If CuAAC is complete catalyst_issue Catalyst Inactive? check_cuaac->catalyst_issue acid_issue Acid Strength/Conc.? check_boc->acid_issue solubility_issue Solubility Issues? catalyst_issue->solubility_issue No use_fresh_reagents Use Fresh Reagents Add Ligand catalyst_issue->use_fresh_reagents Yes stoichiometry_issue Incorrect Stoichiometry? solubility_issue->stoichiometry_issue No add_cosolvent Add Co-solvent (DMSO/DMF) solubility_issue->add_cosolvent Yes adjust_equivalents Adjust Equivalents stoichiometry_issue->adjust_equivalents Yes time_issue Reaction Time? acid_issue->time_issue No increase_acid Increase TFA Conc. or use HCl/Dioxane acid_issue->increase_acid Yes side_reactions Side Reactions? time_issue->side_reactions No extend_time Extend Reaction Time time_issue->extend_time Yes add_scavenger Add Scavenger (TIS) side_reactions->add_scavenger Yes

Caption: Troubleshooting logic for incomplete labeling reactions.

References

How to confirm successful conjugation with Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for successfully confirming conjugation reactions involving Boc-NH-PEG9-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a discrete PEG (dPEG®) linker molecule with two distinct functional ends.[1][2] One end features a propargyl group (an alkyne), which is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2][3] The other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group can be removed under mild acidic conditions to reveal a free amine, which can then be conjugated to molecules via amine-reactive chemistry (e.g., with NHS esters).[2]

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 551.67 g/mol .[4] This value is crucial for calculating the expected mass shift in mass spectrometry analysis after successful conjugation.

Q3: Which analytical techniques are most effective for confirming a successful conjugation?

A3: A combination of techniques is often necessary for complete characterization.[5] The most common and powerful methods include:

  • Mass Spectrometry (MS): Provides direct evidence of conjugation by detecting the mass increase corresponding to the addition of the linker and any other substrates. ESI-MS and MALDI-TOF MS are frequently used.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Used to separate the conjugated product from starting materials and byproducts. A successful reaction is indicated by the appearance of a new peak with a different retention time.[5][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detailed structural confirmation, especially for smaller molecules. It can identify specific protons or carbons on the PEG linker and near the newly formed bond.[10][11]

Q4: How do I handle the Boc protecting group?

A4: The Boc group is stable under the conditions of the CuAAC click chemistry reaction. If you intend to use the amine end for conjugation, the Boc group must first be removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).

Q5: What are the key challenges in analyzing PEGylated molecules?

A5: The analysis of PEGylated molecules can be challenging due to the heterogeneity of some PEG reagents and the potential for multiple conjugation sites on a target molecule (like a protein).[6] While this compound is a discrete, single-molecular-weight compound, conjugation to a large biomolecule can still result in a heterogeneous mixture.[1] This can lead to broad peaks in chromatography and complex mass spectra.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield (Click Chemistry) Inactive copper catalyst (Cu(I) oxidized to Cu(II)).Use fresh reagents. It's common to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) in situ.[13]
Poor reagent quality or degradation.Ensure the purity of your azide (B81097) and alkyne starting materials. Use fresh, high-quality solvents.
Steric hindrance around the alkyne or azide.Increase the reaction temperature or extend the reaction time.[13]
Incompatible solvent or pH.Ensure reactants are soluble. For CuAAC, common solvents include DMF, t-BuOH/water mixtures.[13]
Multiple Products or Broad Peaks in HPLC/MS Multiple conjugation sites on the target molecule (e.g., several lysines on a protein).This is expected for non-site-specific conjugation. For more homogeneity, consider site-specific conjugation strategies.[14]
Incomplete reaction, showing starting material, product, and intermediates.Optimize reaction time, temperature, and stoichiometry of reactants.
Aggregation of the conjugated protein.Analyze the sample using Size Exclusion Chromatography (SEC) to detect aggregates.[15] Adjust buffer conditions or protein concentration.
Difficulty Confirming Conjugation by MS Low ionization efficiency of the large, conjugated molecule.Optimize MS source conditions. For large PEGylated proteins, adding amines like triethylamine (B128534) (TEA) post-column can reduce charge state complexity and improve spectral quality.[12]
Signal suppression from contaminants or excess reagents.Purify the sample before MS analysis, for example, using a desalting column or HPLC.
Unexpected Side Reactions Oxidation of sensitive amino acid residues (e.g., histidine) by the Cu(I) catalyst.Use a copper-stabilizing ligand like TBTA or THPTA to protect the catalyst and minimize side reactions.[13]
Hydrolysis of NHS ester (if using the amine end).Maintain the recommended pH range (typically 7.2-8.5) to balance amine reactivity with NHS ester stability.[16]

Experimental Workflows & Protocols

Workflow for Confirmation of Conjugation

The following diagram illustrates a typical workflow for reacting this compound with an azide-containing molecule and confirming the resulting conjugate.

G cluster_0 Reaction cluster_1 Purification & Analysis P1 This compound (Alkyne) R CuAAC Reaction (CuSO4, NaAsc, Ligand) P1->R P2 Azide-containing Molecule P2->R Purify Purification (e.g., HPLC, SEC) R->Purify Crude Product MS Mass Spectrometry (Confirm Mass Shift) Purify->MS Purified Conjugate HPLC HPLC Analysis (Check Purity & Retention Time) Purify->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purify->NMR Result Confirmed Conjugate MS->Result HPLC->Result NMR->Result

A typical experimental workflow for conjugation and confirmation.
Troubleshooting Logic for Low Yield Reactions

This decision tree provides a logical approach to troubleshooting a low-yield click chemistry reaction.

G Start Low or No Product Yield Q_Catalyst Is the Catalyst System Active? Start->Q_Catalyst A_Catalyst_Yes Yes Q_Catalyst->A_Catalyst_Yes A_Catalyst_No No Q_Catalyst->A_Catalyst_No Q_Reagents Are Reagents Pure & Stable? A_Catalyst_Yes->Q_Reagents Sol_Catalyst Use fresh CuSO4/NaAsc. Add stabilizing ligand (TBTA/THPTA). A_Catalyst_No->Sol_Catalyst End Re-run Optimized Reaction Sol_Catalyst->End A_Reagents_Yes Yes Q_Reagents->A_Reagents_Yes A_Reagents_No No Q_Reagents->A_Reagents_No Q_Conditions Are Reaction Conditions Optimal? A_Reagents_Yes->Q_Conditions Sol_Reagents Verify purity of starting materials. Use fresh, anhydrous solvents. A_Reagents_No->Sol_Reagents Sol_Reagents->End A_Conditions_No No Q_Conditions->A_Conditions_No Q_Conditions->End Yes A_Conditions_Yes Yes Sol_Conditions Optimize temperature & time. Ensure reactants are fully dissolved. A_Conditions_No->Sol_Conditions Sol_Conditions->End

A troubleshooting decision tree for low-yield conjugation reactions.

Key Analytical Protocols

Mass Spectrometry (MS) Analysis
  • Objective: To confirm the covalent addition of the this compound linker by identifying the expected molecular weight of the conjugate.

  • Method (ESI-MS for a Protein Conjugate):

    • Sample Preparation: Purify the conjugate from excess reagents using size exclusion chromatography (SEC) or dialysis. The final buffer should be volatile, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[1]

    • LC-MS Setup: Couple a liquid chromatography system to an electrospray ionization mass spectrometer (ESI-MS). Use a reverse-phase column suitable for proteins (e.g., C4) with a water/acetonitrile gradient containing 0.1% formic acid.[17]

    • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For large molecules, you will observe a distribution of multiply charged ions.

    • Data Analysis: Use deconvolution software to process the raw spectrum and reconstruct the zero-charge mass spectrum.[1] Compare the observed mass of the conjugate to the theoretical mass calculated from the starting protein and the linker (551.67 Da).

Analyte Expected Mass Change
Starting MoleculeM
Conjugate with this compoundM + 551.67 Da
Conjugate (after Boc deprotection)M + 451.59 Da
HPLC Analysis
  • Objective: To assess the purity of the conjugate and separate it from the starting materials.

  • Method (Reverse-Phase HPLC):

    • Column Selection: Choose a column based on the properties of your target molecule. For proteins, a C4 or C8 column with wide pores (≥300 Å) is recommended.[17] For smaller molecules, a C18 column is standard.

    • Mobile Phase: Typically, a two-solvent system is used:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute the components. The more hydrophobic conjugate should have a longer retention time than the unconjugated, more polar starting molecule.

    • Detection: Monitor the elution profile using a UV detector, typically at 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).[8]

    • Analysis: Successful conjugation is indicated by the appearance of a new, well-resolved peak corresponding to the product. Purity can be estimated by integrating the peak areas.

¹H NMR Spectroscopy Analysis
  • Objective: To obtain detailed structural information confirming the conjugation, particularly for smaller molecule conjugations.

  • Method:

    • Sample Preparation: The sample must be pure and dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire a 1D ¹H NMR spectrum.

    • Analysis: Look for characteristic signals from the linker that are present in the final product. Key signals to identify include:

      • Propargyl group: A characteristic singlet for the terminal alkyne proton (–C≡C-H) in the starting linker, which will disappear upon successful click chemistry conjugation.

      • PEG chain: A complex multiplet around 3.6 ppm corresponding to the –CH₂CH₂O– repeating units.

      • Boc group: A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

      • Newly formed triazole ring (after click reaction): A new singlet in the aromatic region (typically 7.5-8.5 ppm) corresponding to the triazole proton. The appearance of this signal is strong evidence of successful conjugation.[18]

References

Technical Support Center: Minimizing Linker Degradation During ADC Synthesis and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to linker degradation in antibody-drug conjugates (ADCs) during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of linker degradation in ADCs?

A1: Linker degradation in ADCs primarily occurs through two main pathways: chemical and enzymatic cleavage.[1]

  • Chemical Cleavage: This is often influenced by the pH and temperature of the ADC's environment.[2]

    • Acid-Catalyzed Hydrolysis: Linkers such as hydrazones are designed to be stable at physiological pH (around 7.4) but cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[2] However, exposure to acidic conditions during synthesis or in the formulation buffer can lead to premature cleavage.

    • Thiol-Maleimide Instability: The succinimide (B58015) ring formed from the popular thiol-maleimide conjugation can undergo a retro-Michael reaction, leading to deconjugation of the payload.[3] This is particularly a concern if the succinimide ring does not undergo hydrolysis to its more stable ring-opened form.[3] The hydrolysis of the maleimide (B117702) group itself is accelerated at higher pH.[][5]

    • Disulfide Bond Reduction: Linkers containing disulfide bonds are designed to be cleaved in the reducing environment inside the cell, where glutathione (B108866) concentrations are high.[6] Premature cleavage can occur if reducing agents are present during synthesis or storage.[7]

  • Enzymatic Cleavage: These linkers are designed to be substrates for specific enzymes.

    • Protease-Sensitive Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B.[2][8] While generally stable in circulation, inappropriate enzymatic activity during manufacturing can be a concern.

    • Glycosidase-Cleavable Linkers: Linkers containing specific sugar moieties can be cleaved by enzymes like β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[2]

    • Phosphatase-Cleavable Linkers: These linkers are cleaved by phosphatases found in lysosomes.[1]

Q2: My ADC is showing increased aggregation during storage. What are the likely causes related to the linker and payload?

A2: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate after attaching the linker and payload.[9] Several factors can contribute to this:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[9]

  • Hydrophobic Payloads and Linkers: The intrinsic hydrophobicity of the linker and the cytotoxic payload is a primary driver of aggregation.[9] These hydrophobic patches on the ADC surface can interact, leading to self-association.[5]

  • Suboptimal Formulation: Unfavorable buffer conditions, such as a pH near the isoelectric point (pI) of the antibody or inappropriate ionic strength, can promote aggregation.[10]

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress can denature the antibody component, leading to aggregation.[9]

Q3: How do storage conditions impact the stability of my ADC's linker?

A3: Storage conditions are critical for maintaining the integrity of an ADC.

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways such as hydrolysis and retro-Michael reactions.[2][11] For long-term storage, ultra-cold temperatures (e.g., -20°C to -80°C) are often recommended, though the optimal temperature can depend on the specific ADC and its formulation.[12] It is crucial to use freezers that are not of the frost-free variety, as their temperature cycling can be detrimental.[12]

  • pH: The pH of the formulation buffer significantly impacts linker stability. For instance, maleimide hydrolysis is faster at alkaline pH.[][5] Therefore, maintaining an optimal pH, typically slightly acidic to neutral, is crucial.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation, which can indirectly affect the stability of the entire ADC construct.[12] It is highly recommended to aliquot ADCs into single-use volumes to minimize freeze-thaw cycles.[12]

  • Light Exposure: Photosensitive payloads or linkers can degrade upon exposure to light. Therefore, ADCs should be stored in dark vials or protected from light.[5][12]

Troubleshooting Guides

Issue 1: Loss of Payload/Decreased DAR During Synthesis or Storage

Symptom: Analysis by HIC, RP-HPLC, or Mass Spectrometry shows a decrease in the average DAR or an increase in unconjugated antibody over time.

Possible Cause Troubleshooting Steps
Incomplete Conjugation Reaction Optimize reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time, temperature, pH). Ensure complete removal of any quenching agents.
Linker Instability at Reaction pH For maleimide linkers, ensure the pH is maintained between 6.5 and 7.5 for optimal thiol-specific reaction and to minimize hydrolysis.[] If using a pH-sensitive linker, ensure the reaction pH is within its stability range.
Premature Cleavage of Disulfide Linkers Ensure complete removal of reducing agents (e.g., DTT, TCEP) after antibody reduction and before linker-payload addition, typically through dialysis or diafiltration.[7]
Hydrolysis of Succinimide Ring (for Thiol-Maleimide Conjugates) After conjugation, consider adjusting the pH to be slightly basic (around 8.5-9.0) for a controlled period to promote the hydrolysis of the succinimide ring to the more stable ring-opened form, which is less susceptible to the retro-Michael reaction.[3] However, this must be balanced against the potential for other pH-related degradation.
Suboptimal Storage Conditions Review storage temperature and buffer composition (pH, excipients). Perform a stability study to determine the optimal storage conditions for your specific ADC.

Issue 2: Increased Aggregation Post-Conjugation or During Storage

Symptom: SEC-HPLC analysis shows a significant increase in high molecular weight species (HMWS).

Possible Cause Troubleshooting Steps
High Hydrophobicity If possible, aim for a lower DAR. Consider incorporating hydrophilic moieties, such as PEG, into the linker design to reduce overall hydrophobicity.[13]
Suboptimal Formulation Buffer Screen different buffer systems (e.g., histidine, citrate) and pH levels to find the optimal conditions that are sufficiently far from the ADC's isoelectric point. Optimize the ionic strength of the buffer, typically starting around 150 mM NaCl.[7]
Presence of Organic Solvents Ensure that any organic solvents used to dissolve the linker-payload are effectively removed during the purification process.[9]
Freeze-Thaw Stress Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[7] Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation.[7]
Thermal Stress Store the ADC at the recommended temperature. Avoid exposure to high temperatures during handling and processing.

Quantitative Data on Linker Degradation

The stability of an ADC is highly dependent on the specific antibody, linker, payload, and formulation. The following tables provide illustrative quantitative data on factors affecting linker stability.

Table 1: Effect of Temperature on ADC Aggregation

ADC CandidateAverage DARStorage Temperature (°C)Storage Duration (weeks)Increase in High Molecular Weight Species (%)
ADC 12.0408~5%
ADC 13.5408~10%
ADC 16.0408~20%
Data adapted from studies on the thermal stability of ADCs, showing that higher DARs can lead to increased aggregation at elevated temperatures.[11]

Table 2: Effect of pH on Maleimide Linker Hydrolysis

pHTemperature (°C)Approximate Half-life of N-aryl thiosuccinimide
5.520-37Very Slow (High Stability)
7.437~1.5 hours
9.037Significantly Faster Hydrolysis
Illustrative data based on studies of maleimide hydrolysis, demonstrating the increased rate of ring-opening at higher pH.[6][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[7]

  • Stress Conditions: Subject the aliquots to a variety of stress conditions, including:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.[7]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.[7]

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.[7]

    • Thermal Stress: Incubate at 50°C for 1 week.[7]

    • Photostability: Expose to light according to ICH Q1B guidelines.[7]

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC-HPLC, HIC-HPLC, and LC-MS, to characterize the degradation products.[7]

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[7]

  • Column: Use a size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[15]

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[15] For some ADCs, the addition of a small percentage of organic solvent (e.g., 15% isopropanol) may be necessary to reduce non-specific interactions.[15]

  • Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[7]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[7]

  • Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[7]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[7]

Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Degradation Monitoring

Objective: To separate ADC species with different drug-to-antibody ratios and monitor for degradation products.

  • Column: Use a HIC column with appropriate hydrophobicity (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase:

    • Buffer A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0), often containing an organic modifier like isopropanol.

  • Gradient: Run a linear gradient from high salt (Buffer A) to low salt (Buffer B) to elute the ADC species. The least hydrophobic species (unconjugated antibody) will elute first, followed by species with increasing DAR.

  • Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Buffer A.

  • Detection: Monitor at 280 nm for the antibody and at a wavelength specific to the payload if it has a suitable chromophore.

  • Data Analysis: The retention time of the peaks correlates with the hydrophobicity and thus the DAR. The peak areas can be used to calculate the distribution of different DAR species and the average DAR.

Visualizations

Linker_Degradation_Pathways cluster_synthesis Synthesis Stress cluster_storage Storage Stress ADC Intact ADC Deconjugated_Ab Deconjugated Antibody ADC->Deconjugated_Ab Retro-Michael (Thiol-Maleimide) ADC->Deconjugated_Ab Disulfide Reduction Free_Payload Free Payload-Linker ADC->Free_Payload Hydrolysis (e.g., Hydrazone) Aggregated_ADC Aggregated ADC ADC->Aggregated_ADC Hydrophobicity Fragmented_ADC Fragmented ADC ADC->Fragmented_ADC Antibody Degradation pH_Extremes pH Extremes pH_Extremes->Free_Payload Reducing_Agents Residual Reducing Agents Reducing_Agents->Deconjugated_Ab High_Temp_Syn High Temperature High_Temp_Syn->Aggregated_ADC High_Temp_Store High Temperature High_Temp_Store->Fragmented_ADC Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregated_ADC Light_Exposure Light Exposure Suboptimal_pH Suboptimal Buffer pH Suboptimal_pH->Free_Payload

Caption: Key degradation pathways for ADCs during synthesis and storage.

Troubleshooting_Workflow cluster_payload_loss Payload Loss (Decreased DAR) cluster_aggregation Aggregation (Increased HMWS) start ADC Instability Observed issue_type Identify Primary Issue start->issue_type check_synthesis Review Synthesis Protocol (pH, Temp, Reagents) issue_type->check_synthesis Payload Loss assess_hydrophobicity Evaluate Hydrophobicity (DAR, Linker, Payload) issue_type->assess_hydrophobicity Aggregation check_purification Verify Purification Efficiency (Removal of reducing agents) check_synthesis->check_purification optimize_synthesis Optimize Conjugation check_synthesis->optimize_synthesis check_storage_pl Assess Storage Conditions (Temp, pH, Buffer) check_purification->check_storage_pl reformulate_pl Reformulate for Stability check_storage_pl->reformulate_pl evaluate_formulation Evaluate Formulation (pH, Buffer, Excipients) assess_hydrophobicity->evaluate_formulation modify_dar Modify DAR or Linker assess_hydrophobicity->modify_dar review_handling Review Handling & Storage (Freeze-Thaw, Temp) evaluate_formulation->review_handling optimize_formulation Optimize Formulation evaluate_formulation->optimize_formulation

Caption: A step-by-step workflow for troubleshooting ADC instability.

References

Troubleshooting guide for PROTAC synthesis using PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

???+ question "Q1: My final coupling reaction yield is very low. What are the common causes and how can I improve it?"

???+ question "Q2: I'm using a thiol-containing PEG linker and observing significant side products. What is happening and how can I prevent this?"

???+ question "Q3: How does the length of the PEG linker influence the synthesis yield?"

Purification & Characterization Challenges

???+ question "Q4: My PROTAC is highly polar due to the PEG linker and is difficult to purify using standard flash column chromatography. What are my options?"

???+ question "Q5: My reaction appears complete by LC-MS, but my isolated yield after purification is poor. What could be the reason?"

PROTAC Performance & Linker Optimization

???+ question "Q6: We observe good binary binding of our PROTAC to both the target protein and the E3 ligase, but see no significant degradation. How could the linker be the cause?"

???+ question "Q7: What is the "hook effect" and how does linker optimization relate to it?"

Quantitative Data Summary

Table 1: Impact of Coupling Reagents on Amide Bond Formation Yield

Coupling ReagentBaseTypical Yield Range (%)Notes
HATUDIPEA40-90Often highly effective, but can be expensive.
HBTUDIPEA35-85A common and cost-effective alternative to HATU.
COMUTEA45-95Known for its high reactivity and suppression of racemization.
EDC/HOBtDIPEA30-75A classic carbodiimide-based method; can sometimes lead to side reactions.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Influence of PEG Linker Length on Degradation Efficiency (Illustrative Examples)

Target ProteinLinker Type & LengthDC50 (nM)Dmax (%)Reference Study
ERα12-atom PEG~100~80Illustrative data based on trends where shorter linkers can be effective.[1]
ERα16-atom PEG~25>90Demonstrates that a modest increase in length can significantly improve potency.[1]
BTK2 PEG Units>1000<20Shorter linkers can impair binding and degradation.[2]
BTK≥ 4 PEG Units<100>85Longer linkers were found to be more potent in this system.[2]
TBK1< 12 atomsNo Activity0A minimum linker length was required to observe degradation.[3]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation. Values are illustrative and vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (e.g., using HATU)

  • Dissolve the carboxylic acid-containing component (1.0 eq) in an anhydrous solvent such as DMF or NMP under an Argon or Nitrogen atmosphere.[4]

  • Add the amine-functionalized PEG linker (1.1 eq).[4]

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.[4]

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[4]

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress by LC-MS.[5]

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography or preparative HPLC.[5]

Protocol 2: Purification of a Polar PROTAC using Reverse-Phase HPLC (RP-HPLC)

  • Column Selection: Choose a suitable C18 column with appropriate dimensions for the scale of your purification.

  • Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or the mobile phase itself. Filter the sample to remove any particulates.

  • Gradient Elution: Develop a gradient elution method. A common starting point is a linear gradient from 5-95% Solvent B over 20-30 minutes. The optimal gradient will need to be determined empirically based on the retention time of your compound from analytical HPLC analysis.

  • Fraction Collection: Collect fractions based on the UV absorbance profile at a relevant wavelength.

  • Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a solid.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis Ligand_A_COOH Ligand A (E3 or POI binder) with Carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand_A_COOH->Coupling Linker_NH2 Amine-functionalized PEG Linker Linker_NH2->Coupling Intermediate Ligand A - Linker Intermediate Coupling->Intermediate Final_Coupling Final Coupling (e.g., Click Chemistry) Intermediate->Final_Coupling Ligand_B_X Ligand B with reactive group X Ligand_B_X->Final_Coupling Crude_PROTAC Crude PROTAC Final_Coupling->Crude_PROTAC Purification Purification (RP-HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Characterization (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A generalized workflow for the synthesis of PROTACs using PEG linkers.

Troubleshooting_Tree Start Low Yield in PROTAC Synthesis Check_Reaction Reaction Incomplete by LC-MS? Start->Check_Reaction Yes_Reaction Yes Check_Reaction->Yes_Reaction No_Reaction No Check_Reaction->No_Reaction Optimize_Coupling Optimize Coupling: - Reagents/Base - Equivalents - Time/Temp Yes_Reaction->Optimize_Coupling Check_Purification Problem during Purification? No_Reaction->Check_Purification Yes_Purification Yes Check_Purification->Yes_Purification No_Purification No (Consider Degradation) Check_Purification->No_Purification Switch_Purification Switch to RP-HPLC for polar compounds Yes_Purification->Switch_Purification Check_Stability Check Product Stability on Silica No_Purification->Check_Stability

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

PROTAC_MoA PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Purification of Boc-NH-PEG9-propargyl Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides modified with Boc-NH-PEG9-propargyl.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound modified peptides?

A1: The primary challenges stem from the physicochemical properties of the PEG linker and the heterogeneity of the reaction mixture. Key difficulties include:

  • Product Heterogeneity: The PEGylation reaction can result in a mixture of the desired mono-PEGylated peptide, unreacted peptide, excess PEG reagent, and potentially di- or multi-PEGylated species.

  • Minimal Physicochemical Differences: The desired product and key impurities, such as the unreacted peptide and excess PEG reagent, can have very similar properties, making separation by a single chromatographic method challenging.[1][2]

  • Peak Broadening in RP-HPLC: The flexible and polydisperse nature of the PEG chain can lead to significant peak broadening during reverse-phase high-performance liquid chromatography (RP-HPLC), which complicates isolation and reduces resolution.[3]

  • Boc Protecting Group: The hydrophobicity of the tert-butyloxycarbonyl (Boc) group can influence the retention behavior of the modified peptide in RP-HPLC and may require specific mobile phase conditions for effective separation.

Q2: Which chromatographic techniques are most effective for purifying my this compound modified peptide?

A2: A multi-step purification strategy is often necessary. The most common and effective techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for peptide purification. It separates molecules based on their hydrophobicity.[] A well-optimized gradient can separate the PEGylated peptide from the unreacted peptide and other synthesis-related impurities.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is particularly useful for removing the much smaller unreacted PEG reagent from the larger PEGylated peptide.[1][2][]

  • Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample clean-up and desalting.[5] It can be used as a preliminary purification step to remove excess reagents and salts before a final high-resolution purification by HPLC.

Q3: How can I monitor the purity of my PEGylated peptide during purification?

A3: The purity of your fractions can be monitored using:

  • Analytical RP-HPLC: A quick analytical run can resolve the different components and allow for the assessment of the purity of collected fractions.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are invaluable for confirming the molecular weight of the purified product, thereby verifying the successful conjugation of the this compound linker.[6]

Q4: When should I remove the Boc protecting group?

A4: The Boc group is typically removed after the initial purification of the Boc-protected PEGylated peptide. This strategy prevents potential side reactions on the free amine during the initial purification steps. The deprotection is usually achieved by treatment with an acid like trifluoroacetic acid (TFA).[7][8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Broad, tailing peaks in RP-HPLC Polydispersity of the PEG chain.Secondary interactions with the stationary phase.Inappropriate mobile phase conditions.Use a high-purity, monodisperse PEG reagent if possible.Add trifluoroacetic acid (TFA) to the mobile phase to minimize ionic interactions and improve peak shape.Optimize the gradient elution method; a shallower gradient can improve resolution.Increase the column temperature to reduce viscosity and improve mass transfer.
Low recovery of PEGylated peptide Irreversible adsorption to the chromatography column.Precipitation of the peptide on the column.Modify the mobile phase with a stronger organic solvent or different ion-pairing agent.Reduce the sample concentration before loading onto the column.Ensure the peptide is fully dissolved in the injection solvent.
Co-elution of unreacted peptide and PEGylated product Insufficient resolution of the chromatographic method.Optimize the RP-HPLC gradient; a shallower gradient is often required.Consider a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides).Employ an orthogonal purification technique, such as ion-exchange chromatography if there is a charge difference.
Presence of excess this compound reagent in the final product Inefficient removal during purification.Use size-exclusion chromatography (SEC) as a dedicated step to separate the large PEGylated peptide from the smaller PEG reagent.Optimize the wash steps in your solid-phase extraction (SPE) protocol to ensure complete removal of the excess reagent.
Incomplete Boc-deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., 50-95% in a suitable solvent like dichloromethane).Extend the reaction time, monitoring the reaction progress by analytical HPLC or MS.

Quantitative Data

The following tables provide representative data for the purification of PEGylated peptides. Note that actual results will vary depending on the specific peptide sequence, reaction conditions, and purification setup.

Table 1: Representative RP-HPLC Purification of a this compound Modified Peptide

AnalyteRetention Time (min)Peak Area (%) - CrudePeak Area (%) - Purified
Unreacted Peptide12.535< 1
This compound-Peptide 18.2 55 > 98
Excess this compound8.15< 0.5
Other ImpuritiesVarious5< 0.5

Table 2: Typical Recovery Rates for Purification Steps

Purification StepTypical Purity IncreaseTypical Yield/Recovery
Solid-Phase Extraction (SPE)20-40%85-95%
Preparative RP-HPLCto >98%50-70%
Boc-DeprotectionN/A>95%

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Modified Peptides
  • Column Selection: A C18 or C4 reversed-phase column is typically used. C4 columns are often preferred for more hydrophobic peptides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO, then dilute with Mobile Phase A). Filter the sample through a 0.22 µm filter before injection.

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 65% B

      • 45-50 min: 65% to 95% B

      • 50-55 min: 95% B

      • 55-60 min: 95% to 5% B (re-equilibration)

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Initial Clean-up
  • Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample amount.

  • Conditioning: Condition the cartridge by passing through the following solvents:

    • 1-2 column volumes of methanol (B129727) or acetonitrile.

    • 1-2 column volumes of 50% methanol or acetonitrile in water.

    • 2-3 column volumes of water or aqueous buffer (e.g., 0.1% TFA in water).

  • Sample Loading: Dissolve your crude peptide in an aqueous buffer (e.g., 0.1% TFA in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of the aqueous buffer to remove salts and other hydrophilic impurities. A wash with a low percentage of organic solvent (e.g., 5% acetonitrile in 0.1% TFA/water) can help remove more hydrophobic impurities without eluting the peptide.

  • Elution: Elute the PEGylated peptide with a suitable volume of a higher concentration of organic solvent (e.g., 50-70% acetonitrile in 0.1% TFA/water).

  • Drying: Lyophilize the eluted sample to obtain the purified peptide as a powder.

Protocol 3: Boc-Group Deprotection
  • Reaction Setup: Dissolve the purified Boc-protected PEGylated peptide in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC or mass spectrometry to ensure complete deprotection.

  • Work-up:

    • Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the sample.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

  • Drying: Dry the final peptide under vacuum.

Visualizing Workflows and Relationships

Purification_Workflow Crude_Peptide Crude this compound Peptide Mixture SPE Solid-Phase Extraction (SPE) (Desalting & Initial Cleanup) Crude_Peptide->SPE Remove Salts & Excess Reagents RP_HPLC Preparative RP-HPLC (High-Resolution Purification) SPE->RP_HPLC Separate Peptide Species Boc_Deprotection Boc-Deprotection (TFA Treatment) RP_HPLC->Boc_Deprotection Isolate Boc-Protected Product Final_Product Purified NH2-PEG9-propargyl Peptide Boc_Deprotection->Final_Product Expose Amine

Caption: A typical experimental workflow for the purification of this compound modified peptides.

Troubleshooting_Logic Problem Problem Encountered (e.g., Broad HPLC Peak) Cause_Analysis Analyze Potential Causes Problem->Cause_Analysis Cause1 PEG Polydispersity Cause_Analysis->Cause1 Cause2 Secondary Interactions Cause_Analysis->Cause2 Cause3 Suboptimal Mobile Phase Cause_Analysis->Cause3 Solution1 Use Monodisperse PEG Cause1->Solution1 Solution2 Add TFA to Mobile Phase Cause2->Solution2 Solution3 Optimize Gradient Cause3->Solution3 Resolution Problem Resolved Solution1->Resolution Solution2->Resolution Solution3->Resolution

Caption: A logical troubleshooting workflow for addressing common purification issues.

References

Validation & Comparative

Validating the Conjugation of Boc-NH-PEG9-propargyl: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of PEGylated linkers is a critical step in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of mass spectrometry-based validation of Boc-NH-PEG9-propargyl against alternative analytical techniques, supported by experimental protocols and data interpretation.

The successful conjugation of this compound is paramount to ensure the desired stoichiometry, purity, and function of the final product. Mass spectrometry stands as a primary and powerful tool for this validation, offering high sensitivity and detailed structural information. This guide will delve into the nuances of using mass spectrometry for this specific linker and compare its performance with other established analytical methods.

Mass Spectrometry for Primary Validation

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common mass spectrometry techniques for analyzing PEGylated molecules.[1][2] ESI is often coupled with liquid chromatography (LC-ESI-MS) for online separation and analysis, while MALDI-Time of Flight (TOF) provides rapid analysis of a sample mixed with a matrix.

Expected Mass and Fragmentation Patterns

The chemical formula for this compound is C26H49NO11, with an exact mass of 551.3300 Da and a molecular weight of 551.67 g/mol .[3][4] When analyzing the conjugated product, the observed mass should correspond to the mass of the substrate plus the mass of the linker.

During tandem mass spectrometry (MS/MS) for structural confirmation, specific fragmentation patterns are expected:

  • Boc Group Fragmentation: The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation. A common loss is that of isobutylene (B52900) (56 Da), resulting in a prominent M-56 peak.[5] Another potential fragmentation is the loss of the entire Boc group (101 Da) or tert-butanol.[2]

  • PEG Chain Fragmentation: The polyethylene (B3416737) glycol (PEG) chain itself can fragment, typically resulting in a series of peaks separated by 44.0262 Da, corresponding to the repeating ethylene (B1197577) glycol unit (-OCH2CH2-).

  • Propargyl Group: The propargyl group (–CH2C≡CH) is relatively stable, and its fragmentation might be less prominent compared to the Boc group and PEG chain.

Comparative Analysis of Validation Methods

While mass spectrometry is a cornerstone for validation, a multi-faceted approach using alternative techniques can provide a more comprehensive characterization of the conjugated product.

Method Principle Information Provided Advantages Limitations
Mass Spectrometry (ESI-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Exact mass of the conjugate, confirmation of linker attachment, structural information through fragmentation.High sensitivity and specificity, provides direct evidence of conjugation.PEG polydispersity can complicate spectra, multiple charging in ESI can require deconvolution.[1]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Purity of the conjugate, detection of aggregation, separation of conjugated from unconjugated species.Robust and reproducible for assessing purity and aggregation.Does not provide mass information, resolution may be insufficient to separate species with small mass differences.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Drug-to-antibody ratio (DAR) in ADCs, separation of species with different levels of conjugation.Excellent for resolving species with different degrees of substitution.Requires method development, may not be suitable for all types of conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Detailed structural information, confirmation of covalent bond formation, localization of the conjugation site.Provides unambiguous structural data.Lower sensitivity compared to MS, can be complex for large molecules.

Experimental Protocol: Mass Spectrometry Validation

This protocol outlines a general procedure for validating the conjugation of this compound to a substrate using LC-ESI-MS.

1. Sample Preparation:

  • Dissolve the conjugated product in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation of the conjugate from impurities.
  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
  • Mass Spectrometry (MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: A wide mass range to encompass the expected mass of the conjugate (e.g., m/z 500-2000).
  • Data Acquisition: Full scan MS to identify the molecular ion, followed by data-dependent MS/MS on the most abundant ions to obtain fragmentation data.
  • Collision Energy: Ramped collision energy to induce fragmentation and observe the characteristic losses of the Boc and PEG moieties.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to determine the zero-charge mass of the intact conjugate.
  • Compare the observed mass with the theoretical mass to confirm successful conjugation.
  • Analyze the MS/MS spectra to identify fragment ions corresponding to the loss of the Boc group (M-56 or M-101) and the characteristic PEG ladder (repeating units of 44 Da).

Workflow for Mass Spectrometry Validation

Mass Spectrometry Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cluster_result Result dissolve Dissolve Conjugate filter Filter Sample dissolve->filter lc LC Separation (C18) filter->lc ms Full Scan MS (ESI+) lc->ms msms Tandem MS (MS/MS) ms->msms frag_analysis Fragmentation Analysis msms->frag_analysis deconvolute Deconvolution mass_confirm Mass Confirmation deconvolute->mass_confirm validation Validated Conjugate mass_confirm->validation frag_analysis->validation

Caption: Experimental workflow for the validation of this compound conjugation by LC-MS/MS.

Conclusion

Validating the conjugation of this compound is a critical quality control step in the development of advanced therapeutics and research tools. Mass spectrometry, particularly LC-ESI-MS, provides a robust and sensitive method for confirming the identity and purity of the final product. By combining mass spectrometry with orthogonal techniques such as SEC and HIC, researchers can build a comprehensive analytical profile, ensuring the integrity and desired characteristics of their PEGylated molecules. This multi-pronged approach is essential for advancing drug development and ensuring the reliability of experimental results.

References

The Optimal Reach: Comparing Boc-NH-PEG9-propargyl with Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker connecting the target-binding warhead and the E3 ligase ligand is a key determinant of a PROTAC's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of Boc-NH-PEG9-propargyl with other PEG linkers of varying lengths, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your PROTAC development.

The core function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker's length and composition are not merely a spacer but play a crucial role in the geometry and stability of this ternary complex.[2] An optimal linker length is essential for productive ubiquitination; a linker that is too short may cause steric hindrance, while one that is too long can lead to inefficient ternary complex formation.[1][2]

The Role of this compound in PROTAC Synthesis

This compound is a heterobifunctional linker that offers several advantages in PROTAC synthesis. The Boc (tert-Butyloxycarbonyl) protecting group on the amine allows for controlled, sequential conjugation. The propargyl group facilitates "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction for attaching the linker to a warhead or E3 ligase ligand containing an azide (B81097) group.[3] The PEG9 chain provides a significant degree of hydrophilicity and a substantial linker length, which can be advantageous for spanning the distance between the target protein and the E3 ligase.

Performance Comparison of PEG Linkers in PROTACs

The efficacy of a PROTAC is primarily evaluated by its ability to induce target protein degradation, its permeability across cell membranes, and its pharmacokinetic properties. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths.

In Vitro Degradation of Target Proteins

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key metrics for assessing PROTAC potency. A lower DC50 value indicates higher potency.

LinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
PEG3 BRD4VHL5585
PEG5 BRD4VHL15>98
PEG9 (representative) BRD4VHL3095
PEG12 BRD4VHL6090
PEG4 ERαVHLLess Potent-
PEG8 ERαVHLMore Potent-
< 12 atoms TBK1VHLInactive-
21 atoms (approx. PEG7) TBK1VHL396
29 atoms (approx. PEG9-10) TBK1VHL29276

Note: The data for the PEG9 linker targeting BRD4 is a representative value based on established trends where optimal degradation is often observed with mid-length linkers, and potency can decrease with excessively long linkers. Specific experimental results can vary depending on the target protein and E3 ligase pair.

Cellular Permeability and Pharmacokinetics

The ability of a PROTAC to cross the cell membrane is crucial for its activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability. Oral bioavailability is a key pharmacokinetic parameter.

LinkerTarget ProteinApparent Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 BRD41.525
PEG5 BRD42.840
PEG9 (representative) BRD42.230
PEG12 BRD41.820

Note: The data for the PEG9 linker is a representative value based on the general understanding that while PEG linkers enhance solubility, excessive length can sometimes negatively impact permeability. The optimal balance is target-dependent.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Imaging H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound.

1. Plate Preparation:

  • Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Add buffer to the wells of a 96-well acceptor plate.

2. Compound Preparation:

  • Prepare a solution of the PROTAC in a suitable buffer, typically containing a small percentage of DMSO.

3. Permeability Assay:

  • Add the PROTAC solution to the donor wells of the filter plate.

  • Place the filter plate on top of the acceptor plate.

  • Incubate for a specified period (e.g., 4-18 hours) at room temperature.

4. Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_equilibrium]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.

Conclusion

The choice of the PEG linker is a critical parameter in PROTAC design, with a profound impact on degradation efficiency, cell permeability, and overall performance. While shorter PEG linkers can be effective, a PEG9 linker, as found in this compound, provides a longer, more flexible spacer that can be advantageous for certain target protein and E3 ligase pairs, particularly those requiring a greater separation for optimal ternary complex formation. The Boc and propargyl functionalities of this linker also offer a convenient and efficient method for PROTAC synthesis. However, as the data indicates, the optimal linker length is highly target-dependent. Therefore, a systematic evaluation of various PEG linker lengths is essential to identify the most potent and effective PROTAC for a given application. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

The Influence of PEG Linker Length on Drug Efficacy: A Comparative Guide to Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the design of optimized drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their capacity to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the performance of an intermediate-length PEG linker, Boc-NH-PEG9-propargyl, against shorter and longer PEG chain alternatives in drug design, supported by a synthesis of available experimental data.

Impact of PEG Linker Length on Key Performance Metrics

The length of the PEG linker connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or a protein degrader) profoundly influences the overall efficacy and developability of the therapeutic agent. Shorter PEG linkers may offer advantages in terms of preserving the potency of the payload, while longer linkers can improve solubility and extend circulation half-life. The this compound linker, with its nine ethylene (B1197577) glycol units, represents a balance between these properties.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the PEG linker modulates the drug-to-antibody ratio (DAR), hydrophilicity, stability, and both in vitro and in vivo activity.

Table 1: Comparative Performance of PEG Linkers in Antibody-Drug Conjugates (ADCs)

Parameter Shorter PEG Linkers (e.g., PEG2-PEG4) Intermediate PEG Linkers (e.g., PEG8-PEG12, including PEG9) Longer PEG Linkers (e.g., PEG24, 4-10 kDa) Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Can sometimes lead to lower drug loading due to hydrophobicity of the payload. Often show higher drug loading efficiencies by improving the solubility of the conjugate. May result in lower drug loading if steric hindrance becomes a factor during conjugation. Intermediate length PEGs can enhance the hydrophilicity of hydrophobic payloads, allowing for higher DARs without inducing aggregation.
In Vitro Cytotoxicity (IC50) Generally maintains high potency. May show a slight decrease in potency compared to shorter linkers. Can exhibit a more significant reduction in cytotoxicity. Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study[1].
Pharmacokinetics (PK) - Clearance Faster clearance, shorter half-life. Slower clearance, longer half-life, often reaching a plateau of PK improvement around PEG8-PEG12. Significantly prolonged half-life. Clearance rates increase rapidly for conjugates bearing PEGs smaller than PEG8. Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance and extended circulation time.
In Vivo Efficacy Can lead to reduced in vivo efficacy due to rapid clearance. Often shows a significant improvement in in vivo efficacy. Can lead to the highest in vivo efficacy, but may also be impacted by reduced in vitro cytotoxicity. The prolonged circulation and enhanced tumor accumulation associated with longer PEG linkers often translate to improved in vivo antitumor activity.
Solubility & Stability Less effective at solubilizing hydrophobic payloads, potentially leading to aggregation. Effectively increases the solubility of hydrophobic payloads, reducing aggregation and improving stability. Provides the highest increase in solubility and stability. The hydrophilic nature of PEG shields the hydrophobic payload, improving overall solubility and preventing aggregation, which can enhance stability and reduce immunogenicity.

Note: The data presented is a synthesis from multiple sources. Direct head-to-head comparative studies for a PEG9 linker against a full spectrum of shorter and longer linkers are limited in publicly available literature. The performance of a PEG9 linker is expected to be consistent with the trends observed for intermediate-length linkers.

Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the linker length is a critical parameter for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.

Table 2: Comparative Performance of PEG Linkers in Proteolysis Targeting Chimeras (PROTACs)

Parameter Shorter PEG Linkers (e.g., PEG2-PEG4) Intermediate PEG Linkers (e.g., PEG8-PEG12, including PEG9) Longer PEG Linkers (e.g., PEG24) Key Findings & References
Degradation Potency (DC50) Potency is highly target-dependent; can be potent if the geometry is optimal. Often represents a "sweet spot" for achieving high degradation potency. Can lead to a decrease in potency if the linker is too long and flexible, resulting in an unproductive ternary complex. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic variation of linker length is often necessary to identify the most potent degrader[2]. In some cases, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.
Maximum Degradation (Dmax) Can achieve high Dmax if a stable ternary complex is formed. Frequently achieves high Dmax values. May show a reduced Dmax due to the "hook effect" or unproductive binding. Similar to DC50, Dmax is highly dependent on the specific PROTAC system and the optimal linker length must be determined empirically[2].
Cell Permeability Generally good permeability due to lower molecular weight. Permeability can be a balance between increased hydrophilicity and molecular weight. Can have reduced permeability due to higher molecular weight and polarity. The flexible nature of PEG linkers can allow them to adopt folded conformations that may shield polar groups and improve cell permeability, but excessive length can be detrimental.
Ternary Complex Formation May lead to steric hindrance if too short, preventing complex formation. Often facilitates the formation of a stable and productive ternary complex. If too long, may lead to unfavorable conformational flexibility and a decrease in the effective concentration for ternary complex formation. The linker's role is to enable the optimal orientation of the target protein and E3 ligase for ubiquitination. Both excessively short and long linkers can be detrimental to this process.

Note: The data presented is a synthesis from multiple sources. Direct head-to-head comparative studies for a PEG9 linker against a full spectrum of shorter and longer linkers are limited in publicly available literature. The performance of a PEG9 linker is expected to be consistent with the trends observed for intermediate-length linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of drug conjugates. Below are methodologies for key experiments cited in the comparison of PEG linkers.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and drug load distribution of an ADC.

Materials:

  • ADC sample

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the absorbance at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).

  • Integrate the peak areas for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC samples and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated cells as a negative control.

  • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software[1].

Protocol 3: PROTAC-Induced Protein Degradation Analysis by Western Blot

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC samples and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values[2].

Visualizing Key Concepts in Drug Conjugate Design

To further elucidate the principles discussed, the following diagrams illustrate important workflows and pathways in the development and mechanism of action of ADCs and PROTACs.

ADC_Synthesis_and_Conjugation_Workflow cluster_Antibody_Modification Antibody Modification cluster_Drug_Linker_Preparation Drug-Linker Preparation cluster_Conjugation Conjugation A Monoclonal Antibody B Reduction of Interchain Disulfides (e.g., with TCEP) A->B F Conjugation Reaction (Thiol-Maleimide Ligation) B->F C This compound D Deprotection (Boc removal) & Payload Attachment C->D E Maleimide-PEG9-Payload D->E E->F G Purification (e.g., SEC, HIC) F->G H Characterized ADC G->H

Figure 1: Generalized workflow for the synthesis and conjugation of an ADC using a this compound derived linker.

PROTAC_Mediated_Protein_Degradation_Pathway PROTAC PROTAC (e.g., with PEG9 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 2: The PROTAC-mediated protein degradation pathway, highlighting the formation of the ternary complex facilitated by the linker.

Linker_Length_Trade_Offs center Optimal Linker Length (e.g., PEG9) shorter Shorter Linkers (e.g., PEG2-PEG4) shorter->center Balancing Act shorter_pros Higher in vitro potency Good cell permeability shorter->shorter_pros shorter_cons Faster clearance Potential for aggregation shorter->shorter_cons longer Longer Linkers (e.g., PEG12-PEG24) longer->center Balancing Act longer_pros Improved solubility Longer half-life Enhanced in vivo efficacy longer->longer_pros longer_cons Reduced in vitro potency Potential for lower permeability longer->longer_cons

Figure 3: A logical diagram illustrating the trade-offs associated with shorter versus longer PEG linker lengths, with an intermediate linker like PEG9 representing a balance.

Conclusion

The selection of the appropriate PEG linker length is a critical optimization parameter in the design of ADCs and PROTACs. While shorter linkers may maximize in vitro potency, they can suffer from poor pharmacokinetics and solubility issues. Conversely, longer linkers significantly enhance solubility, stability, and circulation half-life, often leading to improved in vivo efficacy, although sometimes at the cost of reduced in vitro activity.

This compound, as an intermediate-length linker, is strategically positioned to offer a favorable balance of these properties. It can provide sufficient hydrophilicity to enable higher drug loading and improve the pharmacokinetic profile without drastically compromising the payload's potency. The ultimate choice of linker length, however, is highly dependent on the specific antibody, payload, target, and desired therapeutic outcome, necessitating empirical evaluation through systematic studies as outlined in this guide. The provided protocols and conceptual diagrams serve as a foundational resource for researchers embarking on the rational design and characterization of next-generation drug conjugates.

References

Propargyl Group: A Superior Handle for Alkyne Chemistry in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and chemical biology, the choice of a chemical handle is paramount to the success of downstream applications. Among the various alkyne moieties available, the propargyl group (HC≡C−CH₂−) consistently emerges as a highly effective and versatile choice. Its inherent advantages in reactivity, stability, and steric profile, particularly in the context of the Nobel Prize-winning "click chemistry," make it a preferred tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the propargyl group with other alkyne handles, supported by experimental data, to delineate its superior performance.

Performance Comparison: Propargyl Group vs. Alternative Alkyne Handles

The primary advantages of the propargyl group lie in its small size, high reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and its chemical stability.[1][2] When compared to other terminal alkynes or the bulkier strained cyclooctynes used in strain-promoted azide-alkyne cycloaddition (SPAAC), the propargyl group offers a unique balance of properties that are critical for biological applications.

FeaturePropargyl Group (in CuAAC)Longer-Chain Terminal Alkynes (in CuAAC)Strained Cyclooctynes (in SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate (k₂)¹ ~1 - 100 M⁻¹s⁻¹[3]Generally similar to propargyl, but can be slightly lower due to steric hindrance~0.001 - 1 M⁻¹s⁻¹ (highly dependent on the specific cyclooctyne)[4][5]
Steric Hindrance Minimal, due to its small sizeCan be more significant with increasing chain length and substitutionSubstantial, which can affect conjugation to sterically hindered sites[6]
Biocompatibility Requires a copper catalyst, which can be cytotoxic. Ligands are often used to mitigate this.[3][7]Requires a copper catalyst, with similar biocompatibility concerns as the propargyl group.Catalyst-free, offering excellent biocompatibility for in vivo and live-cell applications.[3][7]
Stability Generally stable under physiological conditions.[8]Similar stability to the propargyl group.Can be prone to side reactions with thiols and other nucleophiles.[7]
Cost-Effectiveness Readily available and cost-effective.[9]Can be more expensive to synthesize.Significantly more expensive and complex to synthesize.

¹Second-order rate constants (k₂) are a measure of reaction speed.

Key Advantages of the Propargyl Group

High Reactivity in CuAAC: The terminal alkyne of the propargyl group exhibits high reactivity in CuAAC reactions, leading to rapid and efficient conjugation to azide-modified biomolecules.[9] This reaction is characterized by its high yield, specificity, and the formation of a stable triazole linkage.[10]

Minimal Steric Perturbation: The small size of the propargyl group is a significant advantage, as it is less likely to interfere with the structure and function of the biomolecule to which it is attached.[7] This is particularly crucial when labeling sensitive proteins or incorporating the handle into complex biological systems.

Chemical Stability: The propargyl group is generally stable under a wide range of chemical and biological conditions, ensuring the integrity of the labeled molecule throughout experimental procedures.[8] While concerns about the metabolic stability of ester linkages in other handles exist, the ether or amide bonds typically used to attach propargyl groups are more robust.[11]

Cost-Effectiveness and Accessibility: Propargyl-containing building blocks are widely available and relatively inexpensive, making them an economical choice for both small-scale research and larger-scale drug development efforts.[9]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Propargyl-Tagged Protein

This protocol describes the general procedure for labeling a protein containing a propargyl group with an azide-functionalized fluorescent dye.

Materials:

  • Propargyl-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized fluorescent dye (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride (1 M stock in water)

  • Size-exclusion chromatography column for purification

Procedure:

  • In a microcentrifuge tube, combine the propargyl-labeled protein (final concentration 10-50 µM) with the appropriate volume of buffer.

  • Add the azide-functionalized dye to a final concentration of 2-5 fold molar excess over the protein.

  • Prepare a premix of CuSO₄ and THPTA ligand by adding 1 µL of CuSO₄ stock and 1 µL of THPTA stock for a final copper concentration of 100-500 µM. The ligand to copper ratio should be 5:1.[12]

  • Add the CuSO₄/THPTA premix to the protein-dye mixture.

  • Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[13]

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.[14]

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled protein from excess reagents using a size-exclusion chromatography column.

  • Analyze the labeling efficiency using SDS-PAGE and fluorescence imaging.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Cyclooctyne-Labeled Protein

This protocol outlines the general procedure for labeling a protein containing a strained cyclooctyne (B158145) with an azide-functionalized molecule.

Materials:

  • Cyclooctyne-labeled protein (e.g., containing DBCO) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized molecule (10 mM stock in DMSO or water)

  • Size-exclusion chromatography column for purification

Procedure:

  • In a microcentrifuge tube, combine the cyclooctyne-labeled protein (final concentration 10-50 µM) with the appropriate volume of buffer.

  • Add the azide-functionalized molecule to a final concentration of 2-10 fold molar excess over the protein.[15]

  • Incubate the reaction at 37°C for 4-12 hours. The reaction time may need to be optimized depending on the specific cyclooctyne and azide.[16]

  • Purify the labeled protein from excess reagents using a size-exclusion chromatography column.

  • Analyze the labeling efficiency using methods such as SDS-PAGE or mass spectrometry.

Visualizing the Comparison: Workflows and Structures

To further illustrate the practical differences between using a propargyl group and a strained cyclooctyne, the following diagrams depict the experimental workflows and the structural distinctions.

G cluster_0 CuAAC Workflow (Propargyl Group) cluster_1 SPAAC Workflow (Strained Alkyne) Propargyl-Protein Propargyl-Protein Mix_CuAAC Mix Components Propargyl-Protein->Mix_CuAAC Azide-Probe Azide-Probe Azide-Probe->Mix_CuAAC Add_Catalyst Add Cu(I) Catalyst + Ligand + Reductant Mix_CuAAC->Add_Catalyst Incubate_CuAAC Incubate (RT, 1-2h) Add_Catalyst->Incubate_CuAAC Purify_CuAAC Purification Incubate_CuAAC->Purify_CuAAC Labeled_Protein_CuAAC Labeled Protein Purify_CuAAC->Labeled_Protein_CuAAC StrainedAlkyne-Protein Strained Alkyne-Protein Mix_SPAAC Mix Components StrainedAlkyne-Protein->Mix_SPAAC Azide-Probe_SPAAC Azide-Probe Azide-Probe_SPAAC->Mix_SPAAC Incubate_SPAAC Incubate (37°C, 4-12h) Mix_SPAAC->Incubate_SPAAC Purify_SPAAC Purification Incubate_SPAAC->Purify_SPAAC Labeled_Protein_SPAAC Labeled Protein Purify_SPAAC->Labeled_Protein_SPAAC

Caption: Comparative experimental workflows for CuAAC and SPAAC.

G cluster_0 Propargyl Group cluster_1 Strained Cyclooctyne (e.g., DBCO) Propargyl HC≡C-CH₂-R DBCO [Structure of DBCO]-R Propargyl_note Small & Linear DBCO_note Bulky & Strained

Caption: Structural comparison of a propargyl group and a strained cyclooctyne.

Conclusion

While both terminal alkynes for CuAAC and strained cyclooctynes for SPAAC are valuable tools in bioorthogonal chemistry, the propargyl group offers a compelling combination of high reactivity, minimal steric hindrance, stability, and cost-effectiveness.[9][17] For many applications in research and drug development where a copper catalyst can be tolerated, the propargyl group remains the alkyne handle of choice for its efficiency and reliability in constructing complex biomolecular conjugates. The choice between CuAAC and SPAAC ultimately depends on the specific experimental context, with the propargyl group providing a powerful and versatile option for a wide range of scientific endeavors.[7]

References

A Comparative Guide to the Characterization of Boc-NH-PEG9-propargyl Conjugates Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of linkers are of paramount importance. Boc-NH-PEG9-propargyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a balance of hydrophilicity and a defined length, making it a valuable tool in modern drug design. This guide provides an objective comparison of HPLC-based methods for the characterization of this compound and its conjugates, supplemented with experimental data and detailed protocols.

The characterization of PEGylated molecules presents unique analytical challenges. A primary issue is the lack of a strong UV chromophore in the PEG chain itself, which can complicate detection using standard UV-Vis detectors.[1][2] However, the presence of the Boc (tert-butyloxycarbonyl) protecting group in this compound provides some UV absorbance, allowing for direct analysis by HPLC.

Comparison of Analytical Techniques for Purity Assessment

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a prevalent and robust method for assessing the purity of functionalized PEG derivatives, other techniques can provide complementary information.[3] The choice of method often depends on the specific impurities of interest, the required sensitivity, and the available instrumentation.[3]

TechniquePrincipleAdvantages for this compound AnalysisDisadvantagesTypical Purity Specification
RP-HPLC with UV Detection Separation based on hydrophobicity.High resolution for separating PEG oligomers of different lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities. The Boc group allows for UV detection.[3]May not be suitable for identifying unknown impurities without mass spectrometry.>95% - >98%[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths, deprotected species, or other synthesis-related byproducts.[3][4] High sensitivity.[3]More complex and expensive instrumentation. Quantification can be less straightforward than with UV detection.[3]>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and purity of a sample based on the magnetic properties of atomic nuclei.Confirms the chemical structure of the linker and can identify and quantify impurities with distinct NMR signals.Lower sensitivity compared to HPLC and LC-MS. Can be complex to interpret for mixtures.>98%
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).Useful for analyzing high molecular weight conjugates and detecting aggregation.[1][4]Not suitable for resolving small molecule impurities or PEG oligomers of similar size.Not typically used for purity of the linker itself.
Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the characterization of a this compound conjugate using RP-HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample This compound Conjugate Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC RP-HPLC System Filter->HPLC Inject Column C18 Column Detector UV/Vis or ELSD/CAD/MS Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report

HPLC Analysis Workflow

Detailed Experimental Protocols

A robust and well-defined experimental protocol is essential for achieving accurate and reproducible results. Below is a standard RP-HPLC method for the analysis of this compound conjugates.

Protocol 1: RP-HPLC Method for Purity Assessment

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]

  • This compound sample.

  • High-purity water and acetonitrile.

2. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[1]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210-220 nm (for the amide bond and Boc group)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound conjugate by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Alternative and Complementary Techniques

For a more comprehensive characterization, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[4] This provides molecular weight information for the main peak and any impurities, aiding in their identification. For molecules lacking a strong chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.[1][2][] These detectors are mass-dependent and do not rely on the chromophoric properties of the analyte.

Conclusion

The characterization of this compound and its conjugates is crucial for ensuring the quality and consistency of resulting therapeutics. RP-HPLC is a powerful and accessible technique for purity assessment. When combined with other analytical methods like mass spectrometry, a comprehensive understanding of the product's quality attributes can be achieved. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish robust analytical workflows for these important linker molecules.

References

The Unyielding Link: A Comparative Guide to the In Vitro and In Vivo Stability of the Triazole Linkage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of a chemical linkage is paramount to the efficacy and safety of novel therapeutics and biological probes. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has introduced the 1,2,3-triazole ring as a highly reliable and robust covalent linkage.[1][2][3][4] This guide provides an objective comparison of the stability of the triazole linkage against other common linkages, supported by available scientific evidence, and offers detailed experimental protocols for assessing linkage integrity.

The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle, making it an excellent and reliable linker in a multitude of applications, including drug development where it can serve as a bioisostere for the more labile amide bond.[1][5] Its inherent stability is a key advantage of employing click chemistry for bioconjugation.[1][6]

Comparative Stability of Chemical Linkages

While direct, head-to-head quantitative comparisons of the stability of various chemical linkages under identical stress conditions are not extensively documented in a single study, a strong consensus emerges from numerous publications regarding the exceptional stability of the 1,2,3-triazole formed via CuAAC and SPAAC.[1] The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][5]

The following table summarizes the qualitative and, where available, quantitative stability of the triazole linkage compared to other common chemical linkages used in bioconjugation and drug delivery.

Linkage TypeFormation ChemistryIn Vitro StabilityIn Vivo Stability & Metabolic FateKey AdvantagesKey Disadvantages
1,2,3-Triazole CuAAC, SPAACHigh: Resistant to hydrolysis (acidic & basic), oxidation, and reduction.[1][5]High: Generally resistant to enzymatic cleavage by proteases and amidases.[5] Considered metabolically very stable.[7][8] Ring oxidation is rare.[9]Exceptional chemical and metabolic stability, bioorthogonal formation.[4]Potential for immunogenicity in some contexts (though generally considered low).
Amide Carbodiimide coupling, etc.Moderate: Susceptible to acidic and basic hydrolysis, especially at elevated temperatures.Variable: Readily cleaved by proteases and amidases, leading to a short half-life for peptides.[5]Biocompatible, naturally occurring linkage.Susceptible to enzymatic degradation, limiting in vivo applications of unmodified peptides.[5]
Ester EsterificationLow: Readily hydrolyzed under acidic or basic conditions and by esterases present in plasma.Low: Rapidly cleaved by esterases in circulation. Often used for prodrugs requiring cleavage.Can be designed for controlled release.Generally too labile for applications requiring long-term stability.
Thioether Michael addition (e.g., to maleimide)High: Generally stable to hydrolysis.Moderate: Can undergo retro-Michael reaction (deconjugation), especially with glutathione (B108866).Site-specific conjugation to thiols.Potential for off-target reactions and instability in the presence of endogenous thiols.
Oxime OximationModerate: Generally stable at neutral pH, but can be susceptible to hydrolysis at acidic pH.Moderate: Can exhibit reasonable in vivo stability, but may be less stable than triazoles.Bioorthogonal formation.Potentially lower stability compared to triazoles.
Disulfide Thiol-disulfide exchangeLow (in reducing environments): Stable in oxidizing conditions but readily cleaved by reducing agents like GSH and DTT.[1]Low: Designed to be cleaved in the reducing environment of the cell cytoplasm.Reductively cleavable, useful for intracellular drug delivery.Not suitable for applications requiring stability in the extracellular space.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a triazole or any other chemical linkage, a forced degradation study is the standard approach.[1] This involves subjecting the molecule of interest to a variety of stress conditions and analyzing for degradation over time.[1]

In Vitro Stability Assessment: Forced Degradation Protocol

1. Sample Preparation:

  • Prepare stock solutions of the triazole-linked compound of interest in a suitable solvent (e.g., water, PBS, or an organic solvent compatible with the assay).[1] The final concentration will depend on the sensitivity of the analytical method, with a typical starting point being 1 mg/mL.[1]

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) or dithiothreitol (B142953) (DTT) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]

  • Plasma/Serum Stability: Incubate the compound in plasma or serum from the species of interest (e.g., human, mouse) at 37°C. For antibody-drug conjugates, whole blood may provide a better in vitro-in vivo correlation.[10]

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points should be adjusted based on the expected stability of the linkage.

4. Analysis:

  • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent compound and any degradation products.

5. Data Interpretation:

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life of the linkage under each condition.

In Vivo Stability Assessment

In vivo stability is typically assessed by pharmacokinetic studies in animal models.

1. Animal Dosing:

  • Administer the triazole-linked compound to the test animals (e.g., mice, rats) via the intended route of administration (e.g., intravenous, intraperitoneal).

2. Sample Collection:

  • Collect blood samples at predetermined time points post-administration. Other tissues or organs of interest can also be collected.

3. Sample Processing:

  • Process the blood to obtain plasma or serum. Tissues may need to be homogenized.

4. Bioanalysis:

  • Extract the compound and any potential metabolites from the biological matrix.

  • Quantify the concentration of the parent compound and metabolites using a validated bioanalytical method, typically LC-MS/MS.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the parent compound versus time to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[11]

Visualizing Click Chemistry and Stability Workflows

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (1,4-disubstituted) Azide->Triazole Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Cu Cu(I) Cu->Triazole catalyzes

Figure 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction forming a stable 1,2,3-triazole linkage.

Stability_Testing_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability A Triazole-Linked Compound B Stress Conditions (Acid, Base, Oxidant, Reductant, Heat, Plasma) A->B F Animal Dosing A->F Test Compound C Time-Point Sampling B->C D LC-MS Analysis C->D E Degradation Kinetics / Half-life D->E G Blood/Tissue Collection F->G H Bioanalysis (LC-MS/MS) G->H I Pharmacokinetic Profile H->I

Figure 2: General workflow for assessing the in vitro and in vivo stability of a triazole-linked compound.

Conclusion

The 1,2,3-triazole linkage, readily formed via click chemistry, stands out for its exceptional chemical and metabolic stability. Its resistance to hydrolytic, oxidative, reductive, and enzymatic degradation makes it a superior choice for applications requiring robust and long-lasting molecular connections, particularly in the development of bioconjugates and peptidomimetics with enhanced in vivo half-lives. While other linkages may be advantageous for specific applications, such as controlled release or intracellular cleavage, the triazole ring provides a level of inertness that is highly desirable for maintaining the structural integrity of complex molecules in challenging biological environments. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linkage stability, enabling researchers to make informed decisions in the design and optimization of their molecular constructs.

References

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent ligation of molecules is a cornerstone of innovation. "Click chemistry" has emerged as a powerful tool for this purpose, offering high efficiency and reliability.[1] Two of the most prominent methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This guide provides an objective comparison of these two techniques for the conjugation of Boc-NH-PEG9-propargyl, a versatile PEG-based linker.[4]

Introduction to the Contenders

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the quintessential example of click chemistry, involving the cycloaddition of a terminal alkyne, such as in this compound, and an azide (B81097) in the presence of a copper(I) catalyst.[5] The catalyst dramatically accelerates the reaction and ensures the regioselective formation of a 1,4-disubstituted triazole.[6] The use of copper-chelating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can mitigate copper's toxicity to living cells, making it more biocompatible.[5][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.[8] The driving force for this reaction is the release of ring strain in the cyclooctyne.[8] This method is inherently more biocompatible, making it a preferred choice for applications in living systems.[3][8]

Visualizing the Reaction Pathways

To better understand the two processes, the following diagrams illustrate the general workflows for CuAAC and SPAAC.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound (Terminal Alkyne) Reaction_Mix Reaction Mixture Alkyne->Reaction_Mix Azide Azide-containing molecule Azide->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Reducer Sodium Ascorbate (B8700270) Reducer->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Product 1,4-Triazole Product Reaction_Mix->Product Cu(I) Catalysis

CuAAC Reaction Workflow

SPAAC_Workflow cluster_reactants Reactants cluster_modification Initial Modification Alkyne This compound (Terminal Alkyne) Alkyne_Modified This compound Azide Azide-containing molecule Azide_Modified Azide-modified Molecule Strained_Alkyne Strained Cyclooctyne (e.g., DBCO-NHS) Strained_Alkyne_Modified DBCO-modified Molecule Reaction_Mix Reaction Mixture Azide_Modified->Reaction_Mix Strained_Alkyne_Modified->Reaction_Mix Product Triazole Product (Regioisomeric mixture) Reaction_Mix->Product Strain Promotion

SPAAC Reaction Workflow

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data for the two methods when used with terminal alkynes like this compound.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[9]Slower than CuAAC, highly dependent on the cyclooctyne used (second-order rate constants typically 0.1-1 M⁻¹s⁻¹)[3][10]
Biocompatibility Potentially cytotoxic due to copper catalyst, though this can be mitigated with ligands.[2][7]Generally considered more biocompatible due to the absence of a toxic metal catalyst.[3][8]
Reaction Conditions Aqueous buffers, room temperature.[5]Aqueous buffers, room temperature.[8]
Reagent Stability Terminal alkynes and azides are generally stable.[10]Strained cyclooctynes can be less stable than terminal alkynes.[8]
Product Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.[6]Not regioselective, yielding a mixture of regioisomers.[6]
Potential Side Reactions Glaser coupling (homo-coupling of alkynes), oxidative damage to biomolecules.[10]Can react with thiols (e.g., in cysteine residues) under certain conditions.[2][10]

Experimental Protocols

Detailed methodologies for performing CuAAC and a conceptual SPAAC with this compound are provided below. Note that for SPAAC, either the this compound or the azide-containing molecule would first need to be functionalized with a strained alkyne or an azide, respectively. The protocol below assumes the azide-containing molecule is reacted with a DBCO-NHS ester to introduce the strained alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the reaction buffer. A slight molar excess of one reagent may be used to drive the reaction to completion.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 to 1:10 molar ratio of CuSO₄ to THPTA is common.[11]

  • Add the catalyst: Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification: Purify the resulting triazole conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst, excess reagents, and byproducts.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the conjugation of this compound to a molecule that has been pre-functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • This compound (as the azide partner, after conversion of the propargyl group to an azide, or by using an azide-PEG-Boc linker) or an azide-containing molecule of interest.

  • DBCO-functionalized molecule of interest (e.g., prepared by reacting an amine-containing molecule with DBCO-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, dissolve the azide-containing molecule (e.g., a modified Boc-NH-PEG9-azide) and the DBCO-functionalized molecule in the reaction buffer. A 1.5 to 2-fold molar excess of the DBCO reagent is often used.

  • Incubate: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[12] The reaction progress can be monitored by analytical techniques.

  • Purification: Purify the conjugate to remove any unreacted starting materials. The purification method will depend on the properties of the final conjugate and may include chromatography or dialysis.[12]

Choosing the Right Click Chemistry

The decision between CuAAC and SPAAC for your research involving this compound depends on the specific experimental context. The following decision-making workflow can help guide your choice.

Decision_Tree Start Start: Need to conjugate This compound Biocompatibility Is the reaction in a living system or with sensitive biomolecules? Start->Biocompatibility Kinetics Are rapid reaction kinetics critical? Biocompatibility->Kinetics No SPAAC Choose SPAAC Biocompatibility->SPAAC Yes Regioselectivity Is a single product regioisomer required? Kinetics->Regioselectivity No CuAAC Choose CuAAC Kinetics->CuAAC Yes Regioselectivity->CuAAC Yes Regioselectivity->SPAAC No Consider_Ligands Use copper-chelating ligands (e.g., THPTA) to minimize toxicity CuAAC->Consider_Ligands Consider_Cyclooctyne Select a highly reactive cyclooctyne (e.g., DBCO) to improve kinetics SPAAC->Consider_Cyclooctyne

Decision-making workflow

References

A Researcher's Guide to Purity Assessment of Synthesized Boc-NH-PEG9-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical, non-negotiable step in the development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Boc-NH-PEG9-propargyl, a commonly used heterobifunctional linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research.

The this compound linker, with its terminal Boc-protected amine and propargyl group, offers a versatile platform for sequential conjugation. However, its synthesis can yield a mixture of the desired product, unreacted starting materials, and side products. Rigorous purification and subsequent purity analysis are paramount to ensure the quality and consistency of the final conjugated molecule.

Comparative Analysis of Purity Assessment Techniques

The most effective approach to purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the identity and purity of the conjugate.

Analytical TechniquePrinciple of DetectionInformation ProvidedAdvantagesDisadvantagesTypical Purity Specification
RP-HPLC-ELSD/CAD Separation based on hydrophobicity, detection by light scattering or charged aerosol detection.Provides quantitative purity data based on peak area.Robust, quantitative, and can detect non-UV active compounds like PEG.May not fully resolve structurally similar impurities.>95%
LC-MS (ESI-TOF) Separation by liquid chromatography followed by mass-to-charge ratio determination.Confirms the molecular weight of the target compound and helps identify impurities.Provides definitive molecular identity.Ionization efficiency can vary, making quantification less accurate without standards.Confirms MW of major peak
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Provides detailed structural information and can be used for quantitative purity assessment.Unambiguous structure elucidation and can quantify impurities with distinct signals.Requires a higher concentration of the sample and may be less sensitive for minor impurities.>98% (by NMR)

Experimental Protocols

Detailed and optimized experimental protocols are essential for obtaining reliable and reproducible purity data. Below are standard methods for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)

Objective: To quantify the purity of the this compound conjugate and separate it from potential impurities.

Instrumentation and Materials:

  • HPLC system equipped with a gradient pump, autosampler, and ELSD or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • This compound sample.

  • High-purity water and acetonitrile.

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 2 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD Nebulizer Temperature: 40°C.

    • ELSD Evaporator Temperature: 60°C.

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0.0 30
      20.0 70
      25.0 95
      30.0 95
      30.1 30

      | 35.0 | 30 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized this compound and identify potential impurities.

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer.

  • The same column and mobile phases as the HPLC method can be used.

Procedure:

  • LC Separation: Utilize the same chromatographic conditions as described in the RP-HPLC protocol.

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and identify the [M+H]⁺ and/or [M+Na]⁺ adducts. The expected monoisotopic mass for C₂₆H₄₉NO₁₁ is 551.33. Therefore, the expected ions would be [M+H]⁺ at m/z 552.34 and [M+Na]⁺ at m/z 574.32. Analyze minor peaks for potential impurities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and assess its purity.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS.

  • This compound sample.

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Expected Chemical Shifts (δ, ppm):

      • 1.44 (s, 9H): tert-butyl protons of the Boc group.

      • 2.42 (t, 1H): Acetylenic proton (-C≡CH).

      • 3.30 (q, 2H): Methylene protons adjacent to the NH of the carbamate.

      • 3.50-3.70 (m, 34H): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

      • 4.20 (d, 2H): Methylene protons adjacent to the alkyne (-O-CH₂-C≡CH).

      • 5.15 (br s, 1H): NH proton of the carbamate.

    • Purity Assessment: Integrate the characteristic peaks. The ratio of the integrations should correspond to the number of protons. Purity can be estimated by comparing the integration of the product peaks to those of any identified impurities.

Potential Impurities in Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound typically involves the protection of an amino-PEG9-propargyl precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Unreacted Amino-PEG9-propargyl: The starting material for the Boc protection step.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents used in the protection step.

  • PEG Homologues: If the starting PEG material is not monodisperse, conjugates with different numbers of PEG units (e.g., PEG8, PEG10) may be present.

  • Bis-Boc-PEG9-diamine: If the starting material contained a diamine instead of a propargyl group.

Experimental Workflow and Data Visualization

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification Purified_Product Purified Conjugate Purification->Purified_Product HPLC RP-HPLC-ELSD/CAD Purified_Product->HPLC Quantitative Purity LCMS LC-MS (ESI-TOF) Purified_Product->LCMS Identity Confirmation NMR 1H NMR Purified_Product->NMR Structural Confirmation & Purity Purity_Data Purity > 95% HPLC->Purity_Data MW_Confirmation Correct Molecular Weight LCMS->MW_Confirmation Structure_Confirmation Correct Structure NMR->Structure_Confirmation Final_Approval Final_Approval Purity_Data->Final_Approval Approved for Use MW_Confirmation->Final_Approval Structure_Confirmation->Final_Approval Analytical_Technique_Comparison Comparison of Analytical Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC RP-HPLC-ELSD/CAD (Quantitative Purity) LCMS LC-MS (Molecular Identity) HPLC->LCMS Often Coupled NMR 1H NMR (Structural Elucidation & Purity) Product This compound Product->HPLC Product->LCMS Product->NMR

A Head-to-Head Comparison: Boc-NH-PEG9-propargyl and Cleavable Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe targeted drug delivery systems. This guide provides an objective, data-driven comparison of a non-cleavable linker, Boc-NH-PEG9-propargyl, and various classes of cleavable linkers.

The linker in a drug conjugate, such as an antibody-drug conjugate (ADC), is a pivotal component that connects the targeting moiety to the therapeutic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference between linker strategies lies in their drug release mechanism: non-cleavable linkers release the payload after the degradation of the targeting moiety, while cleavable linkers are designed to release the payload in response to specific triggers in the target microenvironment.[1][2]

This compound represents a non-cleavable linker strategy. The propargyl group allows for stable conjugation to an azide-modified payload via click chemistry, while the polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and can improve pharmacokinetic properties.[3] The Boc (tert-butyloxycarbonyl) protecting group is removed to reveal a reactive amine for conjugation to the targeting molecule. In contrast, cleavable linkers incorporate labile bonds that are susceptible to enzymatic activity, changes in pH, or the redox potential of the target environment.[4]

This guide will delve into the performance characteristics of these two linker classes, supported by experimental data and detailed methodologies, to inform the rational design of next-generation drug conjugates.

At a Glance: Key Differences

FeatureThis compound (Non-Cleavable)Cleavable Linkers
Mechanism of Release Proteolytic degradation of the targeting moiety (e.g., antibody) in the lysosome.Enzymatic cleavage, pH-mediated hydrolysis, or reduction of a disulfide bond.[4]
Released Payload Payload attached to the linker and an amino acid residue.Unmodified or minimally modified payload.[5]
Plasma Stability Generally higher, leading to a more stable conjugate in circulation.[6]Varies by cleavage mechanism; can be susceptible to premature drug release.[7]
Bystander Effect Low to negligible, as the released payload is often charged and less membrane-permeable.[5]Can be high, depending on the membrane permeability of the released payload.[8]
Off-Target Toxicity Lower potential due to higher stability and limited bystander effect.[9]Higher potential due to the possibility of premature release and bystander effect.[9]
Efficacy in Heterogeneous Tumors Potentially less effective.Potentially more effective due to the bystander effect.[8]

Quantitative Performance Comparison

Direct head-to-head comparative studies using the exact this compound linker are limited in publicly available literature. Therefore, the following tables present a compilation of data from various studies on analogous non-cleavable PEGylated linkers and different classes of cleavable linkers to provide a comparative overview. It is crucial to consider that the antibody, payload, and experimental conditions vary between studies, which can influence the results.

In Vitro Cytotoxicity (IC50)

Lower IC50 values indicate higher potency.

Linker TypeLinker ExamplePayloadTarget AntigenCell LineIC50 (pM/nM)Reference
Non-Cleavable Amino-PEG6-C2MMADM1S1BxPC30.3 nM[10]
Enzyme-Sensitive Valine-Citrulline (vc)MMAEHER2+SK-BR-320 pM[5]
Enzyme-Sensitive Valine-Alanine (va)MMAEHER2+BT-47492 pM[7]
Enzyme-Sensitive Sulfatase-cleavableMMAEHER2+BT-47461 pM[7]
pH-Sensitive HydrazoneDoxorubicinVariousVariousGenerally higher than enzyme-sensitive linkers[8]

Note: The non-cleavable Amino-PEG6-C2 linker demonstrates potent in vitro cytotoxicity, comparable to some cleavable linkers, highlighting that with the right payload and target, high potency can be achieved without a cleavable mechanism.[10] However, enzyme-sensitive linkers, particularly the sulfatase-cleavable and valine-citrulline linkers, can achieve exceptionally low picomolar IC50 values.[5][7]

Plasma Stability

Higher stability is indicated by a longer half-life or lower percentage of drug release over time.

Linker TypeLinker ExamplePlasma SourceStability MetricResultReference
Non-Cleavable Amino-PEG6-C2-MMADMouse% Intact ADC (4.5 days)Stable across most conjugation sites[11]
Enzyme-Sensitive Valine-Citrulline (vc)Mouse% Drug Release (6 days)>20%[12]
Enzyme-Sensitive Valine-Citrulline (vc)Human% Drug Release (6 days)<1%[12]
pH-Sensitive Hydrazone (phenylketone-derived)Human & MouseHalf-life (t1/2)~2 days[7]
pH-Sensitive Silyl (B83357) ether-basedHumanHalf-life (t1/2)>7 days[7]

Note: Non-cleavable PEGylated linkers generally exhibit high stability in plasma.[11] The stability of cleavable linkers is highly dependent on the specific chemistry and the species of plasma. For instance, the commonly used valine-citrulline linker is significantly less stable in mouse plasma compared to human plasma.[12] Newer generation cleavable linkers, such as the silyl ether-based pH-sensitive linker, show markedly improved plasma stability.[7]

Mechanisms of Action and Experimental Workflows

Signaling Pathways for Intracellular Drug Release

The mechanism of drug release is a key differentiator between non-cleavable and cleavable linkers.

Intracellular Drug Release Pathways cluster_0 Non-Cleavable Linker (e.g., this compound) cluster_1 Cleavable Linker NC_ADC ADC binds to cell surface antigen NC_Internalization Internalization via endocytosis NC_ADC->NC_Internalization NC_Endosome Trafficking to endosome NC_Internalization->NC_Endosome NC_Lysosome Fusion with lysosome NC_Endosome->NC_Lysosome NC_Degradation Proteolytic degradation of antibody NC_Lysosome->NC_Degradation NC_Release Release of payload- linker-amino acid complex NC_Degradation->NC_Release NC_Action Payload exerts cytotoxic effect NC_Release->NC_Action C_ADC ADC binds to cell surface antigen C_Internalization Internalization via endocytosis C_ADC->C_Internalization C_Trafficking Trafficking to specific intracellular compartment C_Internalization->C_Trafficking C_Cleavage Linker Cleavage (Enzymatic, pH, or Redox) C_Trafficking->C_Cleavage C_Release Release of free payload C_Cleavage->C_Release C_Action Payload exerts cytotoxic effect C_Release->C_Action C_Bystander Diffusion out of cell (Bystander Effect) C_Release->C_Bystander

Caption: A comparison of the intracellular drug release pathways for non-cleavable and cleavable linkers.

General Experimental Workflow for ADC Evaluation

A systematic approach is crucial for the comprehensive evaluation and comparison of drug conjugates with different linkers.

Experimental Workflow for ADC Evaluation cluster_invitro cluster_invivo Start ADC Synthesis and Characterization InVitro In Vitro Evaluation Start->InVitro Cytotoxicity Cytotoxicity Assay (IC50 determination) InVitro->Cytotoxicity Stability Plasma Stability Assay InVitro->Stability Release Drug Release Assay InVitro->Release Bystander Bystander Effect Assay InVitro->Bystander InVivo In Vivo Evaluation Efficacy Xenograft Tumor Model Efficacy Study InVivo->Efficacy Toxicity Toxicity/MTS Study InVivo->Toxicity PK Pharmacokinetic (PK) Analysis InVivo->PK Data Data Analysis and Candidate Selection Cytotoxicity->InVivo Stability->InVivo Release->InVivo Bystander->InVivo Efficacy->Data Toxicity->Data PK->Data

Caption: A generalized workflow for the preclinical evaluation of antibody-drug conjugates.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug conjugate on target (antigen-positive) and non-target (antigen-negative) cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Drug conjugate (e.g., ADC) and controls (unconjugated antibody, free payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the drug conjugate and controls in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control for 100% viability.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the drug conjugate and the rate of premature payload release in plasma.

Materials:

  • Drug conjugate

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Incubator at 37°C

  • Acetonitrile

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the drug conjugate (e.g., at 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing: At each time point, precipitate plasma proteins by adding a sufficient volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released payload at each time point and calculate the percentage of drug release over time or the half-life of the conjugate in plasma.

Drug Release Assay

Objective: To evaluate the rate and extent of payload release from a cleavable linker under specific conditions (e.g., enzymatic, pH).

Materials:

  • Drug conjugate with a cleavable linker

  • Relevant enzyme (e.g., Cathepsin B for Val-Cit linkers) or buffers at different pH values (e.g., pH 5.0 and pH 7.4)

  • Incubator at 37°C

  • Reaction quenching solution (e.g., protease inhibitor)

  • RP-HPLC or LC-MS/MS system

Procedure:

  • Incubation: Incubate the drug conjugate with the specific enzyme in a suitable buffer or in buffers of different pH at 37°C.

  • Time Points: Collect samples at various time points to monitor the kinetics of the release.

  • Reaction Quenching: Stop the reaction by adding a quenching solution or by denaturing the enzyme.

  • Analysis: Analyze the reaction mixture for the presence of the released payload using RP-HPLC or LC-MS/MS.

  • Data Analysis: Determine the rate and extent of payload release under the tested conditions.

Conclusion

The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in the design of a drug delivery system, with no single solution being optimal for all applications.[9]

This compound and other non-cleavable PEGylated linkers offer the significant advantage of high plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[6] This strategy is particularly well-suited for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired and a bystander effect is not critical or even undesirable.[5]

Cleavable linkers provide the opportunity for a potent bystander effect, which can be highly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[8] However, this often comes with the trade-off of potentially lower plasma stability and a higher risk of off-target toxicity.[2] The development of next-generation cleavable linkers with improved stability is an active area of research.[7]

Ultimately, the optimal linker strategy depends on the specific characteristics of the target, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of novel and effective targeted therapies.

References

Evaluating the Pharmacokinetics of Drugs Linked with Boc-NH-PEG9-propargyl and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic agents, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic properties of drugs. This guide provides a comparative evaluation of the pharmacokinetics of drugs linked with a specific, versatile linker, Boc-NH-PEG9-propargyl, and discusses its performance relative to other alternatives. This compound is a heterobifunctional linker containing a Boc-protected amine, a nine-unit PEG chain, and a terminal propargyl group for click chemistry applications. This linker is particularly relevant in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

This guide will use the androgen receptor (AR) targeting PROTAC, ARV-110 (bavdegalutamide), as a primary case study to illustrate the pharmacokinetic profile of a drug utilizing a PEG-based linker. While the precise linker in ARV-110 is a short, rigid piperidine-piperazine structure, its principles overlap with the broader class of PEG-containing linkers and provide valuable real-world data. We will compare its pharmacokinetic parameters to enzalutamide, a non-PEGylated, non-PROTAC small molecule inhibitor of the androgen receptor.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for ARV-110 and the alternative, enzalutamide.

Table 1: Pharmacokinetic Parameters of ARV-110 in Preclinical Species

ParameterRat (IV)Rat (PO)Mouse (IV)Mouse (PO)
Dose 2 mg/kg5 mg/kg2 mg/kg5 mg/kg
Cmax -135.2 ± 31.5 ng/mL-262.2 ± 59.8 ng/mL
Tmax -4.0 ± 2.0 h-2.7 ± 1.5 h
AUClast 1341.2 ± 104.9 ng·h/mL798.9 ± 189.5 ng·h/mL469.7 ± 79.9 ng·h/mL445.1 ± 103.8 ng·h/mL
AUCinf 1356.9 ± 105.7 ng·h/mL832.2 ± 204.4 ng·h/mL473.8 ± 81.3 ng·h/mL450.4 ± 105.9 ng·h/mL
t1/2 4.4 ± 0.6 h6.1 ± 1.3 h2.6 ± 0.4 h3.3 ± 0.6 h
CL 1.5 ± 0.1 L/h/kg-4.2 ± 0.7 L/h/kg-
Vss 5.9 ± 0.7 L/kg-9.8 ± 1.6 L/kg-
Oral Bioavailability (F%) -23.83%-37.89%

Data from a study on the development of an LC-MS/MS method for ARV-110 and its application to pharmacokinetic studies.[1][2]

Table 2: Pharmacokinetic Parameters of Enzalutamide in Humans

ParameterValue
Dose 160 mg once daily
Time to Steady State ~28 days
Accumulation ~8.3-fold
Terminal Half-life (t1/2) 5.8 days (range: 2.8 to 10.2 days)
Apparent Clearance (CL/F) 0.56 L/h
Apparent Volume of Distribution (Vd/F) 110 L
Food Effect on AUC No meaningful effect

Data from clinical pharmacokinetic studies of enzalutamide.[3][4]

Comparison and Insights:

The data highlights a significant difference in the pharmacokinetic profiles of the PROTAC ARV-110 and the small molecule inhibitor enzalutamide. ARV-110, with its larger size and PEG-based linker, exhibits moderate oral bioavailability in preclinical models.[1][2] In contrast, enzalutamide, a smaller molecule, has a very long half-life in humans, allowing for once-daily dosing.[3][4]

While a direct comparison of a PEGylated versus a non-PEGylated version of the same PROTAC is not publicly available for the androgen receptor, studies on other PROTACs have shown that the length and composition of the PEG linker are critical in optimizing pharmacokinetic properties. PEG linkers can improve solubility and modulate cell permeability, which are often challenges for the larger PROTAC molecules. However, excessively long PEG linkers can sometimes negatively impact permeability.

Experimental Protocols

Pharmacokinetic Analysis of ARV-110 in Rats and Mice

This protocol is based on a validated LC-MS/MS method for the quantification of ARV-110 in plasma.[1][2]

1. Animal Dosing and Sample Collection:

  • Male Sprague-Dawley rats and ICR mice are used.

  • For intravenous (IV) administration, ARV-110 is dissolved in a vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline) and administered via the tail vein.

  • For oral (PO) administration, ARV-110 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.

  • Blood samples are collected at predetermined time points post-dosing from the jugular vein or other appropriate site into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Sample Preparation:

  • Plasma samples are thawed on ice.

  • A protein precipitation method is used for extraction. An internal standard (e.g., pomalidomide) is added to the plasma samples.

  • Acetonitrile is added to precipitate the plasma proteins.

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • A C18 analytical column is used for chromatographic separation.

  • The mobile phase typically consists of an aqueous component with a small percentage of formic acid and an organic component (e.g., acetonitrile) with formic acid, run in an isocratic or gradient mode.

  • A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for ARV-110 and the internal standard are monitored for quantification.

4. Data Analysis:

  • The peak area ratios of the analyte to the internal standard are used to construct a calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss, and F%) are calculated using non-compartmental analysis software.

Mandatory Visualization

Androgen Receptor Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the classical androgen receptor signaling pathway and the mechanism by which an AR-targeting PROTAC like ARV-110 induces its degradation.

Androgen_Receptor_Signaling_and_PROTAC cluster_nucleus Nucleus cluster_invisible Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + HSPs DHT->AR_HSP AR_active Active AR AR_HSP->AR_active HSP dissociation Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR_active->Ternary_Complex AR_dimer AR Dimer AR_active->AR_dimer Dimerization PROTAC ARV-110 (PROTAC) PROTAC->AR_active E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination AR_Ub Ubiquitinated AR Ubiquitination->AR_Ub Proteasome Proteasome AR_Ub->Proteasome Degradation Degradation Proteasome->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE AR_dimer_nucleus AR Dimer Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Survival Genes Transcription->Cell_Growth

Caption: Androgen Receptor signaling and PROTAC-mediated degradation.

References

A Comparative Analysis of Amine Protecting Groups for Amine-PEG-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amine protecting group is a critical determinant in the successful synthesis of heterotrifunctional amine-PEG-alkyne linkers. These linkers are instrumental in the fields of bioconjugation, drug delivery, and materials science, where precise control over sequential chemical modifications is paramount. The choice of protecting group directly influences reaction yields, purity, and the overall efficiency of the synthetic workflow. This guide provides a comparative study of three commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz), offering experimental data and protocols to inform the selection process for your specific research needs.

The core principle of utilizing these protecting groups lies in their orthogonal deprotection strategies. Orthogonality in this context refers to the ability to selectively remove one protecting group in the presence of others using distinct and non-interfering reaction conditions.[1][2] This is particularly crucial for amine-PEG-alkyne linkers, which possess three distinct functional moieties that may require sequential reactions.

Comparative Data of Amine Protecting Groups
Featuretert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Carboxybenzyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)[3]9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Benzyl (B1604629) chloroformate (Cbz-Cl)[4]
Typical Protection Yield >90%[5]80-90%[6]~90%[4]
Protection Conditions (Boc)₂O, DIPEA, DCM, Room Temp, 3h[5]Aqueous media, mild, catalyst-free conditionsCbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT, 20h[4]
Deprotection Condition Strong Acid (e.g., TFA, HCl)[1][7]Base (e.g., 20% piperidine (B6355638) in DMF)[8]Catalytic Hydrogenolysis (H₂, Pd/C)[1][4][7]
Typical Deprotection Yield >95%[5]Typically high and rapid>95%
Deprotection Time 0.5 - 2 hours[5]Minutes[8]1 - 3 hours
Stability Stable to bases and nucleophiles.[1]Stable to acids.[8]Stable to both acidic and basic conditions.[1][4]
Orthogonality Orthogonal to Fmoc and Cbz.[9]Orthogonal to Boc and Cbz.Orthogonal to Boc and Fmoc.[4]
Compatibility with Alkyne StableStableRequires careful selection of catalyst for hydrogenolysis to avoid alkyne reduction.

Experimental Workflows and Selection Logic

The following diagrams illustrate a generalized experimental workflow for the protection and deprotection of an amine-PEG-alkyne linker and a decision-making guide for selecting the most appropriate protecting group.

G cluster_protection Protection Step cluster_deprotection Deprotection Step Amine_PEG_Alkyne Amine-PEG-Alkyne Protection_Reaction Protection Reaction Amine_PEG_Alkyne->Protection_Reaction Protecting_Reagent Protecting Group Reagent (e.g., (Boc)₂O, Fmoc-Cl, Cbz-Cl) Protecting_Reagent->Protection_Reaction Base_Solvent Base/Solvent System Base_Solvent->Protection_Reaction Protected_Linker Protected Amine-PEG-Alkyne Protection_Reaction->Protected_Linker Deprotection_Reaction Deprotection Reaction Protected_Linker->Deprotection_Reaction Further_Chemistry Further Chemistry on Alkyne Protected_Linker->Further_Chemistry e.g., Click Chemistry Deprotection_Reagent Deprotection Reagent (e.g., TFA, Piperidine, H₂/Pd-C) Deprotection_Reagent->Deprotection_Reaction Deprotected_Linker Amine-PEG-Alkyne (Deprotected) Deprotection_Reaction->Deprotected_Linker

Caption: Generalized workflow for the protection and deprotection of amine-PEG-alkyne linkers.

G Start Start: Select Protecting Group Acid_Sensitive Is the rest of the molecule acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the rest of the molecule base-sensitive? Acid_Sensitive->Base_Sensitive Yes Use_Boc Use Boc Group Acid_Sensitive->Use_Boc No Reducible_Groups Does the molecule contain reducible groups (e.g., other alkynes)? Base_Sensitive->Reducible_Groups Yes Use_Fmoc Use Fmoc Group Base_Sensitive->Use_Fmoc No Use_Cbz Use Cbz Group Reducible_Groups->Use_Cbz No Consider_Alternatives Consider alternative deprotection for Cbz or other protecting groups Reducible_Groups->Consider_Alternatives Yes

Caption: Decision tree for selecting a suitable amine protecting group.

Detailed Experimental Protocols

The following are generalized protocols for the protection and deprotection of an amine group on a PEG linker. Researchers should optimize these conditions for their specific amine-PEG-alkyne linker.

Boc Protection and Deprotection

Protection of Amine-PEG-Alkyne with (Boc)₂O [3][5]

  • Dissolve the amine-PEG-alkyne (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the Boc-protected amine-PEG-alkyne by column chromatography.

Deprotection of Boc-Amine-PEG-Alkyne with TFA [5][10]

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly or neutralized with a mild base.

Fmoc Protection and Deprotection

Protection of Amine-PEG-Alkyne with Fmoc-Cl

  • Dissolve the amine-PEG-alkyne (1 equivalent) in a suitable solvent such as aqueous dioxane.

  • Add a mild base like sodium bicarbonate (2 equivalents).

  • Cool the solution to 0°C.

  • Slowly add Fmoc-Cl (1.1 equivalents) and stir for 2-4 hours at 0°C.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify by column chromatography.

Deprotection of Fmoc-Amine-PEG-Alkyne with Piperidine [8][11]

  • Dissolve the Fmoc-protected amine-PEG-alkyne in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent and excess piperidine can be removed under vacuum.

  • The crude product can be purified by precipitation or chromatography.

Cbz Protection and Deprotection

Protection of Amine-PEG-Alkyne with Cbz-Cl [4]

  • Dissolve the amine-PEG-alkyne (1 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2 equivalents).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 equivalents).

  • Stir the reaction mixture at 0°C for 4-6 hours or until completion as monitored by TLC.

  • Perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.

  • Purify the Cbz-protected product by column chromatography.

Deprotection of Cbz-Amine-PEG-Alkyne by Catalytic Hydrogenolysis [3][4]

  • Dissolve the Cbz-protected amine-PEG-alkyne in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a hydrogen-filled balloon).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the deprotected amine-PEG-alkyne.

Note: When working with molecules containing an alkyne group, care must be taken during catalytic hydrogenolysis as some catalysts may also reduce the alkyne. The choice of catalyst and reaction conditions may need to be optimized to ensure selective deprotection of the Cbz group.

References

Benchmarking Boc-NH-PEG9-propargyl: A Comparative Guide to PROTAC Linker Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of Boc-NH-PEG9-propargyl, a widely used polyethylene (B3416737) glycol (PEG)-based linker, against common alternatives, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The length, flexibility, and chemical composition of the linker dictate the geometry of this complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[2] this compound, a heterobifunctional linker featuring a nine-unit PEG chain, offers a balance of hydrophilicity, flexibility, and a reactive propargyl group for convenient "click" chemistry conjugation.[3]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the key physicochemical properties and performance metrics of PEG linkers, as exemplified by this compound, in comparison to common alkyl and rigid linker alternatives. It is important to note that direct head-to-head comparisons are challenging due to variations in target proteins, E3 ligases, and cell lines across different studies.[1]

Table 1: Physicochemical Properties of PROTAC Linkers
PropertyPEG Linkers (e.g., this compound)Alkyl LinkersRigid Linkers (e.g., Piperazine/Piperidine-based)
Solubility Generally high due to the hydrophilic nature of the PEG chain.[4]Generally lower and more hydrophobic, which can limit aqueous solubility.[5]Can be modulated; piperazine/piperidine moieties can enhance solubility.
Cell Permeability Can be variable; may be reduced due to increased polar surface area, though some PEGylated PROTACs show good permeability.[6]Can be higher due to increased lipophilicity, but can also lead to non-specific binding.Generally can be optimized for good cell permeability.
Metabolic Stability May be susceptible to oxidative metabolism.[5]Generally considered to have good metabolic stability.[5]Often designed for high metabolic stability.
Synthetic Accessibility Readily available with various lengths and functional groups for modular synthesis.[4]Synthetically straightforward and easy to modify.[7]Can be more synthetically challenging.
Table 2: Performance Characteristics of PROTAC Linkers
Performance MetricPEG Linkers (e.g., this compound)Alkyl LinkersRigid Linkers
Ternary Complex Formation The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[8]The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[1]
Degradation Potency (DC50) Highly dependent on linker length; optimal length can lead to low nanomolar DC50 values.Linker length is also critical; potency can vary significantly with small changes in chain length.Can achieve high potency, sometimes superior to flexible linkers if the conformation is optimal.
Maximal Degradation (Dmax) Can achieve >90% degradation.Can achieve >90% degradation.Can achieve >90% degradation.
"Hook Effect" Can be observed, where efficacy decreases at high concentrations due to the formation of binary complexes.Also susceptible to the hook effect.The hook effect is a general phenomenon for PROTACs and can be observed with rigid linkers as well.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments to assess the performance of PROTACs synthesized with this compound or alternative linkers.

Western Blotting for Target Protein Degradation

This assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment and incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. The final DMSO concentration should be constant and not exceed 0.1%. Aspirate the old medium and replace it with the medium containing different concentrations of the PROTAC or vehicle control.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 16-24 hours).

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC stock solution

  • TR-FRET donor-labeled antibody against the target protein's tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the E3 ligase's tag (e.g., AF488-anti-His)

  • Assay buffer

  • Microplate reader compatible with TR-FRET

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the target protein and E3 ligase in the assay buffer.

  • Assay Plate Setup: In a microplate, add the PROTAC dilutions.

  • Ternary Complex Formation: Add the protein mixture to the wells containing the PROTAC. Incubate to allow for ternary complex formation (e.g., 60-180 minutes at room temperature).

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Incubation: Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Visualizations

Diagrams illustrating the key signaling pathway and experimental workflows provide a clear conceptual framework for understanding PROTAC mechanisms and evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_biophysical Biophysical Characterization Synthesis Synthesize PROTACs with This compound & Alternative Linkers Cell_Treatment Treat Cells with PROTAC Library Synthesis->Cell_Treatment Permeability_Assay Permeability Assays (e.g., PAMPA) Synthesis->Permeability_Assay Stability_Assay Metabolic Stability Assays Synthesis->Stability_Assay Western_Blot Western Blot Analysis (DC50 & Dmax) Cell_Treatment->Western_Blot TR_FRET TR-FRET Assay (Ternary Complex Formation) Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis TR_FRET->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG9-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Boc-NH-PEG9-propargyl was located. The following guidance is based on the safety profiles of structurally similar compounds, including other Boc-protected, PEGylated, and propargyl-containing molecules. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This document provides essential safety and logistical information for the proper disposal of this compound, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). While the compound is not classified as hazardous under normal conditions, standard laboratory precautions should be observed to minimize exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard laboratory coat is required to protect clothing.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

  • Spill Response: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as chemical waste. Do not flush to the sewer.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and compliance with institutional and regulatory standards.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the most hazardous component's disposal protocol.

    • Quantity Assessment: Evaluate the amount of waste to be disposed of. Small, incidental lab-scale quantities and larger, bulk amounts may have different handling requirements as determined by your institution's EHS guidelines.

  • Waste Collection and Storage:

    • Container: Collect all this compound waste, including contaminated items like pipette tips and weighing paper, in a dedicated, sealed, and chemically compatible container. The original product container, if in good condition, is a suitable option.

    • Labeling: Clearly label the waste container with "this compound Waste" and the date of accumulation. Ensure the label is legible and securely affixed.

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Final Disposal:

    • Contact EHS: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.

    • Licensed Contractor: Disposal must be carried out by a licensed chemical waste disposal contractor.

    • Prohibited Disposal Methods: Do not dispose of this compound in standard trash or down the drain.

Summary of Hazard and Safety Information

The following table summarizes the potential hazards and handling precautions for compounds structurally similar to this compound.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] May be harmful if swallowed, in contact with skin, or if inhaled.[2]Avoid direct contact and inhalation. Use appropriate PPE.
Skin Corrosion/Irritation May cause skin irritation.[2]Wash hands thoroughly after handling. Wear protective gloves.
Eye Damage/Irritation May cause serious eye irritation.[2]Wear safety glasses or goggles.
Respiratory Sensitization May cause respiratory irritation.[2]Work in a well-ventilated area or under a fume hood.
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[2]Do not allow to enter drains or watercourses.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Disposal Workflow for this compound A Start: this compound Waste Generated B Contaminated with Hazardous Material? A->B C Treat as Hazardous Waste (Follow protocol for hazardous contaminant) B->C Yes D Collect in a dedicated, sealed, and labeled container B->D No E Store in a designated chemical waste area C->E D->E F Contact Institutional EHS for pickup E->F G Disposal by Licensed Chemical Waste Contractor F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Boc-NH-PEG9-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Boc-NH-PEG9-propargyl. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. While specific toxicological properties of this compound have not been extensively documented, the presence of a propargyl group warrants careful handling as a potentially hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of potential exposure to this compound are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory to minimize risk.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-free, chemical-resistant.Prevents skin absorption.
Body Protection Laboratory CoatLong-sleeved, knee-length.Protects skin and clothing from minor spills and contamination.
Eye Protection Safety Glasses with Side Shields or Safety GogglesANSI Z87.1-compliant.[1]Protects eyes from splashes and airborne particles.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved.[1][2]Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation.
Operational Plan: Handling and Preparation of Solutions

All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Clean the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol).

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh the desired amount of this compound solid into the container. Avoid creating dust.

  • Dissolution:

    • Add the appropriate volume of a suitable solvent (e.g., DMSO, DMF, or aqueous buffer, depending on the experimental requirements) to the container to achieve a 10 mM concentration.

    • Vortex or gently agitate the solution until the solid is completely dissolved.

  • Storage:

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.

Disposal Plan

All materials that come into contact with this compound are to be considered chemical waste and must be disposed of according to institutional and local regulations.[3]

Table 2: Waste Disposal Plan

Waste TypeDescriptionContainerDisposal Method
Solid Chemical Waste Unused this compound, contaminated weigh boats, pipette tips, and gloves.Labeled, sealed, and puncture-resistant hazardous solid waste container.Collection by a licensed chemical waste disposal contractor for high-temperature incineration.[1]
Liquid Chemical Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.[4]Collection by a licensed chemical waste disposal contractor. Do not pour down the drain.[3][4]
Contaminated Sharps Needles and syringes used for transferring solutions.Puncture-proof, labeled sharps container.As per institutional protocol for hazardous sharps waste.
Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don Personal Protective Equipment (PPE) B Prepare Workspace in Chemical Fume Hood A->B C Weigh Solid this compound A->C Proceed to Handling I Spill or Exposure Occurs B->I If Spill Occurs D Dissolve in Appropriate Solvent C->D E Store Stock Solution D->E D->I If Exposure Occurs F Segregate Solid and Liquid Waste E->F End of Experiment G Place in Labeled Hazardous Waste Containers F->G H Arrange for Professional Disposal G->H J Follow Emergency Procedures I->J K Seek Medical Attention J->K

Caption: Workflow for the safe handling, preparation, and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.